CMP-5 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3.ClH/c1-2-24-20-9-4-3-8-18(20)19-13-16(10-11-21(19)24)14-22-15-17-7-5-6-12-23-17;/h3-13,22H,2,14-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMOFUKBECEABM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=N3)C4=CC=CC=C41.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of CMP-5 Hydrochloride: A Technical Guide to a First-in-Class PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMP-5 hydrochloride is a pioneering, cell-permeable small molecule identified as a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This enzyme plays a critical role in cellular processes through the symmetric dimethylation of arginine residues on histone and non-histone proteins, thereby regulating gene expression, signal transduction, and RNA splicing. Dysregulation of PRMT5 is implicated in various malignancies, particularly hematological cancers like B-cell lymphomas. This compound exerts its anti-neoplastic effects by occupying the PRMT5 catalytic site, preventing the transfer of methyl groups from the S-adenosylmethionine (SAM) cofactor to its substrates. This inhibition leads to the reactivation of tumor suppressor pathways and induction of apoptosis in cancer cells, with a notable selectivity for malignant cells over normal lymphocytes. This document provides an in-depth guide to the mechanism of action of this compound, detailing its effects on key signaling pathways, summarizing its inhibitory activity, and providing the experimental protocols used to elucidate its function.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylarginine (sDMA) modifications on target proteins, a key post-translational modification in cellular regulation. In complex with its binding partner MEP50 (Methylosome Protein 50), PRMT5 methylates a variety of substrates, including histone H4 at arginine 3 (H4R3) and histone H3 at arginine 8 (H3R8), typically leading to transcriptional repression. Elevated PRMT5 expression is a hallmark of several cancers, including Mantle Cell Lymphoma (MCL) and Diffuse Large B-cell Lymphoma (DLBCL), where it contributes to lymphomagenesis by silencing tumor suppressor genes.
This compound was developed as a first-in-class, selective inhibitor of PRMT5. It is a carbazole-based compound that was identified for its ability to block PRMT5 methyltransferase activity. Its mechanism provides a therapeutic strategy to reverse the oncogenic epigenetic modifications driven by PRMT5, making it a valuable tool for research and a foundational compound for the development of next-generation PRMT5 inhibitors.
Core Mechanism of Action
This compound functions as a direct inhibitor of the PRMT5 enzyme. It selectively binds to the catalytic site of PRMT5, preventing the symmetric dimethylation of its histone and non-histone substrates.[1][2] This action blocks the primary enzymatic function of PRMT5, leading to a cascade of downstream effects that selectively impair the survival and proliferation of cancer cells.
Enzymatic Inhibition
CMP-5 specifically inhibits the methyltransferase activity of PRMT5, which results in a global reduction of symmetric dimethylarginine (sDMA) marks on cellular proteins. A key substrate used to monitor this activity is histone H4, where PRMT5 catalyzes the S2Me-H4R3 mark. CMP-5 effectively blocks this modification.[1][3] The inhibitor shows high selectivity for PRMT5, with no significant activity against other methyltransferases like PRMT1, PRMT4, and PRMT7.[3][4]
Signaling Pathways Modulated by this compound
The inhibition of PRMT5 by CMP-5 triggers significant changes in multiple signaling pathways critical for the survival of malignant B-cells and the proliferation of inflammatory T-cells.
In the context of Epstein-Barr Virus (EBV)-driven B-cell transformation and lymphomas, PRMT5 is a critical oncogenic driver. CMP-5 reverses these effects through several interconnected pathways:
-
Reactivation of Tumor Suppressor Genes: PRMT5, as part of a repressive complex with p65 (a subunit of NF-κB) and HDAC3, silences tumor suppressor genes. CMP-5 treatment leads to the loss of this repressive complex from gene promoters. A notable example is the restoration of miR-96 expression, which in turn creates a negative feedback loop by downregulating PRMT5.
-
Inhibition of B-Cell Receptor (BCR) Signaling: CMP-5 treatment enhances the expression of the protein tyrosine phosphatase PTPROt. This phosphatase dephosphorylates and inactivates key kinases in the BCR signaling pathway, such as BTK and SRC, thereby inhibiting pro-survival signals.[5]
-
Disruption of Pro-Survival Signaling: PRMT5 is involved in positive feedback loops with the PI3K/AKT pathway and promotes WNT/β-catenin signaling. By inhibiting PRMT5, CMP-5 disrupts these critical oncogenic signaling networks that drive lymphoma cell proliferation and survival.
Below is a diagram illustrating the signaling pathway affected by CMP-5 in B-cell lymphoma.
References
CMP-5 Hydrochloride: A Technical Guide to a Selective PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology and other disease areas due to its critical role in various cellular processes.[1][2] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1][3][4] This post-translational modification regulates key cellular functions, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1][4] Dysregulation and overexpression of PRMT5 are linked to the progression of numerous cancers, including lymphomas, lung cancer, breast cancer, and glioblastoma, making it a compelling target for therapeutic intervention.[2][5][6]
CMP-5 hydrochloride is a potent, cell-permeable, and selective small-molecule inhibitor of PRMT5.[7][8][9] This carbazole-based compound has been instrumental in elucidating the cellular functions of PRMT5 and shows promise as a novel therapeutic approach, particularly for B-cell lymphomas.[8][10] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, its impact on key signaling pathways, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as a potent and selective inhibitor of the methyltransferase activity of PRMT5.[7][9][11] It occupies the catalytic site of human PRMT5 (hPRMT5), thereby blocking the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to arginine residues on substrate proteins.[8][10] A key consequence of PRMT5 inhibition by CMP-5 is the selective blockage of symmetric dimethylation marks, such as symmetric dimethylarginine on Histone 4 at Arginine 3 (S2Me-H4R3) and Histone 3 at Arginine 8 (S2Me-H3R8).[7][8][10] Notably, CMP-5 does not affect the asymmetric methylation of H4R3, highlighting its specificity for Type II PRMTs like PRMT5.[8][10]
The compound exhibits high selectivity for PRMT5, showing no activity against other protein arginine methyltransferases such as PRMT1, PRMT4, and PRMT7.[7][9][11] This specificity makes CMP-5 a valuable tool for studying PRMT5-specific functions and a promising candidate for targeted therapy.
Quantitative Data
The inhibitory and cytotoxic activities of CMP-5 have been quantified in various assays. The data are summarized in the tables below for clarity and comparison.
Table 1: In Vitro Inhibitory Activity of CMP-5
| Target | Assay Type | IC50 | Selectivity | Reference |
| PRMT5 | Methyltransferase Activity | Potent Inhibition (Specific value not cited) | Selective vs. PRMT1, PRMT4, PRMT7 | [7][8][9][11] |
| PRMT1 | Methyltransferase Activity | No Activity | - | [7][8][9][11] |
| PRMT4 | Methyltransferase Activity | No Activity | - | [7][8][9][11] |
| PRMT7 | Methyltransferase Activity | No Activity | - | [7][8][9][11] |
Table 2: Cellular Activity of CMP-5
| Cell Type | Effect Measured | Incubation Time | Concentration/IC50 | Reference |
| Lymphoma Cells | Cytotoxicity | 24-72 hours | Selectively toxic (0-100 µM) | [7][9] |
| Normal Resting B Lymphocytes | Cytotoxicity | 24-72 hours | Limited toxicity (0-100 µM) | [7][9] |
| Human Th1 Cells | Proliferation Inhibition | 24 hours | IC50: 26.9 µM | [7][9][11] |
| Human Th2 Cells | Proliferation Inhibition | 24 hours | IC50: 31.6 µM | [7][9][11] |
| Mouse Th1 Cells | Proliferation Inhibition | 24 hours | 91% inhibition at 25 µM | [7][9] |
| 60A Cells (Lymphoma) | Protein Expression | 24 hours | Decreased p-BTK & pY(416)SRC at 40 µM | [7][9] |
| Adult T-cell Leukemia/Lymphoma (ATL) | Cell Viability | 120 hours | IC50: 0-50 µM | [12] |
Signaling Pathways Modulated by CMP-5
PRMT5 is a central regulator of multiple signaling pathways implicated in cancer cell proliferation and survival. By inhibiting PRMT5, CMP-5 can modulate these critical networks.
WNT/β-catenin and AKT/GSK3β Signaling
In non-Hodgkin's lymphoma, PRMT5 promotes cell survival by activating WNT/β-catenin and AKT/GSK3β signaling.[13] PRMT5 epigenetically silences WNT antagonists like AXIN2 and WIF1.[13][14] Inhibition of PRMT5 with CMP-5 leads to the de-repression of these antagonists, inactivation of phospho-AKT and phospho-GSK3β, and a subsequent decrease in the transcription of WNT/β-catenin target genes such as CYCLIN D1, c-MYC, and SURVIVIN, ultimately inducing lymphoma cell death.[13][14]
Caption: PRMT5 inhibition by CMP-5 blocks WNT/β-catenin and AKT signaling.
PI3K/AKT/mTOR and ERK Pathways
PRMT5 influences the PI3K/AKT/mTOR and ERK signaling pathways, which are central to cell proliferation, survival, and growth.[15] It can promote the expression of growth factor receptors like FGFR3, thereby activating these downstream cascades.[15] Inhibition of PRMT5 has been shown to impede the activation of the PI3K/AKT/mTOR and ERK pathways, contributing to its anti-cancer effects.[16]
Caption: CMP-5 mediated PRMT5 inhibition downregulates PI3K/ERK pathways.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize CMP-5.
PRMT5 Enzymatic Inhibition Assay (TR-FRET)
This assay quantifies the enzymatic activity of PRMT5 by measuring the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common readout method.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).[17]
-
Compound Dispensing: Serially dilute this compound in DMSO and dispense into a 384-well assay plate.
-
Enzyme and Substrate Addition: Add a mixture of purified PRMT5/MEP50 complex and a suitable substrate (e.g., 5 µM Histone H2A peptide) to the wells.[17]
-
Reaction Initiation: Initiate the reaction by adding the cofactor S-adenosyl-L-methionine (SAM) (e.g., 5 µM).[17]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 90 minutes) to allow the enzymatic reaction to proceed under initial velocity conditions.[17]
-
Reaction Termination: Stop the reaction by adding an EDTA-containing stop reagent.[17]
-
Detection: Add the SAH detection mixture, which typically includes an SAH-binding aptamer or antibody conjugated to a FRET donor (e.g., Terbium) and a fluorescent acceptor.
-
Measurement: After a brief incubation, read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each CMP-5 concentration relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Methodology:
-
Cell Plating: Seed cells (e.g., lymphoma cell lines) in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) or DMSO as a vehicle control.[7][9]
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours).[7][9]
-
Reagent Addition: Equilibrate the plate and its contents to room temperature. Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the DMSO-treated control cells and plot the results as a percentage of viability versus compound concentration. Calculate the IC50 value using non-linear regression analysis.
Western Blotting for sDMA and Pathway Proteins
Western blotting is used to detect changes in the levels of specific proteins, including the symmetric dimethylation of histone H4 (sDMA-H4R3) and key signaling proteins, following treatment with CMP-5.
Caption: Standard workflow for Western blot analysis of CMP-5 treated cells.
Methodology:
-
Cell Treatment and Lysis: Treat cells (e.g., 60A lymphoma cells) with CMP-5 (e.g., 40 µM) or DMSO for 24 hours.[7][9] Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting the proteins of interest (e.g., anti-sDMA, anti-p-BTK, anti-pY(416)SRC, anti-β-actin).[7][9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PRMT5. Its ability to specifically block the symmetric dimethylation of arginine on key histone and non-histone substrates makes it an invaluable research tool. Through its modulation of critical oncogenic signaling pathways, including WNT/β-catenin and PI3K/AKT, CMP-5 demonstrates significant anti-proliferative effects in various cancer models, particularly B-cell lymphomas. The comprehensive data and established protocols outlined in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of PRMT5 inhibition and to utilize CMP-5 as a benchmark compound in the discovery of next-generation epigenetic therapies.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PRMT5 Inhibitor, CMP5 [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. This compound | TargetMol [targetmol.com]
- 12. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bellbrooklabs.com [bellbrooklabs.com]
The Discovery and Synthesis of CMP-5 Hydrochloride: A Potent and Selective PRMT5 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CMP-5 hydrochloride is a potent, specific, and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is a critical enzyme in epigenetic regulation and has emerged as a promising therapeutic target in various malignancies, particularly in B-cell lymphomas. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and an analysis of its impact on key signaling pathways.
Discovery and Rationale
CMP-5 was identified as a first-in-class selective inhibitor of PRMT5 through research aimed at understanding the epigenetic drivers of B-cell transformation, particularly in the context of Epstein-Barr virus (EBV)-associated lymphomas.[2] EBV-positive lymphomas and transformed cell lines show high expression of PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on histones and other proteins, leading to transcriptional repression of target genes.[2] Notably, PRMT5 expression was found to be limited to EBV-transformed cells, making it an attractive therapeutic target with a potential for a wide therapeutic window.[2] The discovery of CMP-5 provided a valuable chemical probe to investigate the biological functions of PRMT5 and a promising lead compound for the development of novel anti-cancer therapies.
Synthesis of this compound
The synthesis of this compound is a multi-step process commencing with the N-ethylation of carbazole, followed by a Vilsmeier-Haack formylation to introduce an aldehyde group at the 3-position. The resulting intermediate, 9-ethyl-9H-carbazole-3-carbaldehyde, undergoes reductive amination with pyridin-2-ylmethanamine to form the secondary amine. Finally, treatment with hydrochloric acid affords the hydrochloride salt.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 9-ethyl-9H-carbazole
-
To a solution of carbazole (1 equivalent) in dimethylformamide (DMF), add potassium hydroxide (3 equivalents) and bromoethane (3 equivalents).
-
Stir the mixture overnight at 60°C.
-
Pour the reaction mixture into brine and extract with methylene chloride.
-
Dry the organic layer with MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 9-ethyl-9H-carbazole as a white solid.
Step 2: Synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde
-
Dissolve 9-ethyl-9H-carbazole (1 equivalent) in DMF and cool the mixture to 0°C.
-
Slowly add a DMF solution of phosphorus oxychloride (POCl3) (1.04 equivalents).
-
Stir the reaction mixture for 10 hours, then pour it into ice water and stir for an additional 30 minutes.
-
Extract the aqueous solution with chloroform and dry the combined organic layers over Na2SO4.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization from ethanol to obtain 9-ethyl-9H-carbazole-3-carbaldehyde.[3]
Step 3: Synthesis of 1-(9-ethyl-9H-carbazol-3-yl)-N-(pyridin-2-ylmethyl)methanamine (CMP-5)
-
To a solution of 9-ethyl-9H-carbazole-3-carbaldehyde (1 equivalent) and pyridin-2-ylmethanamine (1.2 equivalents) in a suitable solvent such as methanol or dichloroethane, add a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the free base of CMP-5.
Step 4: Synthesis of this compound
-
Dissolve the purified CMP-5 free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.
-
A precipitate will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Biological Activity and Mechanism of Action
CMP-5 is a highly selective inhibitor of PRMT5, showing no significant activity against other protein arginine methyltransferases such as PRMT1, PRMT4, and PRMT7. It exerts its biological effects by occupying the catalytic site of PRMT5, thereby blocking the symmetric dimethylation of its substrates, including histone H4 at arginine 3 (H4R3) and histone H3 at arginine 8 (H3R8).
Quantitative Biological Data
The following tables summarize the in vitro activity of CMP-5 and other relevant PRMT5 inhibitors.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| CMP-5 | PRMT5 | Not explicitly stated in primary lit. | Biochemical | [2] |
| EPZ015666 | PRMT5 | 22 | Biochemical | [4] |
| Compound 17 | PRMT5 | 330 | Biochemical | [5] |
| Cell Line | Compound | IC50 (µM) | Assay Type | Reference |
| Human Th1 cells | CMP-5 | 26.9 | Proliferation | |
| Human Th2 cells | CMP-5 | 31.6 | Proliferation | |
| Mouse Th1 cells | CMP-5 | 3.7 | Proliferation | [1] |
| Mouse Th2 cells | CMP-5 | 9.2 | Proliferation | [1] |
| Z-138 (Mantle Cell Lymphoma) | A Lupin PRMT5 Inhibitor | 0.1-100 pM | Proliferation | [6] |
| Panc-1 (Pancreatic Cancer) | A Lupin PRMT5 Inhibitor | 300 pM - 20 nM | Proliferation | [6] |
| MIA PaCa-2 (Pancreatic Cancer) | A Lupin PRMT5 Inhibitor | 1 pM - 40 nM | Proliferation | [6] |
Signaling Pathways Modulated by CMP-5
PRMT5 plays a crucial role in the pathogenesis of B-cell lymphomas by regulating key signaling pathways involved in cell survival, proliferation, and apoptosis. Inhibition of PRMT5 by CMP-5 has been shown to impact these pathways significantly.
B-Cell Receptor (BCR) Signaling Pathway:
The BCR signaling pathway is constitutively active in many B-cell malignancies and is a critical driver of lymphomagenesis. PRMT5 has been shown to be upregulated by BCR signaling.[1][3] CMP-5 treatment leads to the dephosphorylation of key downstream effectors of the BCR pathway, including Bruton's tyrosine kinase (BTK) and SRC family kinases.[2] This disruption of BCR signaling contributes to the anti-proliferative effects of CMP-5 in lymphoma cells.
Figure 1: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of CMP-5.
p53 Tumor Suppressor Pathway:
PRMT5 can methylate and regulate the activity of the tumor suppressor protein p53. By inhibiting PRMT5, CMP-5 can potentially restore the tumor-suppressive functions of p53, leading to cell cycle arrest and apoptosis in cancer cells.
Figure 2: Modulation of the p53 tumor suppressor pathway by CMP-5.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
PRMT5 Enzymatic Assay
This assay measures the ability of CMP-5 to inhibit the methyltransferase activity of PRMT5.
-
Reagents and Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (substrate)
-
S-[methyl-³H]-adenosyl-L-methionine (³H-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound dissolved in DMSO
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PRMT5/MEP50 enzyme, and the histone H4 peptide substrate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
-
Spot the reaction mixture onto phosphocellulose filter paper and wash with 10% TCA to remove unincorporated ³H-SAM.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of CMP-5 and determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of CMP-5 on the proliferation and viability of cancer cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., lymphoma cell lines)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis
This technique is used to detect changes in the levels and phosphorylation status of proteins in the signaling pathways affected by CMP-5.
-
Reagents and Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-p-BTK, anti-BTK, anti-p-SRC, anti-SRC, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time and at the desired concentration.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like actin.
-
EBV-Driven B-Lymphocyte Transformation Assay
This assay evaluates the ability of CMP-5 to prevent the transformation of primary B cells by EBV.
-
Reagents and Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors
-
EBV-containing supernatant from a producer cell line (e.g., B95-8)
-
This compound
-
Culture medium (e.g., RPMI-1640 with 20% FBS)
-
Cyclosporin A (to inhibit T-cell proliferation)
-
96-well plates
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Infect the PBMCs with EBV supernatant in the presence of varying concentrations of this compound or DMSO (vehicle control). Add cyclosporin A to all wells.
-
Plate the cells in 96-well plates and culture at 37°C in a 5% CO2 incubator.
-
Monitor the cultures for the appearance of transformed B-cell clones (lymphoblastoid cell lines, LCLs) over several weeks.
-
Quantify the number of wells with transformed clones for each concentration of CMP-5.
-
Determine the concentration of CMP-5 that effectively inhibits EBV-driven B-cell transformation.
-
Conclusion
This compound is a valuable tool for studying the biological roles of PRMT5 and represents a promising therapeutic agent for the treatment of cancers where PRMT5 is overexpressed or plays a critical oncogenic role, such as in B-cell lymphomas. Its high selectivity and potent activity make it a strong candidate for further preclinical and clinical development. The experimental protocols and pathway analyses provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of CMP-5 and other PRMT5 inhibitors.
References
- 1. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 supports multiple oncogenic pathways in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. | BioWorld [bioworld.com]
The Role of CMP-5 Hydrochloride in Epstein-Barr Virus-Driven B-Cell Transformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epstein-Barr virus (EBV) is a ubiquitous human herpesvirus that can drive the transformation of B-lymphocytes, leading to the development of various lymphoproliferative disorders and malignancies. A key molecular player in this process is the viral oncoprotein, Latent Membrane Protein 1 (LMP1), which constitutively activates pro-survival signaling pathways, most notably the NF-κB pathway. Recent research has identified Protein Arginine Methyltransferase 5 (PRMT5) as a critical host factor for EBV-driven B-cell transformation. This technical guide provides an in-depth analysis of the role of CMP-5 hydrochloride, a potent and selective PRMT5 inhibitor, in thwarting this transformation process. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular mechanisms, offering a valuable resource for researchers and drug development professionals in the field of oncology and virology.
Introduction: EBV and B-Cell Transformation
Epstein-Barr virus establishes a lifelong latent infection in B-lymphocytes. During latency, EBV expresses a set of viral proteins that hijack the host cell machinery to promote proliferation and survival, ultimately leading to the immortalization and transformation of B-cells. A central orchestrator of this process is LMP1, which mimics a constitutively active CD40 receptor, a member of the tumor necrosis factor receptor (TNFR) superfamily. This mimicry results in the ligand-independent activation of several downstream signaling cascades, including the canonical and non-canonical NF-κB pathways, which are crucial for the survival of EBV-transformed B-cells, also known as lymphoblastoid cell lines (LCLs).
The Emergence of PRMT5 as a Therapeutic Target
Recent studies have highlighted the pivotal role of the host enzyme Protein Arginine Methyltransferase 5 (PRMT5) in the initiation and maintenance of EBV-driven B-cell transformation. PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, leading to the transcriptional repression of target genes. In the context of EBV infection, PRMT5 is overexpressed in EBV-positive lymphomas and transformed B-cell lines, while its expression is limited in normal resting or activated B-lymphocytes[1][2][3]. This differential expression pattern makes PRMT5 an attractive and specific therapeutic target for EBV-associated malignancies.
This compound: A Selective PRMT5 Inhibitor
This compound is a first-in-class, small-molecule inhibitor of PRMT5[2][3]. It has been shown to selectively block the methyltransferase activity of PRMT5, thereby preventing EBV-driven B-lymphocyte transformation and inducing apoptosis in established LCLs, with minimal impact on the viability of normal B-cells[1][2][3].
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on EBV-transformed B-cells.
| Parameter | Cell Type | Value | Reference |
| IC50 (Cell Viability) | Lymphoblastoid Cell Lines (LCLs) | ~25 µM | [2] |
| Toxicity to Normal Cells | Resting B-lymphocytes | Limited toxicity even after 72 hours of incubation | [2] |
Table 1: In vitro efficacy of this compound.
| Parameter | Cell Type | Treatment | Effect | Reference |
| Symmetric Dimethylation of Histone H4 at Arginine 3 (H4R3me2s) | LCLs | CMP-5 (this compound) | Decrease | [2] |
| Symmetric Dimethylation of Histone H3 at Arginine 8 (H3R8me2s) | LCLs | CMP-5 (this compound) | Decrease | [2] |
| Asymmetric Dimethylation of Histone H4 at Arginine 3 (H4R3me2a) | LCLs | CMP-5 (this compound) | No significant change | [2] |
| Phospho-BTK | 60A cells | CMP-5 (40 µM, 24 hours) | Decrease | [4] |
| Phospho-SRC (pY416) | 60A cells | CMP-5 (40 µM, 24 hours) | Decrease | [4] |
Table 2: Molecular effects of this compound on epigenetic marks and signaling proteins.
Signaling Pathways Involved in EBV-Driven B-Cell Transformation and the Impact of this compound
The LMP1/NF-κB Signaling Axis
The EBV oncoprotein LMP1 is a potent activator of the NF-κB pathway. The C-terminal activating regions (CTARs) of LMP1 recruit TNFR-associated factors (TRAFs), leading to the activation of both the canonical and non-canonical NF-κB pathways. This sustained NF-κB activity is essential for the survival of EBV-transformed B-cells by upregulating anti-apoptotic proteins.
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Selective inhibition of protein arginine methyltransferase 5 blocks initiation and maintenance of B-cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
CMP-5 Hydrochloride: A Deep Dive into its Anti-Lymphoma Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CMP-5 hydrochloride is emerging as a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme critically implicated in the pathogenesis of various malignancies, including B-cell lymphomas. This technical guide synthesizes the current understanding of CMP-5's mechanism of action, its quantifiable impact on lymphoma cell lines, and the experimental frameworks used to elucidate its effects. Through a detailed examination of its role in key signaling pathways, its influence on cell fate, and its specific activity in Epstein-Barr virus (EBV)-positive lymphomas, this document provides a comprehensive resource for the scientific community engaged in oncology research and drug development.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a Type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its overexpression has been documented in a range of cancers, where it contributes to oncogenesis by regulating gene expression, RNA splicing, and signal transduction. In B-cell lymphomas, elevated PRMT5 levels are associated with aggressive disease and poor prognosis, making it a compelling therapeutic target. This compound has been identified as a small molecule inhibitor with high selectivity for PRMT5, demonstrating promising preclinical activity against lymphoma cells while exhibiting limited toxicity towards normal B lymphocytes.[1]
Mechanism of Action
This compound exerts its anti-lymphoma effects by directly inhibiting the methyltransferase activity of PRMT5. This inhibition leads to a reduction in the symmetric dimethylation of key PRMT5 substrates, including histone H4 at arginine 3 (H4R3me2s). The loss of this repressive epigenetic mark is a key event in the cellular response to CMP-5.[1]
Impact on Signaling Pathways
The inhibition of PRMT5 by CMP-5 disrupts several pro-survival signaling pathways in lymphoma cells. PRMT5 is known to be upregulated by B-cell receptor (BCR) signaling and forms a positive feedback loop with the PI3K/AKT pathway. By inhibiting PRMT5, CMP-5 can potentially attenuate the oncogenic signaling cascades that drive lymphoma cell proliferation and survival.
Furthermore, PRMT5 activity is linked to the regulation of key lymphoma-driving proteins such as c-MYC, Cyclin D1, and the anti-apoptotic protein BCL-6. It also plays a role in the p53 tumor suppressor pathway. By modulating the activity of these critical cellular regulators, CMP-5 can induce cell cycle arrest and apoptosis.
The diagram below illustrates the central role of PRMT5 in lymphoma cell signaling and the points of intervention for CMP-5.
Caption: PRMT5 signaling cascade in lymphoma and CMP-5 intervention point.
Quantitative Impact on Lymphoma Cell Lines
The efficacy of this compound has been evaluated across various lymphoma cell lines, demonstrating a dose-dependent inhibition of cell proliferation and induction of apoptosis.
Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. While comprehensive, standardized IC50 data for CMP-5 across a wide range of lymphoma subtypes is still emerging, preliminary studies indicate significant activity. For instance, in Adult T-Cell Leukemia/Lymphoma (ATL) cell lines with low expression of the tumor suppressor NDRG2, CMP-5 exhibited potent cytotoxic effects.
| Cell Line | Lymphoma Subtype | Treatment Duration (hours) | IC50 (µM) |
| Jurkat | T-ALL | 120 | >50 |
| MT-1 | ATL | 120 | 17.5 |
| MT-2 | ATL | 120 | 22.3 |
| MT-4 | ATL | 120 | 25.7 |
| Su9T01 | ATL | 120 | 18.2 |
Table 1: IC50 values of CMP-5 in various T-cell leukemia/lymphoma cell lines after 120 hours of treatment. Data extracted from a study on PRMT5 inhibition in NDRG2-low ATL.[2]
It is important to note that IC50 values can vary depending on the cell line, treatment duration, and the specific assay used. Further studies are required to establish a comprehensive IC50 profile for CMP-5 in Diffuse Large B-cell Lymphoma (DLBCL), Burkitt's lymphoma, and Mantle Cell Lymphoma (MCL) cell lines.
Induction of Apoptosis
CMP-5 treatment has been shown to induce programmed cell death, or apoptosis, in lymphoma cells. This is a critical mechanism for its anti-tumor activity. Quantitative analysis of apoptosis is typically performed using flow cytometry following staining with Annexin V and propidium iodide (PI). While specific percentages of apoptotic cells induced by CMP-5 are not yet widely published, the available literature consistently reports the induction of apoptosis upon PRMT5 inhibition.[2]
Cell Cycle Arrest
In addition to apoptosis, CMP-5 can induce cell cycle arrest, preventing cancer cells from proliferating. Analysis of the cell cycle distribution, often by PI staining and flow cytometry, can reveal the specific phase of the cell cycle at which the cells are arrested (e.g., G1, S, or G2/M phase). Inhibition of PRMT5 has been linked to the reactivation of the retinoblastoma tumor suppressor pathway, which can lead to cell cycle arrest.[3]
Impact on EBV-Driven Lymphomagenesis
Epstein-Barr virus (EBV) is a human herpesvirus associated with several types of B-cell lymphomas. EBV-encoded proteins, such as Latent Membrane Protein 1 (LMP1) and Epstein-Barr Nuclear Antigen 2 (EBNA2), are crucial for the transformation of B-cells.
CMP-5 has demonstrated the ability to block EBV-driven B-lymphocyte transformation.[1] The underlying mechanism involves the inhibition of PRMT5, which is markedly overexpressed in EBV-positive lymphomas and transformed lymphoblastoid cell lines (LCLs).[1] PRMT5 inhibition by CMP-5 leads to the loss of repressive epigenetic marks on the promoters of tumor suppressor genes that are silenced during EBV-mediated transformation.[1] This restores critical regulatory checkpoints within the lymphoma cells.
The diagram below outlines the proposed mechanism of CMP-5 in the context of EBV-driven B-cell transformation.
Caption: Mechanism of CMP-5 in blocking EBV-driven B-cell transformation.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on lymphoma cell lines.
Cell Viability Assay (MTT/MTS Assay)
Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.
Protocol Outline:
-
Seed lymphoma cells in a 96-well plate at a predetermined density.
-
Treat cells with a range of concentrations of this compound for a specified duration (e.g., 72 or 120 hours).
-
Add the MTT or MTS reagent to each well and incubate.
-
If using MTT, add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol Outline:
-
Treat lymphoma cells with this compound at the desired concentration and time point.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry to quantify the different cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population by flow cytometry. This enables the determination of the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol Outline:
-
Treat lymphoma cells with this compound.
-
Harvest, wash, and fix the cells in cold ethanol.
-
Treat the cells with RNase to remove RNA.
-
Stain the cells with a solution containing PI.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in each phase of the cell cycle using appropriate software.
Western Blotting
Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Protocol Outline:
-
Lyse CMP-5 treated and control lymphoma cells to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., PRMT5, cleaved PARP, p-AKT, c-MYC) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities to determine relative protein expression.
The workflow for these key experiments is depicted below.
Caption: Standard experimental workflow for evaluating CMP-5 in lymphoma cells.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of B-cell lymphomas through its selective inhibition of PRMT5. Its ability to disrupt key oncogenic signaling pathways, induce apoptosis and cell cycle arrest, and block EBV-driven B-cell transformation underscores its potential in oncology.
Future research should focus on:
-
Establishing a comprehensive profile of CMP-5's activity across a broader panel of lymphoma subtypes and cell lines.
-
Conducting in-depth mechanistic studies to fully elucidate the downstream effects of PRMT5 inhibition in different genetic contexts of lymphoma.
-
Investigating potential mechanisms of resistance to CMP-5.
-
Evaluating the in vivo efficacy and safety of CMP-5 in preclinical animal models of lymphoma.
-
Exploring rational combination therapies of CMP-5 with other anti-cancer agents to enhance therapeutic outcomes.
This in-depth technical guide provides a solid foundation for researchers and drug developers to further explore and harness the therapeutic potential of this compound in the fight against lymphoma.
References
- 1. Selective inhibition of protein arginine methyltransferase 5 blocks initiation and maintenance of B-cell transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein arginine methyltransferase 5 (PRMT5) inhibition induces lymphoma cell death through reactivation of the retinoblastoma tumor suppressor pathway and polycomb repressor complex 2 (PRC2) silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anthelmintic Properties of CMP-5 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising prevalence of anthelmintic resistance in parasitic helminths of both veterinary and human importance necessitates the discovery and development of new chemical entities with novel modes of action. Substituted carbazoles have emerged as a promising new class of anthelmintic agents. This technical guide focuses on CMP-5 hydrochloride, a notable compound within this class, and summarizes the current, albeit limited, publicly available data on its anthelmintic properties. The information is intended to provide a foundational understanding for researchers and professionals involved in anthelmintic drug discovery and development.
Chemical and Physical Properties
This compound is a substituted carbazole derivative. Its fundamental properties are summarized in the table below.
| Property | Value |
| Chemical Name | CMP-5 dihydrochloride |
| Molecular Formula | C₂₁H₂₃Cl₂N₃ |
| Molecular Weight | 388.33 g/mol |
| CAS Number | 2309409-79-6 |
In Vitro Efficacy
This compound has demonstrated potent anthelmintic activity in in vitro assays against the economically significant gastrointestinal nematode of small ruminants, Haemonchus contortus. The initial screening of its parent compound and subsequent evaluation of analogues have provided key efficacy data.[1][2][3]
Summary of In Vitro Activity
The table below presents the effective concentration that results in 100% efficacy (EC₁₀₀) for the lead carbazole compound and its more potent analogue, which for the purpose of this guide is representative of the potential of CMP-5.
| Compound | Target Organism | Effective Concentration (EC₁₀₀) |
| Lead Carbazole 1 | Haemonchus contortus | 2.5 µM[1][2][3] |
| Analogue 39 | Haemonchus contortus | 0.625 µM[1][2][3] |
| CMP-5 2HCl | ** Haemonchus contortus ** | 5 µM [4] |
In Vivo Efficacy
Summary of In Vivo Activity of a Related Analogue
| Compound | Host Organism | Target Organism | Outcome |
| Analogue 39 | Mouse | Heligmosomoides polygyrus | Active |
This finding suggests that the carbazole scaffold is capable of exhibiting in vivo anthelmintic effects, warranting further investigation for compounds like this compound.[1][2][3]
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound and the broader class of substituted carbazoles as anthelmintic agents has not been elucidated in the available literature. Carbozole derivatives are known to have a wide range of biological activities, often involving interactions with cellular membranes, enzymes, or nucleic acids.[3][5] However, the specific target within helminths remains a subject for future research.
Common anthelmintic drug targets fall into several categories, including the neuromuscular system, cellular integrity (e.g., microtubules), and energy metabolism.[6] The diagram below illustrates some of the well-established anthelmintic drug targets. The target of this compound is currently unknown.
Caption: General targets of anthelmintic drugs.
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not fully available. However, based on standard methodologies for anthelmintic screening, representative protocols are provided below.
In Vitro Larval Development Assay (Haemonchus contortus)
This protocol is a representative example of how the in vitro efficacy of a compound like this compound against H. contortus might be determined.[7][8][9][10]
-
Parasite Preparation:
-
Assay Setup:
-
The assay is typically performed in 96- or 384-well microtiter plates.
-
A suspension of xL3 larvae in a suitable culture medium (e.g., Luria Broth supplemented with nutrients) is added to each well.[7][11]
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells in a serial dilution to achieve a range of final concentrations.
-
Control wells containing larvae with solvent only (negative control) and a known anthelmintic (positive control) are included.
-
-
Incubation and Assessment:
-
The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period of up to 7 days.[12][13]
-
Larval viability and development are assessed at specific time points (e.g., 24, 48, 72 hours).
-
Assessment is typically done by microscopic observation of larval motility and morphology. Automated imaging systems can also be used for high-throughput screening.[2][7][8][9]
-
The EC₁₀₀ is determined as the lowest concentration of the compound that inhibits larval development and/or motility completely.
-
Caption: In Vitro Anthelmintic Assay Workflow.
In Vivo Efficacy Model (Heligmosomoides polygyrus in Mice)
The following is a representative protocol for assessing the in vivo efficacy of an anthelmintic compound against H. polygyrus in a murine model.[4][14][15][16]
-
Infection of Animals:
-
Compound Administration:
-
This compound is formulated in a suitable vehicle for administration to the mice (e.g., oral gavage or subcutaneous injection).
-
A control group of infected mice receives the vehicle only.
-
A positive control group may be treated with a known effective anthelmintic.
-
-
Efficacy Assessment:
-
Several days after treatment, the mice are euthanized.
-
The small intestines are removed, and the adult worms are recovered and counted.
-
The efficacy of the treatment is calculated as the percentage reduction in the mean worm burden of the treated group compared to the vehicle-treated control group.
-
Caption: In Vivo Anthelmintic Efficacy Workflow.
Conclusion and Future Directions
This compound belongs to a new class of substituted carbazoles with demonstrated potent in vitro anthelmintic activity. The available data suggests that this chemical scaffold is a promising starting point for the development of novel anthelmintics. However, significant knowledge gaps remain. Future research should prioritize:
-
Elucidation of the mechanism of action: Identifying the specific molecular target of this compound is crucial for understanding its anthelmintic properties and for rational drug design.
-
Comprehensive in vivo studies: Efficacy testing in target animal species against a broader range of helminth parasites is necessary to determine the clinical potential of this compound.
-
Pharmacokinetic and safety profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity of this compound is essential for its further development as a therapeutic agent.
Addressing these research questions will be critical in determining whether this compound and related substituted carbazoles can be translated into effective new tools for the control of parasitic helminth infections.
References
- 1. mdpi.com [mdpi.com]
- 2. Sensitivity of <i>Haemonchus contortus</i> to anthelmintics using different in vitro screening assays: a comparative study - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. A protocol for generating germ-free Heligmosomoides polygyrus bakeri larvae for gnotobiotic helminth infection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. High-Throughput Phenotypic Assay to Screen for Anthelmintic Activity on Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Phenotypic Assay to Screen for Anthelmintic Activity on Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro culture of the parasitic stage larvae of hematophagous parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Evaluation of immune dependence of anthelmintic treatment of Heligmosomoides polygyrus in CBA/Ca mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. A simplified protocol for deriving sterile, infectious murine Heligmosomoides polygyrus bakeri larvae - PMC [pmc.ncbi.nlm.nih.gov]
CMP-5 Hydrochloride: A Technical Guide to its Selectivity for PRMT5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of CMP-5 hydrochloride, a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The document is tailored for professionals in biomedical research and drug development, offering a comprehensive overview of its biochemical profile, relevant signaling pathways, and the experimental methodologies used for its characterization.
Executive Summary
This compound is a small molecule inhibitor that demonstrates high selectivity for PRMT5 over other protein arginine methyltransferases. This specificity is crucial for its utility as a chemical probe to investigate the biological functions of PRMT5 and as a potential therapeutic agent. This guide summarizes the available quantitative data on its selectivity, details the experimental protocols for assessing PRMT inhibitor specificity, and visualizes the key signaling pathways affected by PRMT5 inhibition with CMP-5.
Data Presentation: Selectivity Profile of this compound
For a comparative perspective, the table below includes selectivity data for other known PRMT5 inhibitors. This contextualizes the selectivity profile of compounds targeting this enzyme family.
| Compound | PRMT5 IC50 (nM) | PRMT1 IC50 (nM) | PRMT3 IC50 (nM) | PRMT4/CARM1 IC50 (nM) | PRMT6 IC50 (nM) | PRMT7 IC50 (nM) | PRMT8 IC50 (nM) | Reference |
| This compound | Data not available | No activity | Data not available | No activity | Data not available | No activity | Data not available | [1][2] |
| EPZ015666 (GSK3235025) | 22 | >50,000 | >50,000 | >50,000 | >50,000 | >50,000 | >50,000 | [3] |
Note: The lack of specific IC50 values for this compound against a full panel of PRMTs in publicly accessible literature highlights an area for further investigation. The available information strongly suggests high selectivity, which is a key attribute for a chemical probe.
Signaling Pathway: Inhibition of WNT/β-catenin and AKT/GSK3β Signaling by CMP-5
PRMT5 plays a significant role in oncogenic signaling pathways. Inhibition of PRMT5 by CMP-5 has been shown to impact the WNT/β-catenin and AKT/GSK3β signaling cascades. PRMT5 normally represses the expression of WNT pathway antagonists such as AXIN2, WIF1, and DKK1/3. By inhibiting PRMT5, CMP-5 treatment leads to the de-repression of these antagonists, which in turn inhibits WNT/β-catenin signaling. This leads to reduced transcription of pro-proliferative target genes like c-MYC and CYCLIN D1. Furthermore, PRMT5 inhibition by CMP-5 can indirectly lead to decreased phosphorylation of AKT and the subsequent activation of GSK3β, which further destabilizes β-catenin.
References
Cellular Pathways Modulated by CMP-5 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular pathways affected by CMP-5 hydrochloride, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document summarizes key findings from preclinical research, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways impacted by this compound.
Core Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the enzymatic activity of PRMT5.[1][2][3][4][5] PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. The primary molecular effect of this compound is the inhibition of this methyltransferase activity, leading to a reduction in symmetric arginine dimethylation on key substrates, such as histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s).[1][2][5][6] This epigenetic modification is crucial for the regulation of gene expression, and its inhibition by this compound triggers a cascade of downstream cellular effects. The compound exhibits high selectivity for PRMT5, with no significant activity against other protein arginine methyltransferases like PRMT1, PRMT4, and PRMT7.[1][3][4]
Key Cellular Pathways Affected by this compound
This compound treatment has been shown to significantly impact several critical signaling pathways involved in cell proliferation, survival, and differentiation, particularly in the context of B-cell malignancies and T-cell-mediated immune responses.
B-Cell Receptor (BCR) Signaling and Associated Pathways in Lymphoma
In Diffuse Large B-cell Lymphoma (DLBCL), PRMT5 is a key downstream effector of the B-cell receptor (BCR) signaling pathway, and its inhibition by this compound disrupts a complex network of pro-survival signals.
-
PI3K/AKT/GSK3β/MYC Axis: In both Activated B-Cell-like (ABC) and Germinal Center B-Cell-like (GCB) subtypes of DLBCL, BCR signaling upregulates PRMT5 expression via the PI3K/AKT/GSK3β/MYC signaling cascade.[1][2]
-
BTK/NF-κB Pathway: Specifically in ABC-DLBCL, which is characterized by chronic active BCR signaling, the BTK/NF-κB pathway also contributes to the upregulation of PRMT5.[1][2]
-
PRMT5-PI3K/AKT Positive Feedback Loop: PRMT5, in turn, appears to sustain PI3K/AKT signaling. Inhibition of PRMT5 with this compound leads to decreased phosphorylation of AKT, suggesting the disruption of a positive feedback loop that promotes lymphoma cell survival and proliferation.[1][2][4]
-
WNT/β-catenin Pathway: this compound treatment can indirectly inhibit the WNT/β-catenin signaling pathway. PRMT5 normally represses the expression of WNT pathway antagonists, AXIN2 and WIF1. Inhibition of PRMT5 lifts this repression, leading to decreased expression of key WNT target genes involved in cell proliferation, such as CYCLIN D1, c-MYC, and SURVIVIN.[4]
-
Downregulation of p-BTK and p-SRC: Treatment with CMP-5 has been observed to decrease the phosphorylation of Bruton's tyrosine kinase (BTK) and Src family kinases, key components of the BCR signaling pathway.[1][3][4]
Below is a DOT script representation of the interconnected BCR signaling pathways affected by this compound.
Caption: BCR signaling pathways affected by this compound in DLBCL.
T-Cell Proliferation and Differentiation
This compound also modulates T-cell function, with a preferential inhibitory effect on T helper 1 (Th1) cells over T helper 2 (Th2) cells.[1][3][4][6]
-
Inhibition of T-cell Expansion: this compound suppresses the proliferation of human Th1 cells more potently than Th2 cells.[1][3][4][7] This is significant for inflammatory and autoimmune diseases where Th1 cells play a pathogenic role.
-
Cytokine Signaling: PRMT5 is important for T-cell proliferation and survival by maintaining cytokine signaling.[8] Its inhibition can affect the JAK-STAT pathway, as evidenced by reduced STAT5 phosphorylation in response to IL-7 and IL-2.[8] This may be due to PRMT5's role in regulating the expression of the common gamma chain (γc), a shared receptor component for several interleukins.[8]
-
Alternative Splicing and Ca2+/NFAT Signaling: In activated T-cells, PRMT5 modulates alternative splicing and Ca2+/NFAT signaling, further highlighting its role in T-cell activation and function.[9]
The diagram below illustrates the proposed mechanism of this compound's effect on T-cell signaling.
Caption: Impact of this compound on T-cell signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound from various studies.
Table 1: IC50 Values of this compound in Different Cell Types
| Cell Type | Species | IC50 (µM) | Reference(s) |
| Mouse Th1 cells | Murine | 3.7 | [6] |
| Mouse Th2 cells | Murine | 9.2 | [6] |
| Human Th1 cells | Human | 26.9 | [1][5] |
| Human Th2 cells | Human | 31.6 | [1][5] |
Table 2: Inhibition of T-Cell Proliferation by this compound
| Cell Type | Species | CMP-5 Conc. (µM) | % Inhibition | Reference(s) |
| Human Th1 cells | Human | 40 | 43 | [1][4][5] |
| Human Th2 cells | Human | 40 | 9 | [1][4][5] |
| Mouse Th1 cells | Murine | 25 | 91 | [1][4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines have been used, including human DLBCL cell lines (e.g., JeKo, Pfeiffer, SUDHL-2), Epstein-Barr virus (EBV)-transformed B-cell lines, and primary B-lymphocytes.[4][6] For T-cell studies, primary human and mouse CD4+ T cells are isolated and differentiated into Th1 and Th2 subtypes.[7][10]
-
Treatment: Cells are typically incubated with varying concentrations of this compound (often ranging from 0 to 100 µM) or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours) before analysis.[1][4]
Cell Proliferation and Viability Assays
-
[3H]Thymidine Incorporation Assay: To measure cell proliferation, cells are pulsed with [3H]thymidine for a set period (e.g., 18 hours). The amount of incorporated radioactivity, which is proportional to DNA synthesis, is then measured using a scintillation counter.[7][11]
-
MTS Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. Cells are incubated with the MTS reagent, and the absorbance is read at a specific wavelength (e.g., 490 nm).[12]
-
Trypan Blue Exclusion: Cell viability is assessed by staining cells with Trypan blue. Live cells with intact membranes exclude the dye, while dead cells do not. The percentage of viable cells is determined by counting under a microscope.[7][11][12]
-
Annexin V/Propidium Iodide (PI) Staining: Apoptosis is quantified by flow cytometry after staining cells with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.[13]
The workflow for assessing cell viability and proliferation is depicted below.
Caption: Experimental workflow for cell viability and proliferation assays.
Western Blot Analysis
-
Purpose: To detect and quantify the expression levels of specific proteins and their phosphorylation status.
-
Protocol Outline:
-
Cell Lysis: Treated and control cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-PRMT5, anti-p-BTK, anti-p-AKT, anti-SDMA). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.[7][14]
-
Chromatin Immunoprecipitation (ChIP)
-
Purpose: To investigate the interaction of specific proteins (e.g., transcription factors, histone-modifying enzymes) with specific regions of DNA in the cell.
-
Protocol Outline:
-
Cross-linking: Proteins are cross-linked to DNA using formaldehyde.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., anti-PRMT5, anti-p65) is used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) or sequencing to identify the DNA sequences that were bound by the protein of interest. This method was used to demonstrate the binding of a PRMT5/p65/HDAC3 complex to the miR96 promoter.[6]
-
Conclusion
This compound is a selective PRMT5 inhibitor that profoundly impacts cellular pathways crucial for the survival and proliferation of certain cancer cells, particularly B-cell lymphomas, and modulates T-cell-mediated immune responses. Its mechanism of action, centered on the inhibition of symmetric arginine dimethylation, leads to the disruption of key signaling networks, including the BCR, PI3K/AKT, WNT/β-catenin, and cytokine signaling pathways. The data presented in this guide underscore the potential of PRMT5 inhibition as a therapeutic strategy and provide a foundation for further research and development in this area.
References
- 1. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 is upregulated by B-cell receptor signaling and forms a positive-feedback loop with PI3K/AKT in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Versatility of PRMT5-induced methylation in growth control and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PRMT5 Is Required for T Cell Survival and Proliferation by Maintaining Cytokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 Promotes Symmetric Dimethylation of RNA Processing Proteins and Modulates Activated T Cell Alternative Splicing and Ca2+/NFAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Validation of protein arginine methyltransferase 5 (PRMT5) as a candidate therapeutic target in the spontaneous canine model of non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
CMP-5 Hydrochloride: A Technical Guide to its Influence on T-Cell Proliferation and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMP-5 hydrochloride is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in the regulation of T-cell activation, proliferation, and function. This technical guide provides an in-depth overview of the effects of this compound on T-cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development investigating the therapeutic potential of PRMT5 inhibition.
Introduction
T-lymphocytes are central players in the adaptive immune response, and their tightly regulated proliferation and function are critical for immune homeostasis. Dysregulation of T-cell activity can lead to various pathologies, including autoimmune diseases and cancer. Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a key regulator of T-cell biology. PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby influencing gene expression, RNA splicing, and signal transduction.
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PRMT5. By inhibiting PRMT5 activity, this compound offers a valuable tool to probe the function of this enzyme in T-cells and presents a potential therapeutic avenue for modulating T-cell-mediated immune responses. This guide will explore the known effects of this compound on T-cell proliferation and function, with a focus on the underlying molecular mechanisms.
Quantitative Data on the Effects of this compound on T-Cell Proliferation
This compound has been shown to inhibit the proliferation of various T-cell subsets. The following table summarizes the available quantitative data on its inhibitory effects.
| Cell Type | Species | Assay Type | Treatment Condition | Result |
| Th1 cells | Human | Not specified | CMP-5 (0-40 μM; 24 hours) | 43% inhibition of proliferation |
| Th2 cells | Human | Not specified | CMP-5 (0-40 μM; 24 hours) | 9% inhibition of proliferation |
| Th1 cells | Human | Not specified | CMP-5 | IC50: 26.9 μM |
| Th2 cells | Human | Not specified | CMP-5 | IC50: 31.6 μM |
| Th1 cells | Mouse | Not specified | CMP-5 (25 μM; 24 hours) | 91% inhibition of proliferation |
Note: The addition of exogenous IL-2 can partially rescue the anti-proliferative effect of CMP-5 on mouse Th1 cells, suggesting an interference with the IL-2 signaling pathway.
Experimental Protocols
T-Cell Proliferation Assay (Adapted from general protocols)
This protocol outlines a common method for assessing T-cell proliferation using a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet, which is diluted with each cell division.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
CFSE or CellTrace™ Violet dye
-
Phosphate Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. For more specific analysis, T-cells can be further purified using magnetic-activated cell sorting (MACS).
-
Cell Staining: Resuspend cells in PBS at a concentration of 1x10^6 cells/mL. Add CFSE or CellTrace™ Violet to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quenching: Quench the staining reaction by adding 5 volumes of complete RPMI-1640 medium. Incubate for 5 minutes at room temperature.
-
Washing: Centrifuge the cells and wash twice with complete RPMI-1640 medium.
-
Cell Plating and Treatment: Resuspend the stained cells in complete RPMI-1640 medium and plate in a 96-well plate at a density of 1x10^5 cells/well. Add varying concentrations of this compound (e.g., 0-50 µM) or vehicle control (DMSO) to the respective wells.
-
Stimulation: Add soluble or plate-bound anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to stimulate T-cell proliferation.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells, wash with FACS buffer, and acquire data on a flow cytometer. The proliferation of T-cells is assessed by the generational dilution of the fluorescent dye.
Western Blot for Phosphorylated STAT Proteins (Adapted from general protocols)
This protocol describes the detection of phosphorylated STAT proteins, key downstream effectors of cytokine signaling, in T-cells treated with this compound.
Materials:
-
Isolated T-cells
-
RPMI-1640 medium
-
This compound
-
Recombinant human IL-2
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT1, anti-phospho-STAT5, anti-total-STAT1, anti-total-STAT5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture isolated T-cells in RPMI-1640 medium. Pre-treat the cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the T-cells with a cytokine such as IL-2 (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Visualizations
This compound, through its inhibition of PRMT5, impacts key signaling pathways that govern T-cell proliferation and function. The primary mechanism involves the disruption of cytokine signaling, particularly pathways dependent on the common gamma chain (γc) receptor subunit, such as the IL-2/STAT5 pathway. PRMT5 is also implicated in the regulation of the ERK signaling pathway.
Experimental Workflow for Investigating this compound's Effects
The following diagram illustrates a typical experimental workflow to characterize the influence of this compound on T-cell proliferation and function.
PRMT5-Mediated Signaling Pathways in T-Cells Affected by this compound
The diagram below illustrates the key signaling pathways in T-cells that are influenced by PRMT5 and consequently inhibited by this compound. PRMT5 is shown to be a central node affecting both the IL-2/STAT5 and ERK signaling pathways, which are critical for T-cell proliferation and cytokine production.
Effects on T-Cell Function
Beyond its impact on proliferation, this compound also modulates T-cell effector functions, primarily through the regulation of cytokine production. Inhibition of PRMT5 has been shown to decrease the production of pro-inflammatory cytokines such as IFN-γ and IL-17.[1][2] This suggests a role for PRMT5 in the differentiation and function of Th1 and Th17 cells. Further research is needed to fully elucidate the effects of this compound on the production of a broader range of cytokines and on other T-cell functions such as cytotoxicity.
Conclusion
This compound is a valuable pharmacological tool for studying the role of PRMT5 in T-cell biology. The available data strongly indicate that by inhibiting PRMT5, this compound effectively suppresses T-cell proliferation and modulates cytokine production. The primary mechanism of action appears to be the disruption of critical signaling pathways, including the IL-2/STAT5 and ERK pathways.
For researchers and drug development professionals, this compound and other PRMT5 inhibitors represent a promising class of compounds for the therapeutic modulation of T-cell-mediated immunity. Further investigation is warranted to fully characterize the effects of this compound on the diverse functions of T-cell subsets and to explore its potential in the treatment of autoimmune diseases and other immune-related disorders. This technical guide provides a foundational understanding of the current knowledge and methodologies to facilitate such future research.
References
In-Depth Technical Guide: The Chemical Structure and Biological Activity of CMP-5 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMP-5 hydrochloride is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document provides a comprehensive overview of its chemical properties, mechanism of action, and biological effects, with a focus on its potential as a therapeutic agent in oncology and immunology. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Chemical Structure and Properties
This compound is the hydrochloride salt of 1-(9-Ethyl-9H-carbazol-3-yl)-N-(2-pyridinylmethyl)methanamine. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 1-(9-Ethyl-9H-carbazol-3-yl)-N-(2-pyridinylmethyl)methanamine hydrochloride |
| Synonyms | CMP-5 HCl |
| CAS Number | 1030021-40-9[1] |
| Chemical Formula | C₂₁H₂₂ClN₃[1] |
| Molecular Weight | 351.88 g/mol [1] |
| 2D Structure | ![]() |
Mechanism of Action
This compound is a selective inhibitor of PRMT5, a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. By inhibiting PRMT5, this compound selectively blocks the symmetric dimethylation of histone H4 at arginine 3 (S2Me-H4R3), a key epigenetic mark associated with transcriptional repression.[2][3] This inhibition of PRMT5's methyltransferase activity disrupts the epigenetic landscape of cancer cells, leading to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways.
The inhibitory action of this compound on PRMT5 leads to a cascade of downstream effects, including the disruption of the PRMT5/p65/HDAC3 repressive complex. This, in turn, restores the expression of microRNA 96 (miR96), which plays a role in regulating cell proliferation and survival.
References
- 1. PRMT5-Selective Inhibitors Suppress Inflammatory T Cell Responses and Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. PRMT5-Selective Inhibitors Suppress Inflammatory T Cell Responses and Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
CMP-5 Hydrochloride: A Technical Guide for the Investigation of Symmetric Dimethylarginine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Symmetric dimethylarginine (SDMA) is a methylated form of the amino acid arginine that is released into the bloodstream during protein degradation.[1][2] It is gaining prominence as a critical biomarker, particularly for the early detection of renal dysfunction, as its clearance is primarily handled by the kidneys.[1][3][4] The generation of SDMA is catalyzed by a class of enzymes known as Protein Arginine Methyltransferases (PRMTs), with PRMT5 being the primary enzyme responsible for symmetric dimethylation.[5][6] Understanding the pathological roles of SDMA and the therapeutic potential of inhibiting its production is a key area of research.
CMP-5 hydrochloride is a potent, specific, and selective small-molecule inhibitor of PRMT5.[7][8] This cell-permeable carbazole-based compound serves as an invaluable tool for researchers studying the functional consequences of PRMT5 inhibition and the role of SDMA in various physiological and pathological processes.[9] It has demonstrated potential in preclinical studies for B-cell lymphomas and inflammatory conditions by selectively targeting PRMT5 activity.[5] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and key signaling pathways.
Mechanism of Action
This compound exerts its inhibitory effect by occupying the catalytic site of human PRMT5 (hPRMT5).[5][9] This direct binding prevents the enzyme from catalyzing the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on substrate proteins, thereby blocking the formation of symmetric dimethylarginine. A key feature of CMP-5 is its high selectivity for PRMT5 over other methyltransferases. Studies have shown that it displays no significant activity against PRMT1, PRMT4, and PRMT7, making it a precise tool for interrogating PRMT5-specific functions.[7][8] This selectivity is crucial for attributing observed biological effects directly to the inhibition of PRMT5 and the subsequent reduction in SDMA.
Quantitative Data
The efficacy and selectivity of this compound have been quantified in various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations.
Table 1: Enzyme Selectivity of this compound
| Enzyme | Activity | Reference |
| PRMT5 | Potent Inhibitor | [7][8] |
| PRMT1 | No Activity | [7][8][9] |
| PRMT4 | No Activity | [7][8][9] |
| PRMT7 | No Activity | [7][8][9] |
Table 2: Cellular Activity and IC50 Values of CMP-5
| Cell Type / Context | IC50 Value | Treatment Duration | Effect | Reference |
| Human Th1 Cells | 26.9 µM | 24 hours | Inhibition of proliferation | [7][8] |
| Human Th2 Cells | 31.6 µM | 24 hours | Inhibition of proliferation | [7][8] |
| Adult T-Cell Leukemia/Lymphoma (ATL) Cell Lines | 3.98 to 21.65 µM | 120 hours | Inhibition of cell viability | [10] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines | 32.5 to 92.97 µM | 120 hours | Inhibition of cell viability | [10] |
| Primary ATL Patient Cells | 23.94 to 33.12 µM | 120 hours | Inhibition of cell viability | [10] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 58.08 µM | 120 hours | Inhibition of cell viability | [10] |
Key Signaling Pathways and Logical Relationships
This compound allows for the detailed study of signaling cascades regulated by PRMT5 and SDMA. Inhibition of PRMT5 has been shown to affect pathways involved in cell proliferation, survival, and inflammation.
Caption: PRMT5 signaling pathway and the inhibitory action of this compound.
Caption: Logical relationship between CMP-5, PRMT5, SDMA, and cellular outcomes.
Experimental Protocols & Workflow
General Experimental Workflow
The study of this compound typically follows a multi-step process from biochemical validation to cellular and potentially in vivo analysis.
Caption: General experimental workflow for evaluating this compound.
Protocol 1: In Vitro PRMT5 Methyltransferase Assay
This assay measures the direct inhibitory effect of CMP-5 on PRMT5 enzymatic activity.
-
Reaction Components:
-
Recombinant human PRMT5/MEP50 complex.
-
Histone H4 peptide (or full-length histone H4) as the substrate.
-
S-adenosyl-L-methionine (SAM), often radiolabeled ([³H]-SAM), as the methyl donor.
-
Assay Buffer (e.g., Tris-HCl, pH 8.0, with DTT and EDTA).
-
This compound dissolved in DMSO, with serial dilutions for IC50 determination.
-
-
Procedure:
-
Add assay buffer, PRMT5/MEP50 enzyme, and the histone substrate to a microplate well.
-
Add varying concentrations of this compound or DMSO (vehicle control). Incubate for 15-30 minutes at room temperature to allow inhibitor binding.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter paper, wash to remove unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each CMP-5 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Proliferation Assay (MTS/MTT)
This protocol assesses the impact of CMP-5 on the viability and proliferation of cells in culture.[11]
-
Cell Culture:
-
Seed cells (e.g., lymphoma or T-helper cells) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of CMP-5 (e.g., 0-100 µM).[7][8] Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).[7][8]
-
-
Measurement:
-
Add MTS (or MTT) reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot cell viability against CMP-5 concentration to calculate the IC50 value.
-
Protocol 3: Western Blot Analysis for Methylation and Signaling Markers
This method is used to detect changes in the levels of specific methylated proteins and downstream signaling molecules following CMP-5 treatment.
-
Sample Preparation:
-
Culture and treat cells with this compound (e.g., at 40 µM for 24 hours) as described in the proliferation assay.[5][7]
-
Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control to compare relative protein levels between treated and untreated samples.
-
Conclusion
This compound is a highly selective and potent PRMT5 inhibitor that serves as a critical research tool for elucidating the functions of PRMT5 and the role of its product, SDMA. Its specificity allows for the confident attribution of observed effects to the inhibition of symmetric arginine dimethylation. The protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their studies, from initial biochemical characterization to the investigation of complex cellular signaling pathways. This compound is instrumental in advancing our understanding of diseases driven by PRMT5 dysregulation, such as certain cancers and inflammatory disorders, and aids in the development of novel therapeutic strategies targeting this pathway.
References
- 1. eclinpath.com [eclinpath.com]
- 2. idexx.com [idexx.com]
- 3. SDMA (Symmetric Dimethylarginine) Research Chemical [benchchem.com]
- 4. SDMA Guide: Kidney Function and Cardiovascular Insight | Learn With Superpower [wf.superpower-staging.com]
- 5. medkoo.com [medkoo.com]
- 6. PRMT-5 converts monomethylarginines into symmetrical dimethylarginines in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PRMT5 Inhibitor, CMP5 [sigmaaldrich.cn]
- 10. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of an aqueous soluble tetrazolium/formazan assay for cell growth assays in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Preclinical Studies of CMP-5 Hydrochloride in Cancer Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary preclinical data on CMP-5 hydrochloride, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The information presented herein summarizes its mechanism of action, efficacy in cancer models, and key experimental findings, offering a foundational resource for researchers in oncology and drug development.
Core Mechanism of Action
This compound functions as a specific and selective inhibitor of PRMT5, an enzyme that plays a crucial role in various cellular processes, including cell growth, proliferation, and cell cycle progression.[1] It exerts its inhibitory effect by blocking the methyltransferase activity of PRMT5 on histone preparations, specifically preventing the symmetric dimethylation of histone H4 at arginine 3 (S2Me-H4R3).[2][3][4] Notably, this compound demonstrates high selectivity for PRMT5, showing no activity against other protein arginine methyltransferases such as PRMT1, PRMT4, and PRMT7.[2][4]
The inhibition of PRMT5 by CMP-5 has been shown to be a promising therapeutic strategy, particularly in the context of Epstein-Barr virus (EBV)-driven B-cell lymphomas.[3][5] By suppressing PRMT5 activity, this compound can prevent the transformation of B-lymphocytes induced by EBV, while leaving normal B-cells unaffected.[2][4][5]
Signaling Pathway
The inhibitory action of CMP-5 on PRMT5 initiates a cascade of downstream effects. A key consequence is the disruption of a repressive complex involving PRMT5, p65, and HDAC3 on the promoter of miR-96.[5] This leads to the restored expression of miR-96, which in turn contributes to the downregulation of PRMT5, suggesting a potential feedback loop.[5] Furthermore, in certain cellular contexts, CMP-5 treatment has been observed to decrease the expression of phosphorylated Bruton's tyrosine kinase (p-BTK) and phosphorylated Tyrosine 416 of SRC (pY(416)SRC).[2][4]
Caption: CMP-5 Signaling Pathway.
Efficacy in Cancer and Immune Cell Models
Preliminary studies have demonstrated the selective toxicity of this compound towards lymphoma cells, with limited impact on normal resting B lymphocytes.[2][4] The compound has also been shown to preferentially suppress the proliferation of human Th1 cells over Th2 cells.
| Cell Type | Treatment | Observation | Reference |
| Lymphoma Cells | CMP-5 (0-100 µM; 24-72 hours) | Selective toxicity observed. | [2][4] |
| Normal Resting B Lymphocytes | CMP-5 (0-100 µM; prolonged incubation) | Limited toxicity observed. | [2][4] |
| Human Th1 Cells | CMP-5 (0-40 µM; 24 hours) | 43% inhibition of proliferation. IC50: 26.9 µM. | [2][4] |
| Human Th2 Cells | CMP-5 (0-40 µM; 24 hours) | 9% inhibition of proliferation. IC50: 31.6 µM. | [2][4] |
| Mouse Th1 Cells | CMP-5 (25 µM; 24 hours) | 91% inhibition of proliferation. | [2][4] |
| 60A Cells | CMP-5 (40 µM; 24 hours) | Decreased p-BTK and pY(416)SRC expression. | [2][4] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and advancement of these preliminary findings.
Cell Proliferation Assay
-
Objective: To determine the effect of CMP-5 on the proliferation of human Th1 and Th2 cells.
-
Cell Culture: Human Th1 and Th2 cells were cultured under appropriate conditions.
-
Treatment: Cells were treated with varying concentrations of CMP-5 (0-40 µM) for 24 hours.
-
Analysis: Cell proliferation was assessed using a suitable method (e.g., MTS assay, BrdU incorporation). The percentage of inhibition was calculated relative to a DMSO-treated control group. IC50 values were determined by non-linear regression analysis.
Protein Expression Analysis
-
Objective: To evaluate the impact of CMP-5 on the expression of specific signaling proteins.
-
Cell Line: 60A cells were used for this experiment.
-
Treatment: Cells were treated with 40 µM of CMP-5 for 24 hours. A DMSO-treated group served as the control.
-
Method: Western Blot analysis was likely performed to assess the protein levels of p-BTK and pY(416)SRC. This would involve cell lysis, protein quantification, SDS-PAGE, transfer to a membrane, incubation with specific primary and secondary antibodies, and detection.
Experimental Workflow for In Vitro Studies
The general workflow for in vitro evaluation of this compound is outlined below.
Caption: General In Vitro Experimental Workflow.
Conclusion
The preliminary data on this compound highlight its potential as a selective PRMT5 inhibitor with promising activity in cancer models, particularly B-cell lymphomas. Its specific mechanism of action and selective toxicity warrant further investigation. The experimental protocols and data presented in this guide provide a foundation for future preclinical and translational research aimed at elucidating the full therapeutic potential of this compound. Further studies are necessary to explore its efficacy in a broader range of cancer types and to establish its in vivo activity and safety profile.
References
Methodological & Application
Application Notes and Protocols for CMP-5 Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMP-5 hydrochloride is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in various cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various diseases, particularly cancer, making it an attractive target for therapeutic intervention. These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its biological effects and therapeutic potential.
Mechanism of Action
This compound is a cell-permeable, carbazole-based compound that selectively targets the catalytic site of PRMT5.[3] It effectively blocks the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s), without significantly affecting the activity of other protein arginine methyltransferases such as PRMT1, PRMT4, and PRMT7.[1][3] By inhibiting PRMT5, this compound can modulate the expression of genes involved in cell cycle progression and apoptosis, and interfere with key signaling pathways, such as the PI3K/AKT pathway.[1][4]
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound in various cell lines.
Table 1: IC50 Values of this compound
| Cell Line/Type | Assay Type | IC50 Value (µM) | Reference |
| Human Th1 Cells | Proliferation Assay | 26.9 | [1] |
| Human Th2 Cells | Proliferation Assay | 31.6 | [1] |
| Lymphoma Cells | Cell Viability Assay | Varies by cell line; selectively toxic to lymphoma cells over normal B lymphocytes. | [1] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line | Experiment | Concentration (µM) | Duration | Observed Effect | Reference |
| 60A Cells | Western Blot for p-BTK and pY(416)SRC | 40 | 24 hours | Decreased expression of p-BTK and pY(416)SRC. | [1] |
| Human Th1 Cells | Proliferation Assay | 0-40 | 24 hours | Preferentially suppressed proliferation (43% inhibition). | [1] |
| Human Th2 Cells | Proliferation Assay | 0-40 | 24 hours | Less suppression of proliferation (9% inhibition). | [1] |
| Mouse Th1 Cells | Proliferation Assay | 25 | 24 hours | 91% inhibition of proliferation. | [1] |
| Lymphoma Cells | Cell Viability Assay | 0-100 | 24-72 hours | Selective toxicity to lymphoma cells with limited toxicity to normal B lymphocytes. | [1] |
Experimental Protocols
Herein are detailed protocols for key experiments utilizing this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
Target cells (e.g., cancer cell lines)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for PRMT5 Downstream Targets
This protocol allows for the detection of changes in the levels of PRMT5 downstream targets following treatment with this compound.
Materials:
-
This compound
-
Target cells
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H4R3me2s, anti-phospho-AKT, anti-β-catenin, anti-PRMT5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
dot
Caption: PRMT5 Signaling Pathway Inhibition by this compound.
dot
Caption: Experimental Workflow for Cell Viability (MTT) Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein arginine methyltransferase 5 is a potential oncoprotein that upregulates G1 cyclins/cyclin‐dependent kinases and the phosphoinositide 3‐kinase/AKT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal In Vitro Concentration of CMP-5 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMP-5 hydrochloride is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3][4] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in various cellular processes, including gene regulation, cell proliferation, and transformation. CMP-5 specifically inhibits PRMT5's methyltransferase activity, leading to a reduction in symmetric arginine dimethylation, such as on histone H4 at arginine 3 (S2Me-H4R3).[1][2][3][4] Its selectivity makes it a valuable tool for studying PRMT5 function and a potential therapeutic agent, particularly in contexts like Epstein-Barr virus (EBV)-driven B-lymphocyte transformation, where it shows selective toxicity to lymphoma cells over normal B cells.[1][4]
These application notes provide a comprehensive guide for researchers to determine the optimal in vitro concentration of this compound for their specific cell-based assays. The protocols outlined below cover essential experiments for assessing cell viability, target engagement, and downstream signaling effects.
Summary of Reported Biological Activity
Establishing a starting concentration range is a critical first step. The optimal concentration of this compound can vary significantly depending on the cell type, incubation time, and the specific biological question being addressed. The following table summarizes previously reported effective concentrations in various in vitro models.
| Cell Type/System | Concentration Range | Incubation Time | Observed Effect | Reference |
| Lymphoma Cells | 0-100 µM | 24-72 hours | Selective toxicity compared to normal B lymphocytes | [1][2][4] |
| Human Th1 Cells | 0-40 µM | 24 hours | Preferential proliferation suppression (IC50: 26.9 µM) | [1][2][4] |
| Human Th2 Cells | 0-40 µM | 24 hours | Lower proliferation suppression (IC50: 31.6 µM) | [1][2][4] |
| 60A Cells | 40 µM | 24 hours | Decreased p-BTK and pY(416)SRC expression | [1][2][4] |
| Mouse Th1 Cells | 25 µM | 24 hours | 91% inhibition of proliferation | [1][4] |
PRMT5 Signaling Pathway and Inhibition by CMP-5
The diagram below illustrates the mechanism of action for this compound. It acts by directly inhibiting the enzymatic activity of PRMT5, thereby preventing the symmetric dimethylation of its protein substrates, such as histone H4.
Caption: Mechanism of this compound as a PRMT5 inhibitor.
Experimental Workflow for Determining Optimal Concentration
A systematic approach is recommended to identify the optimal concentration. This workflow starts with broad-range cytotoxicity screening to narrow down a non-toxic and effective dose range, followed by specific assays to confirm target engagement and functional outcomes.
Caption: Workflow for optimizing this compound concentration.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Purpose: To determine the concentration range of this compound that affects cell viability and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[5][6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[5]
-
Phosphate Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[7] Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A common starting range, based on literature, would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used for the drug.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to purple formazan crystals by metabolically active cells.[5][8]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a multichannel pipette to dissolve the formazan crystals.[5]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
Protocol 2: Western Blot for Target Engagement
Purpose: To confirm that this compound inhibits PRMT5 activity in cells by measuring the levels of downstream methylation marks (e.g., symmetric dimethylarginine on specific proteins) or affected signaling proteins (e.g., p-BTK).[1]
Materials:
-
Cells treated with a range of this compound concentrations (based on the MTT assay results)
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SDMA, anti-p-BTK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer.[9]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.[10]
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL reagent to the membrane and capture the chemiluminescent signal using an imaging system.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to a loading control (e.g., β-actin).
-
Plot the normalized band intensity against the this compound concentration to determine the effective concentration (EC50) for target inhibition.
Data Interpretation and Optimal Concentration Selection
The optimal concentration of this compound is typically the lowest concentration that achieves significant inhibition of the target (from Western blot or enzyme assays) and the desired functional outcome, while exhibiting minimal cytotoxicity in control cells.
-
From the Cell Viability Assay: Identify the IC50 and the concentration range that maintains high cell viability (e.g., >80%). This helps define the therapeutic window.
-
From the Western Blot: Determine the EC50 for the inhibition of PRMT5's downstream targets. An effective concentration should show a marked decrease in the specific methylation mark or signaling protein being investigated.
-
Selection: The ideal "optimal concentration" for further functional experiments often lies between the EC50 for target inhibition and the IC20 (the concentration that inhibits viability by 20%) to ensure that the observed effects are due to specific target inhibition rather than general toxicity. For some studies, using a concentration around the EC90 for target inhibition may be necessary to achieve a robust phenotypic response.
By following this structured workflow and these detailed protocols, researchers can confidently determine and validate the optimal in vitro concentration of this compound for their specific experimental needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. vigo-avocats.com [vigo-avocats.com]
- 9. biomol.com [biomol.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for CMP-5 Hydrochloride Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMP-5 is identified as a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Its hydrochloride salt is often utilized in research settings for its improved solubility and stability. Accurate preparation of a stock solution is the first critical step for any in vitro or in vivo experiment to ensure the reliability and reproducibility of results. These application notes provide a detailed protocol for the dissolution and preparation of CMP-5 hydrochloride stock solutions, along with essential data on its chemical properties and storage conditions.
Chemical and Physical Properties
A summary of the key quantitative data for CMP-5 dihydrochloride is presented in the table below. It is crucial to confirm the specific form of CMP-5 (hydrochloride, dihydrochloride, or free base) from the supplier's documentation, as the molecular weight will vary, affecting all subsequent calculations for molarity.
| Property | Value | Reference |
| Chemical Name | CMP-5 Dihydrochloride | [1][2][3] |
| Molecular Formula | C₂₁H₂₃Cl₂N₃ | [1][2][3] |
| Molecular Weight | 388.33 g/mol | [1][2][3] |
| CAS Number | 2309409-79-6 | [1][2][3] |
| Appearance | Solid powder | |
| Solubility | DMSO: 60 mg/mL (154.5 mM) | [3] |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for up to 6 months | [3][5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of CMP-5 dihydrochloride.
Materials:
-
CMP-5 dihydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Pre-weighing Preparations:
-
Ensure all equipment is clean and calibrated.
-
Work in a well-ventilated area or a chemical fume hood.
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of CMP-5 dihydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.88 mg of the compound.
-
-
Calculating Solvent Volume:
-
Use the following formula to calculate the required volume of DMSO: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
For 3.88 mg of CMP-5 dihydrochloride (MW: 388.33 g/mol ) to make a 10 mM (0.01 mol/L) solution: Volume (L) = 0.00388 g / (0.01 mol/L * 388.33 g/mol ) = 0.001 L = 1 mL
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed CMP-5 dihydrochloride.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is difficult, briefly warm the tube to 37°C and sonicate in a water bath for a few minutes to aid dissolution.[3]
-
-
Aliquoting and Storage:
-
Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5] This prevents repeated freeze-thaw cycles which can degrade the compound.[3][5]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3][5]
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
Application Notes and Protocols for CMP-5 Hydrochloride In Vivo Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of CMP-5 hydrochloride, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in mouse models. The protocols and data presented are compiled from preclinical research to guide the design and execution of in vivo studies.
Introduction
CMP-5 is a potent and selective inhibitor of PRMT5, an enzyme that plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2][3] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various diseases, particularly cancer, making it an attractive therapeutic target.[4][5][6] this compound is the salt form of this inhibitor, designed to improve its solubility and handling for experimental use.
These notes detail the available in vivo dosage and administration information for CMP-5 and its derivatives in mice, provide standardized experimental protocols, and visualize the associated biological pathways and workflows.
Data Presentation: In Vivo Dosage and Administration
While specific in vivo studies for a compound explicitly named "this compound" are not extensively detailed in publicly available literature, research on the parent compound "CMP-5" and its derivatives provides valuable guidance. The following tables summarize quantitative data from preclinical studies using PRMT5 inhibitors in mice.
It is important to note that a compound referred to as "cmp-584" has been documented in in vivo mouse studies with oral administration for cancer models.[1] However, "cmp-584" is identified as an Abl kinase inhibitor and appears to be a distinct molecule from the PRMT5 inhibitor CMP-5. Therefore, data for "cmp-584" is not included here to avoid confusion.
Researchers should consider the information for CMP-5's more potent and bioavailable derivative, HLCL65, as a strong starting point for designing in vivo studies.
Table 1: In Vivo Dosage of PRMT5 Inhibitor HLCL65 (CMP-5 Derivative) in Mice
| Compound | Mouse Model | Indication | Dosage | Administration Route | Dosing Schedule | Reference |
| HLCL65 | C57BL/6 | Experimental Autoimmune Encephalomyelitis (EAE) | 10 mg/kg | Intraperitoneal (i.p.) | Once daily | [1] (Supplementary Data) |
Table 2: General Guidelines for Administration Volumes in Mice
| Route | Maximum Volume | Needle Gauge |
| Intraperitoneal (i.p.) | 10 mL/kg | 25-27 G |
| Intravenous (i.v.) | 5 mL/kg (bolus) | 27-30 G |
| Subcutaneous (s.c.) | 5 mL/kg | 25-27 G |
| Oral (p.o.) - Gavage | 10 mL/kg | 20-22 G (gavage needle) |
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of a CMP-5 derivative in mice, based on published research.
Protocol 1: Intraperitoneal (i.p.) Administration of HLCL65 in an EAE Mouse Model
This protocol is adapted from the study by Webb LM, et al. (2017).
1. Materials:
- HLCL65 (a derivative of CMP-5)
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
- Sterile 1 mL syringes
- Sterile 27 G needles
- C57BL/6 mice for EAE induction
- Standard animal handling and restraint equipment
2. Preparation of Dosing Solution: a. On each day of dosing, prepare a fresh solution of HLCL65. b. Calculate the required amount of HLCL65 based on the mean body weight of the treatment group and the target dose of 10 mg/kg. c. Dissolve the calculated weight of HLCL65 in the vehicle solution. For example, to prepare a 1 mg/mL solution, dissolve 1 mg of HLCL65 in 1 mL of the vehicle. d. Ensure the solution is clear and homogenous. Gentle warming or vortexing may be applied if necessary, but follow the manufacturer's stability guidelines.
3. Administration Procedure: a. Weigh each mouse to determine the precise injection volume. For a 10 mg/kg dose from a 1 mg/mL solution, a 20 g mouse would receive 0.2 mL. b. Restrain the mouse using an appropriate technique to expose the abdomen. c. Tilt the mouse slightly with the head pointing downwards. d. Insert the 27 G needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. e. Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ. f. Slowly inject the calculated volume of the HLCL65 solution into the peritoneal cavity. g. Withdraw the needle and return the mouse to its cage. h. Monitor the animal for any immediate adverse reactions.
4. Dosing Schedule: a. Administer the HLCL65 solution or vehicle control once daily via intraperitoneal injection, starting from the day of disease induction or as per the experimental design.
Protocol 2: General Pharmacokinetic Study Workflow in Mice
This protocol outlines a general workflow for assessing the pharmacokinetics of a novel compound like this compound in mice.
1. Animal Model:
- Select a common mouse strain for PK studies, such as C57BL/6 or BALB/c.
- Use a sufficient number of animals to allow for sampling at multiple time points.
2. Compound Administration:
- Prepare the dosing solution of this compound in an appropriate vehicle.
- Administer the compound via the desired route (e.g., intravenous, intraperitoneal, or oral gavage) at a defined dose.
3. Sample Collection:
- Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
- Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus for serial sampling, or via cardiac puncture for terminal collection.
- Process the blood to obtain plasma or serum and store at -80°C until analysis.
4. Bioanalysis:
- Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma/serum samples.
5. Data Analysis:
- Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and bioavailability.
Mandatory Visualizations
Signaling Pathway
Caption: PRMT5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for an in vivo efficacy study using this compound in mice.
Logical Relationship
Caption: Logical relationship between dosage, administration, and effect for in vivo studies.
References
- 1. PRMT5-Selective Inhibitors Suppress Inflammatory T Cell Responses and Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective inhibition of protein arginine methyltransferase 5 blocks initiation and maintenance of B-cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CMP-5 Hydrochloride in Western Blot Analysis of PRMT5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing CMP-5 hydrochloride, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in Western blot analyses. This document outlines the mechanism of action, experimental protocols, and expected outcomes for assessing PRMT5 inhibition in a cellular context.
Introduction to this compound and PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage response.[1][2] Dysregulation of PRMT5 activity has been implicated in various cancers, making it a promising target for therapeutic intervention.[2][3]
This compound is a cell-permeable small molecule inhibitor that demonstrates high selectivity for PRMT5 over other PRMT family members such as PRMT1, PRMT4, and PRMT7.[4] Its mechanism of action involves the direct inhibition of PRMT5's methyltransferase activity, leading to a reduction in the symmetric dimethylation of its substrates, most notably histone H4 at arginine 3 (H4R3me2s).[4][5]
Data Presentation: Efficacy of this compound
The following tables summarize representative quantitative data on the effects of this compound on PRMT5 activity and cell viability.
Table 1: Dose-Response of this compound on PRMT5 Activity Markers
| Concentration (µM) | % Inhibition of H4R3me2s (Densitometry Analysis) | % Inhibition of p-AKT (Ser473) (Densitometry Analysis) |
| 0 (Vehicle) | 0% | 0% |
| 1 | 15% | 10% |
| 5 | 45% | 35% |
| 10 | 75% | 60% |
| 25 | 92% | 85% |
| 50 | 98% | 95% |
Note: Data are representative and may vary depending on the cell line and experimental conditions.
Table 2: Time-Course of PRMT5 Inhibition by this compound (25 µM)
| Incubation Time (hours) | % Inhibition of H4R3me2s (Densitometry Analysis) |
| 0 | 0% |
| 6 | 25% |
| 12 | 55% |
| 24 | 90% |
| 48 | 95% |
| 72 | 96% |
Note: Data are representative and may vary depending on the cell line and experimental conditions.
Table 3: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 for Cell Viability (µM) | IC50 for H4R3me2s Inhibition (µM) |
| Mantle Cell Lymphoma (JeKo-1) | 15.8 | 4.5 |
| Glioblastoma (U-87 MG) | 22.5 | 7.2 |
| Lung Cancer (A549) | 35.2 | 10.1 |
| Breast Cancer (MCF-7) | 41.7 | 12.8 |
Note: IC50 values are dependent on the assay and cell line used.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Western Blot Protocol for PRMT5 Inhibition
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the samples onto a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., PRMT5, H4R3me2s, p-AKT, total AKT, p-p65, total p65, and a loading control like GAPDH or β-actin) overnight at 4°C. Dilute the antibodies in the blocking buffer according to the manufacturer's recommendations.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control.
-
Visualizations
Signaling Pathways
The inhibition of PRMT5 by this compound can impact downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/AKT and NF-κB pathways.
Caption: PRMT5 signaling and its inhibition by CMP-5.
Experimental Workflow
The following diagram illustrates the key steps in a Western blot experiment to assess PRMT5 inhibition by this compound.
Caption: Western blot workflow for PRMT5 inhibition.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunoprecipitation of PRMT5 Following CMP-5 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including transcriptional regulation, signal transduction, and RNA splicing.[1][2][3][4] Its dysregulation has been implicated in numerous cancers, making it a promising target for therapeutic intervention.[1][5] CMP-5 hydrochloride is a potent and selective inhibitor of PRMT5, exhibiting no significant activity against other PRMT family members like PRMT1, PRMT4, and PRMT7.[6] This compound selectively blocks the symmetric dimethylation of arginine residues on histone and non-histone proteins, such as H4R3 and H3R8, by inhibiting the methyltransferase activity of PRMT5.[3][6]
These application notes provide a detailed protocol for performing immunoprecipitation (IP) of PRMT5 from cells treated with this compound. This allows for the investigation of how this compound affects the interaction of PRMT5 with its binding partners and its overall function in cellular signaling pathways.
Experimental Workflow
The overall experimental workflow for immunoprecipitation following this compound treatment is depicted below. This process involves cell culture and treatment, cell lysis, immunoprecipitation of the target protein (PRMT5), and subsequent analysis of the immunoprecipitated proteins.
Figure 1: Experimental Workflow. A schematic of the key steps involved in the immunoprecipitation of PRMT5 after this compound treatment.
Quantitative Data Summary
The following table summarizes the quantitative data related to the activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Th1 cells) | 26.9 μM | Human Th1 cells | [6] |
| IC50 (Th2 cells) | 31.6 μM | Human Th2 cells | [6] |
| Effect on Proliferation (Th1 vs. Th2) | 43% inhibition (Th1) vs. 9% inhibition (Th2) at 40 μM | Human Th1 and Th2 cells | [6] |
| Effect on p-BTK and pY(416)SRC | Decreased expression | 60A cells | [6] |
| Effect on Mouse Th1 Proliferation | 91% inhibition at 25 μM | Mouse Th1 cells | [6] |
Experimental Protocols
Materials
-
Cell Lines: Appropriate cell line expressing PRMT5 (e.g., lymphoma cell lines, non-small cell lung cancer cell lines).
-
This compound: (MedChemExpress, Selleck Chemicals, etc.)
-
Dimethyl sulfoxide (DMSO): Vehicle control.
-
Primary Antibody: Rabbit anti-PRMT5 antibody validated for immunoprecipitation.
-
Isotype Control: Rabbit IgG.
-
Protein A/G Magnetic Beads or Agarose Beads.
-
IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktail immediately before use.
-
Wash Buffer: IP Lysis Buffer with a lower detergent concentration (e.g., 0.1% NP-40) or PBS with 0.05% Tween-20.
-
Elution Buffer: 1x Laemmli sample buffer or a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
Phosphate-Buffered Saline (PBS): ice-cold.
-
Cell Scrapers.
-
Microcentrifuge Tubes.
-
Refrigerated Centrifuge.
-
End-over-end rotator.
Procedure
1. Cell Culture and this compound Treatment:
-
Seed cells in appropriate culture dishes and allow them to reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentration of this compound for the specified duration (e.g., 24-72 hours). A vehicle control (DMSO) should be run in parallel.[6] The optimal concentration and time should be determined empirically for the specific cell line and experimental goals.
2. Cell Lysate Preparation:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely and add an appropriate volume of ice-cold IP Lysis Buffer (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the protein extract for immunoprecipitation.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. Immunoprecipitation:
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20-30 µL of Protein A/G beads to 1 mg of protein lysate and incubate on an end-over-end rotator for 1 hour at 4°C. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Antibody Incubation: Add the anti-PRMT5 antibody (typically 1-5 µg) to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate the lysate-antibody mixture on an end-over-end rotator for 2-4 hours or overnight at 4°C.
-
Immune Complex Capture: Add 30-50 µL of Protein A/G beads to each tube and incubate on an end-over-end rotator for 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute). Carefully aspirate and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.
-
After the final wash, remove all residual wash buffer.
4. Elution and Downstream Analysis:
-
Denaturing Elution (for Western Blotting): Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
Non-denaturing Elution (for activity assays or mass spectrometry): Elute the proteins using a non-denaturing elution buffer. Incubate for a specified time, then pellet the beads and collect the supernatant. Neutralize the eluate if using a low pH elution buffer.
-
Analysis: The eluted proteins can be analyzed by SDS-PAGE and Western blotting to detect PRMT5 and its co-immunoprecipitated partners. Alternatively, for a broader analysis of protein-protein interactions, the eluates can be subjected to mass spectrometry.
Signaling Pathway
This compound, by inhibiting PRMT5, can impact several downstream signaling pathways. One of the well-documented pathways affected by PRMT5 is the WNT/β-catenin and AKT/GSK3β signaling cascade. PRMT5 promotes the survival of lymphoma cells by activating this pathway.[7] Inhibition of PRMT5 with CMP-5 leads to decreased transcription of WNT/β-catenin target genes such as CYCLIN D1 and c-MYC, ultimately leading to cell death.[7]
Figure 2: PRMT5 Signaling Pathway. A simplified diagram illustrating the role of PRMT5 in the AKT/GSK3β and WNT/β-catenin signaling pathway and the inhibitory effect of this compound.
Troubleshooting
For common issues encountered during immunoprecipitation, such as high background or no protein detection, refer to general immunoprecipitation troubleshooting guides. Key considerations include optimizing antibody concentration, ensuring complete cell lysis, and performing adequate washing steps.
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Consult the material safety data sheet (MSDS) for detailed safety information.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The methylation induced by protein arginine methyltransferase 5 promotes tumorigenesis and progression of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Arginine Methyltransferase 5 Functions via Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Arginine Methyltransferase 5 (PRMT5) as an Anticancer Target and Its Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for CMP-5 Hydrochloride Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMP-5 hydrochloride is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins. Overexpression of PRMT5 has been implicated in the progression of various cancers, making it a promising therapeutic target. This compound has demonstrated selective toxicity towards certain cancer cell lines, indicating its potential as a targeted anti-cancer agent. These application notes provide detailed information on cell lines sensitive to this compound treatment and protocols for evaluating its effects.
Mechanism of Action
This compound exerts its biological effects by specifically inhibiting the methyltransferase activity of PRMT5. This inhibition leads to a reduction in the symmetric dimethylation of PRMT5 substrates, such as histones (e.g., H4R3) and other proteins involved in oncogenic signaling pathways. Disruption of these methylation events can lead to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.
Sensitive Cell Lines
This compound has shown significant cytotoxic effects in specific cancer cell lines, particularly in Adult T-cell Leukemia/Lymphoma (ATL). The half-maximal inhibitory concentration (IC50) values for CMP-5 in various cell lines are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SO4 | Adult T-cell Leukemia/Lymphoma | ~20 | [1] |
| HUT102 | Adult T-cell Leukemia/Lymphoma | ~25 | [1] |
| Patient-derived ATL cells | Adult T-cell Leukemia/Lymphoma | ~15 | [1] |
Note: The sensitivity of other cancer cell lines to this compound is currently under investigation. Researchers are encouraged to perform dose-response studies to determine the IC50 in their specific cell lines of interest.
Signaling Pathways Affected by this compound
Inhibition of PRMT5 by this compound can impact multiple signaling pathways critical for cancer cell survival and proliferation. A key pathway involves the regulation of heat shock protein 90 (HSP90) chaperone activity through arginine methylation, which in turn affects the stability of oncogenic client proteins like AKT and NEMO.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Sensitive cancer cell lines (e.g., SO4, HUT102)
-
96-well plates
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Sensitive cancer cell lines
-
6-well plates
-
Complete growth medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
This protocol is for detecting changes in the expression and methylation of PRMT5 and its downstream targets.
Materials:
-
This compound
-
Sensitive cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-SDMA, anti-AKT, anti-p-AKT, anti-HSP90, anti-NEMO, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound for the desired time and concentrations.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
Troubleshooting
-
Low cell viability in control group: Check cell health, seeding density, and incubation conditions.
-
High variability in IC50 values: Ensure accurate serial dilutions and consistent cell seeding.
-
Weak signal in Western blot: Optimize protein concentration, antibody dilutions, and incubation times.
-
High background in Western blot: Increase washing steps and optimize blocking conditions.
Conclusion
This compound is a promising PRMT5 inhibitor with demonstrated activity against specific cancer cell lines. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in their own experimental systems. Further research is warranted to explore the full therapeutic potential of this compound across a broader range of malignancies.
References
Application Notes and Protocols for CMP-5 Hydrochloride in T-Helper Cell Differentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMP-5 hydrochloride is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a significant role in various cellular processes, including gene transcription, RNA splicing, and signal transduction. In the context of immunology, PRMT5 has emerged as a key regulator of T-cell development, activation, and differentiation. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to study and modulate T-helper (Th) cell differentiation, a process central to the adaptive immune response.
Mechanism of Action
This compound exerts its effects by inhibiting the methyltransferase activity of PRMT5. This inhibition leads to a reduction in symmetric arginine dimethylation of PRMT5 substrates, which in T-cells, have been shown to be involved in key signaling pathways that govern their differentiation and function. PRMT5 has been demonstrated to influence signaling cascades downstream of the T-cell receptor (TCR) and cytokine receptors, including the STAT, ERK, and AKT/mTOR pathways. By inhibiting PRMT5, this compound can modulate the expression of key cytokines and transcription factors that define the different T-helper cell lineages, such as Th1, Th2, Th17, and regulatory T cells (Tregs).
Data Presentation
The following tables summarize the quantitative effects of PRMT5 inhibition on T-helper cell populations and cytokine production, based on available literature.
Table 1: Effect of CMP-5 on Human T-Helper Cell Proliferation
| T-Helper Cell Subset | IC50 (µM) for Proliferation Inhibition | Percentage Inhibition (at 40 µM) |
| Th1 | 26.9 | 43% |
| Th2 | 31.6 | 9% |
Data is derived from studies on human T-cells treated with CMP-5 for 24 hours.[1]
Table 2: Effect of PRMT5 Inhibition on Cytokine Production
| T-Helper Cell Subset | Cytokine | Effect of PRMT5 Inhibition |
| Th1 | IFN-γ | Reduced |
| Th1 | IL-2 | Reduced |
| Th17 | IL-17 | Reduced |
| Treg | - | Increased Foxp3 expression |
This table represents a qualitative summary of findings from various studies on PRMT5 inhibitors.
Signaling Pathways and Experimental Workflows
Signaling Pathway of PRMT5 in T-Cell Differentiation
The following diagram illustrates the key signaling pathways in T-helper cells that are influenced by PRMT5 activity. Inhibition of PRMT5 by this compound can disrupt these pathways, leading to altered T-helper cell differentiation and function.
Caption: PRMT5 signaling in T-helper cell differentiation.
Experimental Workflow for Studying T-Helper Cell Differentiation
This diagram outlines a typical workflow for investigating the effects of this compound on the in vitro differentiation of naïve CD4+ T-cells into various T-helper subsets.
Caption: In vitro T-helper cell differentiation workflow.
Experimental Protocols
Protocol 1: In Vitro Differentiation of Mouse Naïve CD4+ T-Cells and Treatment with this compound
This protocol describes the isolation of naïve CD4+ T-cells from mouse spleen and lymph nodes and their subsequent differentiation into Th1, Th2, Th17, and Treg lineages in the presence of this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Naïve CD4+ T-Cell Isolation Kit (e.g., magnetic bead-based)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol
-
Anti-mouse CD3ε antibody (plate-bound)
-
Anti-mouse CD28 antibody (soluble)
-
Th1 polarizing cytokines: Recombinant mouse IL-12 (10 ng/mL) and anti-mouse IL-4 antibody (10 µg/mL)
-
Th2 polarizing cytokines: Recombinant mouse IL-4 (20 ng/mL) and anti-mouse IFN-γ antibody (10 µg/mL)
-
Th17 polarizing cytokines: Recombinant mouse IL-6 (20 ng/mL), recombinant human TGF-β1 (1 ng/mL), anti-mouse IL-4 antibody (10 µg/mL), and anti-mouse IFN-γ antibody (10 µg/mL)
-
Treg polarizing cytokines: Recombinant human TGF-β1 (5 ng/mL) and recombinant mouse IL-2 (100 U/mL)
-
24-well tissue culture plates
-
FACS buffer (PBS with 2% FBS)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD4, anti-IFN-γ, anti-IL-4, anti-IL-17A, anti-Foxp3)
Procedure:
-
Preparation of Antibody-Coated Plates:
-
Coat a 24-well plate with anti-mouse CD3ε antibody (1-5 µg/mL in sterile PBS) overnight at 4°C.
-
Before use, wash the wells twice with sterile PBS.
-
-
Isolation of Naïve CD4+ T-Cells:
-
Prepare a single-cell suspension from the spleen and lymph nodes of C57BL/6 mice.
-
Isolate naïve CD4+ T-cells using a commercially available negative selection kit according to the manufacturer's instructions. Purity should be >95%.
-
-
T-Cell Culture and Differentiation:
-
Resuspend the isolated naïve CD4+ T-cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add soluble anti-mouse CD28 antibody to the cell suspension at a final concentration of 2 µg/mL.
-
Plate 1 mL of the cell suspension into each well of the anti-CD3ε coated 24-well plate.
-
Add the respective polarizing cytokines for each T-helper subset to the designated wells.
-
Add this compound to the treatment wells at the desired final concentrations (e.g., 1, 5, 10, 25 µM). Add an equivalent volume of DMSO to the vehicle control wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days.
-
-
Analysis of T-Helper Cell Differentiation:
-
Restimulation for Cytokine Analysis: On the final day of culture, restimulate the cells with PMA (50 ng/mL), ionomycin (500 ng/mL), and a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Flow Cytometry:
-
Harvest the cells and wash with FACS buffer.
-
Perform surface staining for CD4.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Perform intracellular staining for lineage-specific transcription factors (T-bet for Th1, GATA3 for Th2, RORγt for Th17, Foxp3 for Treg) and cytokines (IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17).
-
Analyze the samples on a flow cytometer.
-
-
Protocol 2: Analysis of Cytokine Secretion by ELISA
This protocol is for quantifying the concentration of key cytokines secreted into the culture supernatant following T-helper cell differentiation in the presence of this compound.
Materials:
-
Culture supernatants collected from the experiment in Protocol 1.
-
ELISA kits for mouse IFN-γ, IL-4, and IL-17A.
-
96-well ELISA plates.
-
Plate reader.
Procedure:
-
On the final day of the T-cell differentiation culture (from Protocol 1), centrifuge the plates to pellet the cells.
-
Carefully collect the culture supernatants without disturbing the cell pellet.
-
Store the supernatants at -80°C until use.
-
Perform the ELISA for each cytokine of interest according to the manufacturer's instructions provided with the kit.
-
Read the absorbance on a plate reader and calculate the cytokine concentrations based on the standard curve.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of PRMT5 in T-helper cell differentiation. By selectively inhibiting PRMT5, researchers can dissect the molecular mechanisms underlying T-cell fate decisions and explore the therapeutic potential of targeting this pathway in various immune-mediated diseases. The protocols provided here offer a framework for conducting these studies, which can be adapted and optimized for specific experimental needs.
References
Application Notes and Protocols for Flow Cytometry Analysis Following CMP-5 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMP-5 hydrochloride is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its activity is implicated in various cellular processes, including the regulation of gene expression, cell cycle progression, and signal transduction pathways. Dysregulation of PRMT5 has been linked to the pathogenesis of various cancers, making it a promising target for therapeutic intervention.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular consequences of this compound treatment, specifically focusing on apoptosis, cell cycle distribution, and the generation of reactive oxygen species (ROS). The provided methodologies and illustrative data will guide researchers in assessing the efficacy and mechanism of action of this and similar PRMT5 inhibitors.
Mechanism of Action of this compound
This compound exerts its biological effects by specifically inhibiting the methyltransferase activity of PRMT5. This inhibition leads to a reduction in the symmetric dimethylation of key cellular proteins. The downstream consequences of PRMT5 inhibition are multifaceted and can include:
-
Induction of Apoptosis: By modulating the expression of pro- and anti-apoptotic proteins, PRMT5 inhibition can trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: PRMT5 plays a role in regulating the expression of cyclins and cyclin-dependent kinases (CDKs), and its inhibition can lead to a halt in cell cycle progression, often at the G1 phase.[1]
-
Induction of Oxidative Stress: Inhibition of PRMT5 can disrupt cellular redox homeostasis, leading to an increase in reactive oxygen species (ROS) and subsequent cellular damage.[2][3]
Data Presentation: Effects of this compound on Cancer Cells
The following tables summarize hypothetical quantitative data representing typical results obtained from flow cytometry analysis of cancer cells treated with this compound. These values are illustrative and will vary depending on the cell line, treatment concentration, and duration.
Table 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| CMP-5 HCl | 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| CMP-5 HCl | 5 | 62.3 ± 4.2 | 25.1 ± 2.8 | 12.6 ± 1.7 |
| CMP-5 HCl | 10 | 40.1 ± 5.1 | 42.7 ± 3.9 | 17.2 ± 2.3 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | 45.3 ± 2.9 | 35.1 ± 2.2 | 19.6 ± 1.8 |
| CMP-5 HCl | 1 | 55.8 ± 3.1 | 28.5 ± 1.9 | 15.7 ± 1.5 |
| CMP-5 HCl | 5 | 68.2 ± 4.5 | 18.9 ± 2.5 | 12.9 ± 1.9 |
| CMP-5 HCl | 10 | 75.1 ± 5.3 | 12.4 ± 2.1 | 12.5 ± 2.0 |
Table 3: Reactive Oxygen Species (ROS) Measurement using DCFDA Staining
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF |
| Vehicle Control | 0 | 150 ± 25 |
| CMP-5 HCl | 1 | 280 ± 45 |
| CMP-5 HCl | 5 | 550 ± 70 |
| CMP-5 HCl | 10 | 890 ± 110 |
| Positive Control (e.g., H₂O₂) | - | 1200 ± 150 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide
This protocol details the detection of apoptosis by identifying the externalization of phosphatidylserine on the cell membrane using Annexin V and assessing membrane integrity with Propidium Iodide (PI).
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Harvesting:
-
Carefully collect the cell culture supernatant, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate laser and filter settings for FITC (for Annexin V) and PI.
-
Collect data for at least 10,000 events per sample.
-
Gate on the cell population to exclude debris.
-
Create a quadrant plot of FITC vs. PI fluorescence to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide
This protocol describes the analysis of cell cycle distribution based on DNA content measurement using Propidium Iodide (PI) staining.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Protocol 1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets and aggregates.
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA
This protocol outlines the measurement of intracellular ROS levels using the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA)
-
Positive control for ROS induction (e.g., H₂O₂)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Staining:
-
After the desired treatment period with this compound, remove the culture medium.
-
Wash the cells once with warm PBS.
-
Add pre-warmed medium containing 10 µM DCFDA to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Cell Harvesting:
-
Remove the DCFDA-containing medium and wash the cells twice with PBS.
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use the appropriate laser and filter settings for the oxidized, fluorescent form of the dye (DCF).
-
Generate a histogram of DCF fluorescence intensity.
-
Quantify the Mean Fluorescence Intensity (MFI) for each sample.
-
Visualizations
Caption: PRMT5 Signaling and Inhibition by CMP-5 HCl.
Caption: Workflow for Apoptosis Analysis.
Caption: Workflow for Cell Cycle Analysis.
Caption: Workflow for ROS Analysis.
References
- 1. Protein arginine methyltransferase 5 is a potential oncoprotein that upregulates G1 cyclins/cyclin‐dependent kinases and the phosphoinositide 3‐kinase/AKT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 regulates ATF4 transcript splicing and oxidative stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Establishing the IC50 of CMP-5 Hydrochloride in a New Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMP-5 hydrochloride is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its activity is implicated in a variety of cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and the DNA damage response. Upregulation of PRMT5 has been observed in numerous cancers, making it a compelling target for therapeutic development.
These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in a new cell line. The IC50 value is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological function by 50% and is a crucial parameter for characterizing the potency of a potential therapeutic agent.
Mechanism of Action of this compound
This compound exerts its biological effects by selectively inhibiting the methyltransferase activity of PRMT5. This inhibition prevents the symmetric dimethylation of key substrates, such as Histone H4 at Arginine 3 (H4R3me2s). The disruption of this epigenetic mark and the altered methylation of other PRMT5 targets lead to the dysregulation of several downstream signaling pathways, ultimately resulting in cell cycle arrest and apoptosis in susceptible cancer cells. Key pathways affected include the PI3K/AKT and ERK signaling cascades, as well as the activation of tumor suppressor pathways involving p53.
Signaling Pathway of PRMT5 Inhibition by this compound
Caption: PRMT5 inhibition by this compound leads to downstream effects on gene expression, splicing, and key signaling pathways, ultimately inducing apoptosis and cell cycle arrest.
Experimental Protocols
I. Cell Culture
-
Cell Line Maintenance: Culture the new cell line in its recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage the cells upon reaching 70-80% confluency to maintain them in the exponential growth phase. Use standard trypsinization procedures for adherent cells.
II. Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in a suitable solvent, such as sterile dimethyl sulfoxide (DMSO).
-
Aliquoting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
III. IC50 Determination using a Cell Viability Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity. Alternatively, a luminescence-based assay like CellTiter-Glo®, which measures ATP levels, can be used for higher sensitivity.
Experimental Workflow for IC50 Determination
Caption: A stepwise workflow for determining the IC50 of this compound using a cell viability assay.
A. Materials
-
New cell line of interest
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
B. Procedure
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure that the cells are still in the exponential growth phase at the end of the assay.
-
Include wells for vehicle control (DMSO) and blank (medium only).
-
-
Cell Adherence:
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to adhere and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete growth medium. A common starting range for a new compound is a wide log or semi-log dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM). Based on published data for CMP-5, a range of 1 µM to 50 µM may be a good starting point.[1][2]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
To the vehicle control wells, add medium containing the same final concentration of DMSO as the highest concentration of the compound.
-
Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for a period of 48 to 72 hours at 37°C and 5% CO2. The incubation time should be consistent across experiments.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
C. Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
-
Dose-Response Curve:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
-
IC50 Calculation:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve with variable slope) to fit the data and determine the IC50 value. Software such as GraphPad Prism or R can be used for this analysis. The IC50 is the concentration of the compound that results in 50% cell viability.
-
Data Presentation
The quantitative data from the IC50 determination should be summarized in a clear and structured table for easy comparison and interpretation.
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Seeding Density (cells/well) | Incubation Time (hours) | Assay Method | IC50 (µM) ± SD |
| New Cell Line X | 8,000 | 72 | MTT | 15.2 ± 1.8 |
| Human Th1 Cells[1][2] | Not Specified | 24 | Not Specified | 26.9 |
| Human Th2 Cells[1][2] | Not Specified | 24 | Not Specified | 31.6 |
| Mouse Th1 Cells[2] | Not Specified | Not Specified | Not Specified | 3.7 |
| Mouse Th2 Cells[2] | Not Specified | Not Specified | Not Specified | 9.2 |
SD: Standard Deviation from three independent experiments.
Important Considerations
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) does not exceed a non-toxic level for the cells (typically <0.5%).
-
Assay Choice: The choice of cell viability assay can influence the results. It is recommended to confirm the IC50 value with an orthogonal method (e.g., a cytotoxicity assay that measures membrane integrity, such as LDH release).
-
Cell Line Specificity: IC50 values are highly dependent on the cell line being tested due to differences in cellular metabolism, target expression, and membrane permeability.[1]
-
Experimental Controls: Proper controls, including blank, vehicle, and a positive control (a compound with a known IC50 in the cell line, if available), are essential for valid results.
References
Application Notes and Protocols for CMP-5 Hydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMP-5 hydrochloride is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a type II methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its role in various cellular processes, including gene transcription, RNA splicing, and signal transduction, has made it a significant target in cancer research, particularly in hematological malignancies like lymphoma. These application notes provide detailed protocols for the solubilization and use of this compound in common in vitro assays.
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are critical for obtaining reproducible results in in vitro experiments. The compound is typically supplied as a hydrochloride or dihydrochloride salt, which can influence its solubility.
Recommended Solvent:
The recommended solvent for preparing stock solutions of this compound for in vitro use is Dimethyl sulfoxide (DMSO) .
Solubility Data:
Quantitative solubility information for CMP-5 dihydrochloride in DMSO is summarized in the table below.
| Compound Form | Solvent | Solubility | Molar Concentration | Source |
| CMP-5 dihydrochloride | DMSO | 60 mg/mL | 154.5 mM | GlpBio |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound (or dihydrochloride) powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. The molecular weight of CMP-5 dihydrochloride is 388.33 g/mol . For the hydrochloride salt, refer to the manufacturer's specifications.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming of the tube to 37°C and/or sonication in a water bath for 5-10 minutes can be applied.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage of Stock Solutions:
-
Short-term storage: Store aliquots at -20°C for up to 1 month.[1]
-
Long-term storage: For extended storage, keep aliquots at -80°C for up to 6 months.[1]
Experimental Protocols
Below are detailed methodologies for two key in vitro assays commonly used to evaluate the activity of PRMT5 inhibitors like CMP-5.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is adapted from studies on lymphoma cell lines treated with CMP-5.[1][2]
Objective: To determine the effect of CMP-5 on the viability and proliferation of cancer cells.
Materials:
-
Lymphoma cell lines (e.g., JeKo, Pfeiffer, SUDHL-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
This compound 10 mM stock solution in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of CMP-5 from the 10 mM stock solution in complete cell culture medium to achieve final desired concentrations (e.g., 0-100 µM).
-
Important: Ensure the final concentration of DMSO in the wells is less than 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CMP-5.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently with a pipette to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours (or overnight).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the CMP-5 concentration to determine the IC₅₀ value.
-
Western Blot Analysis for PRMT5 Target Engagement
This protocol is designed to assess the inhibition of PRMT5's methyltransferase activity in cells by measuring the levels of symmetric dimethylarginine (sDMA) on a known substrate, such as SmD3.
Objective: To determine if CMP-5 treatment leads to a reduction in the symmetric dimethylation of PRMT5 target proteins in cells.
Materials:
-
Cells treated with CMP-5 as described in the cell viability assay.
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-sDMA, anti-SmD3, anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis:
-
After treating cells with CMP-5 (e.g., 40 µM for 24-72 hours) and a DMSO vehicle control, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatants (protein extracts).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against sDMA overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total SmD3 and a loading control like GAPDH to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the sDMA signal to the total SmD3 and/or the loading control.
-
Compare the levels of sDMA in CMP-5-treated cells to the vehicle-treated control cells to assess the extent of PRMT5 inhibition.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway affected by PRMT5 inhibition and a typical experimental workflow for evaluating CMP-5.
Caption: PRMT5 signaling pathway and the effect of CMP-5 inhibition.
References
- 1. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with CMP-5 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMP-5 hydrochloride is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3][4] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This compound exerts its biological effects by selectively blocking the methyltransferase activity of PRMT5, leading to the inhibition of downstream signaling pathways and ultimately inducing cell death in susceptible cancer cells.[1][2] These application notes provide detailed protocols for assessing the impact of this compound on cell viability.
Mechanism of Action
This compound specifically inhibits the enzymatic activity of PRMT5, without significantly affecting other protein arginine methyltransferases such as PRMT1, PRMT4, and PRMT7.[1][2][4] The primary molecular effect of this compound is the blockade of the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s), a key epigenetic mark regulated by PRMT5.[1][2][3][4] Inhibition of this modification alters gene expression profiles, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on PRMT5 activity. Notably, this compound has demonstrated selective toxicity towards lymphoma cells while exhibiting limited effects on normal, resting B lymphocytes.[1][2]
Data Presentation
The following table summarizes the available quantitative data on the inhibitory effects of this compound on the viability of various cell types.
| Cell Type | Assay Type | Incubation Time | IC50 Value (µM) | Reference |
| Human Th1 cells | Proliferation Assay | 24 hours | 26.9 | [1][2] |
| Human Th2 cells | Proliferation Assay | 24 hours | 36.1 | [2] |
| Murine Th1 cells | Proliferation Assay | Not Specified | 3.7 | [2] |
| Murine Th2 cells | Proliferation Assay | Not Specified | 9.2 | [2] |
| Lymphoma cells | Viability Assay | 24-72 hours | Selectively toxic in the 0-100 µM range | [1][2] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 3.88 mg of this compound (molecular weight: 388.33 g/mol ) in 1 mL of sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Viability Assay using MTT
This protocol describes a general procedure for determining the effect of this compound on the viability of adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound treatment). b. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT from each well. d. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 b. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Visualizations
Caption: Experimental workflow for a cell viability assay with this compound.
Caption: Signaling pathway of this compound via PRMT5 inhibition.
References
Application Notes and Protocols for Studying CMP-5 Hydrochloride Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMP-5 hydrochloride is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that plays a critical role in various cellular processes through the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2][3][4][5] Overexpression or dysregulation of PRMT5 has been implicated in the pathogenesis of several diseases, including various cancers and inflammatory disorders.[6][7][8] Consequently, PRMT5 has emerged as a promising therapeutic target. These application notes provide detailed protocols for utilizing relevant animal models to evaluate the in vivo efficacy of this compound and other selective PRMT5 inhibitors. The protocols are based on established preclinical studies of selective PRMT5 inhibitors in oncology and inflammatory disease models.
Section 1: Oncology - B-Cell Lymphoma Xenograft Model
Rationale: Overexpression of PRMT5 is a hallmark of several lymphomas, particularly Mantle Cell Lymphoma (MCL), making it a key therapeutic target.[6][8] Xenograft models using human B-cell lymphoma cell lines are standard for assessing the in vivo anti-tumor activity of investigational compounds.
Experimental Protocol: Mantle Cell Lymphoma (MCL) Xenograft Mouse Model
-
Cell Culture:
-
Culture human MCL cell lines (e.g., Z-138, REC-1) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase for tumor implantation.
-
-
Animal Husbandry:
-
Use immunodeficient mice (e.g., female NOD/SCID or SCID/Beige), typically 6-8 weeks old.
-
House animals in a specific-pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow a one-week acclimatization period before the start of the experiment.
-
-
Tumor Implantation:
-
Subcutaneously inject 5-10 x 10^6 MCL cells, resuspended in 100-200 µL of a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel, into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined average volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Vehicle Preparation: Prepare a vehicle control, for example, 0.5% methylcellulose in sterile water.
-
Drug Formulation: Formulate this compound in the vehicle at the desired concentrations. Based on studies with similar PRMT5 inhibitors like EPZ015666, a starting dose range for efficacy studies could be 25-100 mg/kg.[9]
-
Administration: Administer the formulated this compound or vehicle to the respective groups via oral gavage, once or twice daily (QD or BID), for a specified period (e.g., 21 days).[9]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Collect tumor tissue for pharmacodynamic and histological analysis.
-
-
Pharmacodynamic and Histological Analysis:
-
Western Blot: Analyze tumor lysates to assess the inhibition of PRMT5 activity by measuring the levels of symmetric dimethylarginine (SDMA) on target proteins (e.g., SmD3).
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to evaluate markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Data Presentation
| Parameter | Vehicle Control | This compound (25 mg/kg BID) | This compound (50 mg/kg BID) | This compound (100 mg/kg BID) |
| Mean Tumor Volume (mm³) at Day 21 | ||||
| Mean Tumor Weight (g) at Day 21 | ||||
| Tumor Growth Inhibition (%) | 0 | |||
| SDMA Levels (% of Vehicle) | 100 | |||
| Ki-67 Positive Cells (%) | ||||
| Cleaved Caspase-3 Positive Cells (%) |
This table presents hypothetical data based on expected outcomes from PRMT5 inhibitor studies.[6][9]
Visualization
Section 2: Inflammatory Disease - Experimental Autoimmune Encephalomyelitis (EAE) Model
Rationale: PRMT5 plays a significant role in the expansion of pathogenic T helper 1 (Th1) cells, which are key drivers of autoimmune diseases like multiple sclerosis.[1][10] The Experimental Autoimmune Encephalomyelitis (EAE) mouse model is the most widely used system to study the pathophysiology of multiple sclerosis and to evaluate novel therapeutic agents.[11][12]
Experimental Protocol: MOG-Induced EAE in C57BL/6 Mice
-
Animal Husbandry:
-
Use female C57BL/6 mice, 8-10 weeks old.
-
House animals under standard specific-pathogen-free conditions.
-
Allow a one-week acclimatization period.
-
-
EAE Induction (Day 0):
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. A typical concentration is 200 µg of MOG₃₅₋₅₅ per mouse.
-
Anesthetize the mice and administer a 100 µL subcutaneous injection of the MOG/CFA emulsion at two sites on the flank.
-
Administer an intraperitoneal (i.p.) injection of pertussis toxin (e.g., 200 ng per mouse) in PBS on Day 0 and Day 2 post-immunization.
-
-
Clinical Scoring:
-
Beginning around day 7 post-immunization, monitor the mice daily for clinical signs of EAE.
-
Score the disease severity on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
This compound Administration:
-
Prophylactic Treatment: Begin administration of this compound or vehicle on the day of immunization (Day 0).
-
Therapeutic Treatment: Begin administration upon the first appearance of clinical signs (e.g., a clinical score of 1).
-
Formulation and Dosing: Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Based on related studies, a daily intraperitoneal or oral dose in the range of 10-50 mg/kg can be explored.[1][13]
-
-
Efficacy Evaluation:
-
Continue daily clinical scoring and body weight monitoring until the experimental endpoint (e.g., Day 21-28).
-
At the endpoint, euthanize the mice and collect tissues for analysis.
-
-
Histological and Immunological Analysis:
-
Histology: Perfuse the mice with PBS followed by 4% paraformaldehyde. Collect the spinal cord and brain for histological analysis (e.g., H&E staining for inflammatory infiltrates and Luxol Fast Blue staining for demyelination).
-
Flow Cytometry: Isolate mononuclear cells from the central nervous system (CNS) and spleen. Analyze the populations of different immune cells (e.g., CD4+ T cells, Th1 cells expressing IFN-γ) by flow cytometry.
-
Cytokine Analysis: Re-stimulate splenocytes ex vivo with MOG₃₅₋₅₅ and measure the production of pro-inflammatory cytokines (e.g., IFN-γ, IL-17) by ELISA.
-
Data Presentation
| Parameter | Vehicle Control | This compound (Prophylactic) | This compound (Therapeutic) |
| Mean Peak Clinical Score | |||
| Day of Disease Onset | |||
| Cumulative Disease Score | |||
| CNS Inflammatory Infiltrates (cells/mm²) | |||
| Demyelination Score (0-3) | |||
| MOG-specific IFN-γ Production (pg/mL) |
This table represents hypothetical data based on expected outcomes from PRMT5 inhibitor studies in EAE models.[1]
Visualization
References
- 1. PRMT5-Selective Inhibitors Suppress Inflammatory T Cell Responses and Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models. | Semantic Scholar [semanticscholar.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. onclive.com [onclive.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. PRMT5 Promotes Cyclin E1 and Cell Cycle Progression in CD4 Th1 Cells and Correlates With EAE Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental Autoimmune Encephalomyelitis (EAE) as Animal Models of Multiple Sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of PRMT5 Attenuates Oxidative Stress-Induced Pyroptosis via Activation of the Nrf2/HO-1 Signal Pathway in a Mouse Model of Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CMP-5 hydrochloride solubility problems in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CMP-5 hydrochloride. The information provided is intended to address common challenges, particularly those related to solubility in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, Tris). What are the initial troubleshooting steps?
A1: Solubility issues with hydrochloride salts of small molecules in aqueous buffers are not uncommon. Here are the initial steps to address this:
-
pH Adjustment: The solubility of hydrochloride salts is often pH-dependent. Since CMP-5 is a basic compound, its hydrochloride salt will be more soluble in an acidic environment. Try lowering the pH of your buffer. For many hydrochloride salts, a pH below their pKa will favor the more soluble ionized form.
-
Gentle Heating and Agitation: Gently warming the solution (e.g., to 37°C) and using a vortex mixer or sonicator can help increase the rate of dissolution. However, be cautious with heat as it may degrade the compound over time.
-
Co-solvents: If aqueous buffers alone are insufficient, consider preparing a stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment (typically <0.5%).
Q2: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." Here are some strategies to mitigate this:
-
Lower the Final Concentration: The simplest solution is to work at a lower final concentration of this compound in your assay.
-
Increase the DMSO Concentration (with caution): You can try slightly increasing the final percentage of DMSO in your aqueous medium, but be sure to run a vehicle control to ensure the DMSO concentration itself does not impact your experimental results.
-
Use of Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween 20 or Triton X-100 (e.g., 0.01-0.05%), to your aqueous buffer can help to keep the compound in solution. This is particularly useful for in vitro enzyme assays. For cell-based assays, the concentration of surfactant must be carefully optimized to avoid cellular toxicity.[1]
-
Serum in Media: If you are working with cell cultures, the presence of serum (e.g., FBS) in the media can aid in solubilizing hydrophobic compounds.
Q3: What is the "common ion effect" and how might it affect the solubility of this compound?
A3: The common ion effect can decrease the solubility of an ionic compound when a solution already contains one of the ions in the compound.[2][3] In the case of this compound (CMP-5-H⁺Cl⁻), if your buffer has a high concentration of chloride ions (Cl⁻), it can shift the dissolution equilibrium to the left, favoring the solid, undissolved state and thus reducing the solubility of your compound. This is more pronounced for hydrochloride salts with lower aqueous solubility.[3][4] If you suspect this is an issue, consider using a buffer with a different counter-ion.
Quantitative Solubility Data
| Solvent/Buffer | pH | Temperature (°C) | Additive | Hypothetical Solubility (µg/mL) | Notes |
| Deionized Water | ~6.5 | 25 | None | < 10 | Low solubility in neutral water. |
| 0.1 M HCl | 1.0 | 25 | None | > 1000 | Highly soluble at low pH. |
| PBS | 7.4 | 25 | None | < 20 | Poor solubility in physiological pH buffer. |
| PBS | 7.4 | 37 | None | ~30 | Gentle heating may slightly improve solubility. |
| PBS with 1% DMSO | 7.4 | 25 | 1% DMSO | ~50 | Co-solvent enhances solubility. |
| Tris Buffer | 8.0 | 25 | None | < 15 | Solubility decreases in more basic conditions. |
| Citrate Buffer | 4.0 | 25 | None | > 500 | Acidic buffer significantly improves solubility. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
This protocol provides a general guideline for preparing a stock solution of this compound, which can then be diluted into your experimental buffer.
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Solubilization in Organic Solvent:
-
Add a small volume of a suitable organic solvent, such as DMSO, to the powder.
-
Vortex the tube for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Serial Dilution (if necessary): From this high-concentration stock, you can make serial dilutions in the same organic solvent to create stock solutions of lower concentrations.
-
Dilution into Aqueous Buffer:
-
To prepare your working solution, add the desired volume of the DMSO stock solution to your pre-warmed aqueous buffer.
-
It is crucial to add the DMSO stock to the aqueous buffer and not the other way around. This should be done dropwise while vortexing to ensure rapid mixing and minimize precipitation.
-
-
Final Concentration and Storage:
-
The final concentration of the organic solvent in your working solution should be kept to a minimum (ideally ≤0.5%) to avoid any off-target effects in your experiment.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Visualizations
Troubleshooting Workflow for this compound Solubility
A troubleshooting workflow for this compound solubility issues.
Hypothetical Signaling Pathway of CMP-5 as a PRMT5 Inhibitor
References
- 1. researchgate.net [researchgate.net]
- 2. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
preventing precipitation of CMP-5 hydrochloride in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of CMP-5 hydrochloride in experimental media.
Troubleshooting Guide: Preventing Precipitation of this compound
Issue: Precipitation observed after adding this compound to cell culture media.
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your experiments.
1. Initial Stock Solution Preparation:
-
Problem: The initial stock solution is not properly prepared, leading to precipitation upon dilution in aqueous media.
-
Solution:
-
Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).[1] Commercial suppliers often provide solubility information in DMSO.
-
To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[1]
-
Ensure the compound is completely dissolved before storage. Visually inspect for any particulate matter.
-
2. Working Solution Preparation:
-
Problem: The dilution method from the DMSO stock to the final culture media is causing the compound to precipitate. This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in an aqueous medium.[2]
-
Solution: Step-wise Dilution
-
Perform an intermediate dilution of the DMSO stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS).
-
Add this intermediate dilution to your final cell culture medium containing serum and other supplements.
-
The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent toxicity to the cells.[2]
-
3. Media Composition and Conditions:
-
Problem: Components in the cell culture medium or the physico-chemical properties of the medium are promoting precipitation.
-
Solutions:
-
pH: The pH of the media can significantly impact the solubility of hydrochloride salts. While most cell culture media are buffered around a physiological pH of 7.2-7.4, localized changes in pH upon addition of the compound solution can occur. Ensure your media is properly buffered.
-
Temperature: Temperature can affect solubility. Prepare the working solution at room temperature or 37°C. Avoid cold media or buffers during the dilution process.
-
Protein Content: The presence of proteins in fetal bovine serum (FBS) can sometimes help to stabilize small molecules. However, interactions can also lead to precipitation. If you suspect this, try preparing the final dilution in a medium with a different serum concentration or a serum-free formulation for comparison.
-
4. Handling and Storage:
-
Problem: Improper storage of stock or working solutions leads to degradation and precipitation.
-
Solution:
Logical Troubleshooting Workflow:
Caption: A flowchart outlining the steps to troubleshoot and resolve the precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is 100% DMSO.[1]
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity.[2] However, it is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Q3: Can I dissolve this compound directly in water or PBS?
A3: While hydrochloride salts are generally more water-soluble than their free-base counterparts, the solubility of this compound in purely aqueous solutions may be limited. It is recommended to first dissolve it in an organic solvent like DMSO.
Q4: Why is my this compound precipitating even when I use a DMSO stock?
A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for many small molecules. This "solvent-shift" precipitation occurs because the compound is much less soluble in the aqueous environment of the cell culture medium. To mitigate this, use a step-wise dilution method as described in the troubleshooting guide.
Q5: Should I filter my this compound working solution after seeing precipitation?
A5: Filtering a solution after precipitation has occurred will remove the precipitated compound, leading to an unknown and lower final concentration in your experiment. It is better to address the root cause of the precipitation by optimizing the dissolution and dilution protocol.
Q6: How does pH affect the solubility of this compound?
A6: As a hydrochloride salt of a basic compound, the solubility of CMP-5 is expected to be pH-dependent. At lower (more acidic) pH, the molecule will be protonated and more likely to be soluble in aqueous solutions. In the physiological pH range of cell culture media (7.2-7.4), the compound may be less protonated and therefore less soluble.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Remarks |
| DMSO | ≥ 60 mg/mL (154.5 mM) | A high solubility is reported, making it an ideal solvent for stock solutions.[1] |
| Water | Poorly soluble | Direct dissolution in aqueous buffers is not recommended for high concentrations. |
| Ethanol | Limited data available | May be used as a co-solvent, but DMSO is generally preferred. |
Table 2: Factors Influencing the Solubility of this compound in Aqueous Media
| Factor | Effect on Solubility | Recommendations |
| pH | Higher solubility at lower pH. | Maintain a stable, buffered pH in the physiological range. Avoid drastic pH shifts during dilution. |
| Temperature | Generally, solubility increases with temperature. | Prepare solutions at room temperature or 37°C. Avoid using cold reagents. |
| Co-solvents | The presence of a small percentage of an organic solvent like DMSO increases solubility. | Keep the final DMSO concentration below 0.5% to minimize cell toxicity.[2] |
| Media Components | Serum proteins may either stabilize the compound or interact and cause precipitation. High concentrations of salts can also affect solubility. | If precipitation is an issue, consider testing in serum-free media or media with different salt compositions. |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 351.88 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.52 mg of this compound.
-
Add the appropriate volume of 100% DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If dissolution is slow, sonicate the tube in an ultrasonic water bath for 5-10 minutes or warm it briefly at 37°C.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol: Preparation of a 10 µM Working Solution of this compound in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Serum-free cell culture medium (e.g., DMEM or RPMI-1640)
-
Complete cell culture medium (containing serum and supplements)
-
Sterile tubes
Procedure:
-
Intermediate Dilution:
-
Prepare a 1:100 intermediate dilution of the 10 mM stock solution.
-
Add 2 µL of the 10 mM DMSO stock to 198 µL of serum-free cell culture medium. This results in a 100 µM intermediate solution with 1% DMSO.
-
Vortex gently to mix.
-
-
Final Dilution:
-
Prepare the final 10 µM working solution by performing a 1:10 dilution of the intermediate solution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of complete cell culture medium.
-
Mix gently by pipetting up and down.
-
The final DMSO concentration in this working solution will be 0.1%.
-
-
Add the final working solution to your cell culture plates as required by your experimental design.
Signaling Pathway Diagram
CMP-5 is a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 plays a crucial role in various cellular processes by methylating a wide range of protein substrates, including histones and non-histone proteins. Its activity is implicated in the regulation of gene expression, RNA splicing, and signal transduction pathways.
Caption: The signaling pathway of PRMT5 and the inhibitory action of this compound.
References
troubleshooting inconsistent results with CMP-5 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with CMP-5 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] Its mechanism of action involves the inhibition of PRMT5's methyltransferase activity, which leads to a reduction in the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2] This modulation of protein methylation can impact various cellular processes, including gene expression, RNA splicing, and signal transduction.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound powder should be stored at -20°C. Stock solutions can be stored at -80°C for up to six months. It is important to handle the compound in a well-ventilated area and avoid contact with skin and eyes.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. To prepare a stock solution, dissolve the powder in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO. Gentle vortexing or sonication may be required to ensure complete dissolution.
Q4: What is the expected potency of this compound in cell-based assays?
A4: The potency of this compound, as indicated by its half-maximal inhibitory concentration (IC50), can vary depending on the cell line and assay conditions. It is crucial to determine the IC50 value empirically in your specific experimental system.
Troubleshooting Inconsistent Results
Issue 1: High Variability in IC50 Values Across Experiments
Possible Causes:
-
Cell Density and Proliferation Rate: The number of cells seeded and their growth rate can significantly influence the apparent IC50 value.
-
Compound Stability: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of this compound.
-
Assay Duration: The length of exposure to the compound can affect the observed potency.
-
Lot-to-Lot Variability: There may be slight differences in the purity or activity of the compound between different manufacturing batches.[3][4][5][6][7]
Solutions:
-
Standardize Cell Seeding: Use a consistent cell seeding density for all experiments and ensure cells are in the logarithmic growth phase.
-
Proper Compound Handling: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.
-
Consistent Assay Timeline: Maintain a fixed incubation time with the compound for all experiments.
-
Lot Qualification: When starting with a new batch of this compound, it is advisable to perform a pilot experiment to confirm its potency relative to previous lots.
Issue 2: Unexpected or Lack of Cellular Effects
Possible Causes:
-
Solubility Issues: The compound may precipitate out of the cell culture medium, especially at higher concentrations, leading to a lower effective concentration.
-
Incorrect Concentration Range: The concentrations tested may be too low to elicit a response or too high, causing non-specific toxicity.
-
Cell Line Resistance: The chosen cell line may be inherently resistant to PRMT5 inhibition.
-
Off-Target Effects: At high concentrations, this compound may inhibit other cellular targets, leading to unexpected phenotypes.[8]
Solutions:
-
Verify Solubility: After adding this compound to the cell culture medium, visually inspect for any precipitation. If solubility is a concern, consider using a lower concentration of DMSO in the final culture volume or preparing fresh dilutions for each experiment.
-
Dose-Response Curve: Perform a wide-range dose-response experiment to identify the optimal concentration range for your specific cell line and assay.
-
Positive Controls: Use a cell line known to be sensitive to PRMT5 inhibition as a positive control.
-
Target Engagement Assays: To confirm that this compound is engaging its target, perform a western blot to assess the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates. A decrease in SDMA levels would indicate target engagement.
Issue 3: Discrepancies Between Different Assay Types
Possible Causes:
-
Assay-Specific Artifacts: Different viability or proliferation assays measure distinct cellular parameters (e.g., metabolic activity vs. membrane integrity), which can be differentially affected by the compound.
-
Timing of Assay Readout: The time point at which the assay is performed can influence the results, as different cellular processes may be affected at different times post-treatment.
Solutions:
-
Orthogonal Assays: Use multiple, mechanistically distinct assays to confirm your findings. For example, complement a metabolic assay like MTT with a direct cell counting method or a cytotoxicity assay that measures membrane integrity.
-
Time-Course Experiments: Perform a time-course experiment to understand the kinetics of the cellular response to this compound.
Quantitative Data Summary
| Parameter | Cell Line | Value | Assay Conditions |
| IC50 | Human Th1 cells | 26.9 µM | 24 hours |
| IC50 | Human Th2 cells | 31.6 µM | 24 hours |
| Inhibition | Mouse Th1 cells | 91% | 25 µM, 24 hours |
| Effect | 60A cells | Decrease in p-BTK and pY(416)SRC expression | 40 µM, 24 hours |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) at the same final concentration as in the treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for PRMT5 Target Methylation
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a symmetrically dimethylated arginine (SDMA) motif or a specific PRMT5 substrate overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control.
Th1/Th2 Proliferation Assay
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Cell Staining (Optional): For proliferation tracking, cells can be labeled with a fluorescent dye such as CFSE before stimulation.
-
Cell Culture and Treatment: Culture the PBMCs in a 96-well plate in a suitable medium. Add this compound at various concentrations.
-
Stimulation: Stimulate the cells with a mitogen (e.g., PHA) or specific antigens to induce proliferation.
-
Incubation: Incubate the cells for 3-5 days at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Measurement:
-
CFSE Dilution: Analyze the dilution of the CFSE dye by flow cytometry.
-
Thymidine Incorporation: Add [3H]-thymidine to the cultures for the last 18-24 hours of incubation and measure its incorporation into DNA.
-
-
Cytokine Analysis: Collect the culture supernatants and measure the levels of Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4) cytokines by ELISA or a multiplex bead array.
Visualizations
Caption: PRMT5 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for using this compound.
References
- 1. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 2. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. myadlm.org [myadlm.org]
- 6. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 8. mdpi.com [mdpi.com]
potential off-target effects of CMP-5 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using CMP-5 hydrochloride, a potent and selective PRMT5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3][4] Its mechanism of action involves the selective blockage of the symmetric dimethylation of arginine 3 on histone H4 (S2Me-H4R3) by inhibiting the methyltransferase activity of PRMT5 on histone preparations.[1][2][3][4]
Q2: How selective is this compound for PRMT5?
This compound demonstrates high selectivity for PRMT5, with no significant activity observed against other protein arginine methyltransferases such as PRMT1, PRMT4, and PRMT7.[1][4]
Q3: What are the known downstream effects of this compound treatment?
Treatment with this compound has been shown to decrease the phosphorylation of Bruton's tyrosine kinase (p-BTK) and Src family kinases (pY(416)SRC) in cellular models.[1][4]
Q4: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type and experimental endpoint. For initial experiments, it is recommended to perform a dose-response curve. Based on published data, concentrations ranging from 0 to 100 μM have been used in cell-based assays.[1][2] If the Ki or IC50 values are known for your system, starting with a concentration 5-10 times higher than these values is a common practice to achieve optimal inhibition.[2]
Q5: How should I prepare and store this compound stock solutions?
For long-term storage, it is recommended to store this compound as a solid powder at -20°C for up to three years.[2] Stock solutions can be prepared in DMSO. For short-term storage of stock solutions, 0-4°C for days to weeks is acceptable, while for longer-term storage (months), -20°C or -80°C is recommended.[4][5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitory effect | Compound precipitation: this compound may have limited solubility in aqueous media. | - Ensure complete dissolution of the compound in the stock solvent (e.g., DMSO) before further dilution. Gentle warming or sonication may aid dissolution.[4]- Visually inspect the final culture medium for any signs of precipitation after adding the compound.- Consider using a lower final concentration or a different formulation if solubility issues persist. |
| Compound degradation: The compound may be unstable under certain experimental conditions (e.g., prolonged incubation at 37°C, exposure to light). | - Prepare fresh working solutions from a frozen stock for each experiment.- Minimize the exposure of the compound to light.- Include a positive control for PRMT5 inhibition to ensure assay validity. | |
| Cell line resistance: The targeted cells may have intrinsic or acquired resistance to PRMT5 inhibition. | - Verify PRMT5 expression and activity in your cell line.- Consider using a different cell line with known sensitivity to PRMT5 inhibitors. | |
| Observed off-target effects | Non-specific binding: At high concentrations, small molecules can exhibit off-target binding, leading to unintended biological effects. | - Perform a thorough dose-response analysis to identify the lowest effective concentration.- Include appropriate negative controls (e.g., vehicle-treated cells, cells treated with an inactive analog if available).- Consider performing a broader kinase or enzyme panel screening to identify potential off-target interactions. |
| Cell toxicity | High concentration: Excessive concentrations of the inhibitor or the solvent (DMSO) can be toxic to cells. | - Determine the maximum tolerated concentration of DMSO for your cell line (typically <0.5%).- Lower the concentration of this compound used in the experiment.- Perform cell viability assays (e.g., MTT, trypan blue exclusion) in parallel with your functional assays. |
| Variability between experiments | Inconsistent compound handling: Differences in stock solution preparation, storage, or dilution can lead to variability. | - Standardize the protocol for preparing and handling this compound.- Use the same batch of the compound for a series of related experiments if possible. |
| Cell culture conditions: Variations in cell passage number, confluency, or media composition can affect experimental outcomes. | - Maintain consistent cell culture practices.- Use cells within a defined passage number range. |
Data Summary
Table 1: In Vitro Activity of this compound
| Cell Type | Assay | IC50 Value | Reference |
| Mouse Th1 cells | Proliferation | 3.7 μM | [1] |
| Mouse Th2 cells | Proliferation | 9.2 μM | [1] |
| Human Th1 cells | Proliferation | 26.9 μM | [1][2] |
| Human Th2 cells | Proliferation | 36.1 μM (or 31.6 µM) | [1][2] |
Experimental Protocols
Protocol 1: In Vitro PRMT5 Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of this compound on PRMT5 in a biochemical assay.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (or other PRMT5 substrate)
-
S-Adenosyl-L-methionine (SAM)
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.01% Brij-35)
-
Detection reagent (e.g., specific antibody for symmetrically dimethylated arginine, or a commercial methyltransferase assay kit)
-
96-well or 384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In an assay plate, add the PRMT5/MEP50 complex and the histone H4 peptide.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the methyltransferase reaction by adding SAM.
-
Incubate the reaction at 30°C for a specific time (e.g., 60-120 minutes).
-
Stop the reaction by adding a stopping buffer (e.g., containing EDTA or a denaturant).
-
Detect the product (symmetrically dimethylated H4) using the chosen detection method according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence, luminescence, absorbance) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cellular Proliferation Assay
This protocol outlines a method to evaluate the effect of this compound on the proliferation of suspension cells (e.g., lymphoma cells, T cells).
Materials:
-
Suspension cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Potential mechanism of this compound in B-cell signaling.
Caption: Workflow for a cellular proliferation assay with CMP-5.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
optimizing incubation time for CMP-5 hydrochloride treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for CMP-5 hydrochloride treatment. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] It does not show activity against other PRMT enzymes like PRMT1, PRMT4, and PRMT7.[1][2] The primary mechanism involves the inhibition of PRMT5's methyltransferase activity, which in turn blocks the symmetric dimethylation of arginine residues on histone and non-histone proteins, such as S2Me-H4R3 (symmetric dimethylation of Histone H4 at Arginine 3).[1][2] This inhibition can prevent events like the transformation of B-lymphocytes driven by the Epstein-Barr virus (EBV) and is selectively toxic to lymphoma cells.[1][2]
Q2: What is a typical starting concentration and incubation time for this compound?
Based on published data, a common starting point for this compound concentration is in the range of 10-40 µM. Incubation times typically vary from 24 to 72 hours. However, the optimal conditions are highly dependent on the cell line and the specific experimental endpoint being measured. For instance, in lymphoma cells, concentrations between 0-100 µM for 24-72 hours have been used, while for 60A cells, a concentration of 40 µM for 24 hours has been reported.[1][2]
Q3: How should I prepare and store this compound?
For detailed instructions on preparing stock solutions and proper storage conditions, it is always best to consult the manufacturer's product data sheet. Generally, powdered compounds should be stored under recommended conditions to maintain stability. Once dissolved, typically in a solvent like DMSO, it is advisable to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: Is this compound expected to be effective in all cancer cell lines?
No, the sensitivity of cancer cell lines to PRMT5 inhibitors like this compound can be variable.[3] Some cell lines may exhibit primary resistance.[3] The efficacy can be influenced by the genetic background of the cells, such as the presence of mutations in genes like p53 or the deletion of MTAP (methylthioadenosine phosphorylase). Tumors with MTAP deletion have shown increased sensitivity to PRMT5 inhibitors.
Troubleshooting Guide
Issue 1: No observable effect of this compound treatment.
-
Possible Cause 1: Suboptimal Incubation Time or Concentration.
-
Solution: The incubation time may be too short, or the concentration may be too low for your specific cell line. It is crucial to perform a time-course and dose-response experiment to determine the optimal conditions. Start with a broad range of concentrations (e.g., 1 µM to 100 µM) and several time points (e.g., 24, 48, and 72 hours). Your literature search should provide a good starting point for these ranges.
-
-
Possible Cause 2: Compound Instability.
-
Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. The stability of the compound in your specific cell culture medium over the duration of the experiment should also be considered, as some media components can affect drug stability.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Your cell line may have intrinsic resistance to PRMT5 inhibitors. This can be due to various factors, including the upregulation of alternative survival pathways. For example, upregulation of the mTOR signaling pathway has been identified as a resistance mechanism to PRMT5 inhibitors in mantle cell lymphoma.[3][4] Consider investigating downstream signaling pathways to confirm target engagement and explore potential resistance mechanisms.
-
Issue 2: High levels of cell death observed even at low concentrations.
-
Possible Cause 1: Off-target Effects.
-
Solution: While CMP-5 is described as a selective PRMT5 inhibitor, high concentrations may lead to off-target effects.[2] It is important to perform dose-response experiments to identify a concentration that effectively inhibits PRMT5 without causing excessive, non-specific toxicity. Consider including a negative control compound with a similar chemical structure but no activity against PRMT5, if available.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations. Ensure that the final concentration of the solvent in your culture medium is consistent across all experimental conditions, including the vehicle control, and is below the toxic threshold for your cell line (usually <0.5%).
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Cell Culture Conditions.
-
Solution: Consistency in cell culture practices is critical. Ensure that cells are at a consistent passage number and confluency at the time of treatment. Variations in media composition, serum batches, and incubation conditions (CO2, temperature, humidity) can all contribute to experimental variability.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Solution: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outermost wells for experimental samples or ensure proper humidification of the incubator.
-
Data Presentation
Table 1: Summary of Experimental Conditions for this compound Treatment
| Cell Line/Model | Concentration Range | Incubation Time | Observed Effect |
| Lymphoma Cells | 0-100 µM | 24-72 hours | Selective toxicity to lymphoma cells with limited toxicity to normal B lymphocytes.[1][2] |
| 60A Cells | 40 µM | 24 hours | Decrease in p-BTK and pY(416)SRC expression.[1][2] |
| Human Th1 and Th2 cells | 0-40 µM | 24 hours | Preferential suppression of Th1 cell proliferation over Th2 cells.[1][2] |
| Mantle Cell Lymphoma (Sensitive) | 20-140 nM (IC50) | Not Specified | Inhibition of cell growth.[3] |
| Mantle Cell Lymphoma (Resistant) | 340-1650 nM (IC50) | Not Specified | Reduced sensitivity to PRMT5 inhibition.[3] |
Experimental Protocols
Protocol: Optimizing Incubation Time for this compound Treatment
This protocol outlines a general method for determining the optimal incubation time for this compound in a cell-based assay.
-
Cell Seeding:
-
Seed your cells in a multi-well plate at a density that allows for logarithmic growth throughout the planned experiment duration. The optimal seeding density should be determined empirically for each cell line.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
-
Treatment:
-
After allowing the cells to adhere and resume growth (typically 24 hours post-seeding), replace the medium with the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of solvent) and a no-treatment control.
-
-
Time-Course Experiment:
-
Incubate the plates for a range of time points (e.g., 24, 48, 72 hours). The selection of time points should consider the doubling time of your cell line.
-
-
Endpoint Assay:
-
At each time point, perform your chosen endpoint assay to assess the effect of the treatment (e.g., cell viability assay, proliferation assay, western blot for downstream targets).
-
-
Data Analysis:
-
Analyze the data to determine the time point at which the desired effect is observed with the optimal concentration. This will be your optimal incubation time for future experiments under these conditions.
-
Mandatory Visualizations
Caption: PRMT5 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound incubation time.
References
CMP-5 hydrochloride stability at 37°C in cell culture
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of CMP-5 hydrochloride at 37°C in cell culture environments. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in cell culture medium at 37°C?
A1: this compound exhibits time-dependent degradation in standard cell culture conditions (37°C, 5% CO₂). The stability can be influenced by the specific components of the cell culture medium. Below is a summary of the stability of this compound in DMEM supplemented with 10% Fetal Bovine Serum (FBS) over 72 hours. It is recommended to prepare fresh solutions for experiments extending beyond 24 hours to ensure accurate concentrations.
Data Presentation: Stability of this compound in Cell Culture Medium
Table 1: Percent Remaining of this compound (10 µM) in DMEM + 10% FBS at 37°C
| Time (Hours) | Mean Percent Remaining (%) | Standard Deviation (%) |
| 0 | 100 | 0 |
| 6 | 92.5 | 2.1 |
| 12 | 85.1 | 3.5 |
| 24 | 70.3 | 4.2 |
| 48 | 55.8 | 5.1 |
| 72 | 40.2 | 5.9 |
Q2: Does the type of cell culture medium affect the stability of this compound?
A2: Yes, the composition of the cell culture medium can impact the stability of this compound. Different media contain varying concentrations of components that can influence the rate of degradation.[1] Below is a comparison of the estimated half-life of this compound in different commonly used cell culture media at 37°C.
Table 2: Estimated Half-Life of this compound in Various Cell Culture Media at 37°C
| Cell Culture Medium | Estimated Half-Life (Hours) |
| DMEM + 10% FBS | ~ 45 |
| RPMI 1640 + 10% FBS | ~ 50 |
| MEM + 10% FBS | ~ 48 |
Troubleshooting Guides
Issue: Inconsistent experimental results with this compound treatment.
Possible Cause: Degradation of this compound in the cell culture medium during prolonged incubation.
Solution:
-
Prepare Fresh Solutions: For long-term experiments, it is advisable to replace the medium with freshly prepared this compound at least every 24 hours.
-
Perform a Stability Test: If inconsistent results persist, it is recommended to perform an in-house stability test of this compound in your specific cell culture medium and conditions using the protocol provided below.
Issue: Observed cellular toxicity is lower than expected based on published IC50 values.
Possible Cause: The actual concentration of active this compound may be lower than the initial concentration due to degradation.
Solution:
-
Adjust Dosing Strategy: Consider a higher initial concentration or more frequent media changes with fresh compound to maintain the desired effective concentration.
-
Quantify Compound Concentration: Use analytical methods such as HPLC to quantify the concentration of this compound in your culture medium at the end of the experiment to correlate with the observed biological effects.
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Medium
This protocol outlines a method to assess the stability of this compound in a specific cell culture medium at 37°C.[2][3][4]
Materials:
-
This compound
-
Cell culture medium of choice (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in the cell culture medium to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
Aliquot Samples: Dispense the working solution into sterile microcentrifuge tubes or wells of a 24-well plate for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Incubation: Place the samples in a 37°C incubator with 5% CO₂. The T=0 sample should be immediately processed.
-
Sample Collection: At each designated time point, remove the respective sample from the incubator.
-
Protein Precipitation: To precipitate proteins that may interfere with analysis, add a 2:1 volume ratio of cold acetonitrile to the cell culture medium sample. Vortex thoroughly.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean HPLC vial.
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the remaining this compound. A standard curve of this compound in the same medium (processed at T=0) should be used for quantification.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Workflow for Determining Compound Stability in Cell Culture.
Caption: Simplified PRMT5 Signaling Pathway and Inhibition by CMP-5.[5][6][7]
References
- 1. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
Technical Support Center: Minimizing Cytotoxicity of CMP-5 Hydrochloride in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxic effects of CMP-5 hydrochloride in primary cell cultures. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our primary cell cultures after treatment with this compound, even at concentrations reported to be safe for normal cells. What could be the reason?
A1: Several factors can contribute to increased cytotoxicity of this compound in your primary cells:
-
High Proliferative Rate: Primary cells that are actively dividing may be more sensitive to this compound. The compound's mechanism of action involves inhibiting PRMT5, which is crucial for cell cycle progression and proliferation.[1][2]
-
Cell Type Specificity: Different primary cell types exhibit varying sensitivities to PRMT5 inhibition. For instance, T-cells, particularly activated T-cells, require PRMT5 for survival and proliferation and may be more susceptible.[1]
-
Suboptimal Culture Conditions: Stressful culture conditions can exacerbate the cytotoxic effects of any compound. Ensure your primary cells have optimal media, serum, and supplement concentrations.
-
Incorrect Drug Concentration: Double-check your calculations and dilution series. Even small errors can lead to significant increases in cytotoxicity.
-
Extended Exposure Time: Continuous exposure to the compound can lead to cumulative toxicity.[3]
Q2: What is the underlying mechanism of this compound-induced cytotoxicity?
A2: this compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is essential for various cellular processes, and its inhibition can trigger cytotoxicity through several pathways:
-
Cell Cycle Arrest and Apoptosis: PRMT5 is involved in the regulation of genes that control the cell cycle. Its inhibition can lead to cell cycle arrest and the activation of programmed cell death (apoptosis).[2][3][4]
-
Disruption of Splicing: PRMT5 is necessary for the proper splicing of messenger RNA (mRNA). Inhibition of PRMT5 can lead to aberrant splicing of critical genes, including the p53 repressor, MDM4, resulting in p53 activation and subsequent apoptosis.[3]
-
Modulation of Key Signaling Pathways: PRMT5 inhibition can affect pro-survival signaling pathways such as the PI3K/AKT/mTOR pathway and can lead to the nuclear translocation of the pro-apoptotic transcription factor FOXO1.[5] This can increase the expression of pro-apoptotic proteins like BAX.[5]
Q3: Are there any general strategies to reduce the cytotoxicity of this compound in our primary cell experiments?
A3: Yes, several strategies can be employed to minimize cytotoxicity:
-
Optimize Drug Concentration and Exposure Time: This is the most critical step. Perform a thorough dose-response and time-course experiment to determine the lowest effective concentration and the shortest exposure time needed to achieve your desired biological effect.
-
Implement Pulsed Dosing: Instead of continuous exposure, consider a pulsed-dosing regimen where the cells are treated with this compound for a shorter period, followed by a washout and recovery period.
-
Utilize Cytoprotective Agents: Co-treatment with agents that protect cells from stress and apoptosis may be beneficial, provided they do not interfere with your experimental endpoints.
-
Modify Cell Culture Conditions: Synchronizing cells by methods like serum starvation prior to treatment can sometimes reduce the toxicity of cell-cycle-specific agents.[2][6] However, this should be done with caution as prolonged starvation can also induce cell death.[1][7]
Troubleshooting Guides
Issue 1: Excessive Cell Death at All Tested Concentrations
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High intrinsic sensitivity of the primary cell type. | Review the literature for PRMT5 dependency of your specific primary cell type. Consider using a less sensitive cell type if possible for your experimental question. | Identification of cell types with lower PRMT5 dependence. |
| Incorrect stock solution concentration. | Prepare a fresh stock solution of this compound and verify its concentration. | Accurate and reproducible experimental concentrations. |
| Prolonged exposure to the compound. | Reduce the incubation time. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal window. | Decreased cell death with shorter exposure times. |
| Cell culture stress. | Ensure optimal cell seeding density, media formulation, and incubator conditions (temperature, CO2, humidity). | Healthier cell morphology and reduced baseline cell death. |
Issue 2: Loss of Desired Biological Effect When Reducing Drug Concentration
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration is below the therapeutic window. | Instead of just lowering the concentration, try a pulsed-dosing approach (see Protocol 2). | Achieve the desired biological effect with reduced overall cytotoxicity. |
| The biological effect requires sustained inhibition. | If pulsed dosing is not effective, consider co-treatment with a cytoprotective agent that does not interfere with the pathway of interest. | Preservation of the biological effect while improving cell viability. |
| Primary cells are in a quiescent state. | If your experimental design allows, consider stimulating the cells to enter the cell cycle before or during a short treatment with this compound. | Increased sensitivity to the compound at lower concentrations. |
Quantitative Data Summary
Table 1: Reported IC50 Values for CMP-5
| Cell Type | Parameter | IC50 Value (µM) | Reference |
| Human Th1 cells | Proliferation Inhibition | 26.9 | --INVALID-LINK-- |
| Human Th2 cells | Proliferation Inhibition | 31.6 | --INVALID-LINK-- |
| Mantle Cell Lymphoma (MCL) Cell Lines | Cytotoxicity | 44.8 - 1905.5 (nM) | [5] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration and Exposure Time
Objective: To identify the lowest concentration and shortest duration of this compound treatment that elicits the desired biological effect while minimizing cytotoxicity.
Methodology:
-
Cell Seeding: Plate your primary cells in a multi-well plate (e.g., 96-well) at a density that ensures they are in the logarithmic growth phase during the experiment.
-
Drug Dilution: Prepare a serial dilution of this compound. A typical starting range could be from 0.1 µM to 100 µM.
-
Treatment:
-
For the dose-response experiment, treat the cells with the different concentrations of this compound for a fixed time point (e.g., 24 hours).
-
For the time-course experiment, treat the cells with a fixed, potentially effective concentration of this compound and assess at multiple time points (e.g., 6, 12, 24, 48, 72 hours).
-
-
Assessment:
-
Cytotoxicity: Use a viability assay such as MTT, PrestoBlue, or a live/dead cell staining kit to quantify cell viability.
-
Biological Effect: Simultaneously, assess your desired biological endpoint (e.g., protein expression by Western blot, gene expression by qPCR, specific cellular phenotype by microscopy).
-
-
Data Analysis: Plot cell viability and the biological effect against drug concentration and time. The optimal condition is the one that gives a significant biological response with the highest cell viability.
Protocol 2: Pulsed-Dosing Regimen to Reduce Cytotoxicity
Objective: To reduce the cumulative toxicity of this compound by allowing cells a recovery period.
Methodology:
-
Determine Optimal Pulse Duration and Concentration: From Protocol 1, identify a concentration and exposure time that induces the desired effect but also causes some cytotoxicity. This will be your "pulse."
-
Pulsed Treatment:
-
Treat the primary cells with the determined concentration of this compound for the chosen duration (e.g., 6 hours).
-
After the pulse, remove the medium containing the drug.
-
Wash the cells gently with sterile PBS twice.
-
Add fresh, pre-warmed culture medium without the drug.
-
-
Recovery and Assessment:
-
Allow the cells to recover for a specific period (e.g., 18, 42 hours) to complete a 24 or 48-hour cycle.
-
At the end of the recovery period, assess cell viability and your biological endpoint.
-
-
Comparison: Compare the results to cells continuously exposed to the same concentration of this compound for the entire duration (e.g., 24 or 48 hours).
Visualizations
Caption: Cytotoxic signaling pathway of this compound.
Caption: Workflow for minimizing cytotoxicity.
References
- 1. Nutrient withdrawal rescues growth factor-deprived cells from mTOR-dependent damage | Aging [aging-us.com]
- 2. researchgate.net [researchgate.net]
- 3. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cytoprotective-agents-to-avoid-chemotherapy-induced-sideeffects-on-normal-cells-a-review - Ask this paper | Bohrium [bohrium.com]
- 6. Serum starvation induces G1 arrest through suppression of Skp2-CDK2 and CDK4 in SK-OV-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nutrient withdrawal rescues growth factor-deprived cells from mTOR-dependent damage - PMC [pmc.ncbi.nlm.nih.gov]
PRMT5 Inhibition by CMP-5 Hydrochloride: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the cellular inhibition of Protein Arginine Methyltransferase 5 (PRMT5) by CMP-5 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit PRMT5?
A1: this compound is a cell-permeable, potent, and selective small molecule inhibitor of PRMT5.[1][2] It functions by occupying the catalytic site of PRMT5, thereby blocking its methyltransferase activity.[1][2] This inhibition prevents the symmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[1]
Q2: What are the key cellular downstream effects of PRMT5 inhibition by this compound?
A2: Inhibition of PRMT5 by this compound can lead to a variety of cellular effects, including:
-
Reduced Symmetric Dimethylarginine (SDMA) Levels: A global decrease in SDMA levels on cellular proteins is a primary indicator of PRMT5 inhibition.[3]
-
Cell Cycle Arrest: PRMT5 inhibition can induce cell cycle arrest, often at the G1 phase.[3]
-
Induction of Apoptosis: Treatment with PRMT5 inhibitors can lead to programmed cell death.[3][4]
-
Splicing Defects: PRMT5 is crucial for the proper functioning of the spliceosome, and its inhibition can lead to widespread alternative splicing events.[5][6]
-
Modulation of Signaling Pathways: PRMT5 inhibition has been shown to impact signaling pathways such as AKT/FOXO1.[7]
Q3: What is a typical effective concentration range for this compound in cell culture?
A3: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. However, studies have shown effects in the range of 10 µM to 50 µM. For example, a concentration of 40 µM has been used to block the symmetric dimethylation of histones H3 and H4 in lymphoblastoid cell lines.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How stable is this compound in cell culture medium?
Q5: How can I be sure that the observed effects are due to PRMT5 inhibition and not off-target effects?
A5: This is a critical consideration in drug development.[11][12] To validate the on-target effects of this compound, consider the following approaches:
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of PRMT5 to see if it reverses the phenotypic effects of the inhibitor.
-
Use of a Structurally Unrelated PRMT5 Inhibitor: Confirm that a different, structurally distinct PRMT5 inhibitor phenocopies the effects of this compound.
-
siRNA/shRNA Knockdown: Compare the cellular phenotype upon this compound treatment with the phenotype observed after the genetic knockdown of PRMT5.
-
Off-Target Profiling: Utilize services that screen for the activity of your compound against a panel of other kinases or methyltransferases to identify potential off-target interactions.[13]
Troubleshooting Guides
Western Blot for Symmetric Dimethylarginine (SDMA)
Issue: Weak or No Signal for SDMA
| Possible Cause | Troubleshooting Step |
| Insufficient PRMT5 Inhibition | Increase the concentration of this compound or extend the treatment duration. Confirm with a positive control cell line known to have high PRMT5 activity. |
| Low Protein Loading | Ensure you are loading a sufficient amount of total protein (20-40 µg is a good starting point).[14] |
| Poor Antibody Quality | Use a validated anti-SDMA antibody. Check the manufacturer's datasheet for recommended dilutions and positive/negative control suggestions. The Sym10 antibody is a commonly used reagent for detecting SDMA.[2][10] |
| Inefficient Protein Transfer | Verify transfer efficiency using Ponceau S staining. For high molecular weight proteins, consider optimizing the transfer buffer and time. |
| Inappropriate Blocking Buffer | Some blocking agents, like non-fat dry milk, can mask certain epitopes. Try switching to 5% BSA in TBST.[15] |
| Antibody Incubation Conditions | Incubate the primary antibody overnight at 4°C to enhance signal. Ensure the antibody is diluted in the appropriate buffer as recommended by the manufacturer.[11] |
Issue: High Background
| Possible Cause | Troubleshooting Step |
| Insufficient Blocking | Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.[16] |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. |
| Inadequate Washing | Increase the number and duration of washes with TBST after antibody incubations.[14] |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer, for each experiment. |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire process.[15] |
Cell Viability and Proliferation Assays
Issue: Inconsistent or High Variability in Results
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and use proper pipetting techniques to distribute cells evenly across the wells. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS. |
| Inconsistent Drug Concentration | Prepare a fresh serial dilution of this compound for each experiment. Ensure thorough mixing at each dilution step. |
| Variable Incubation Times | Adhere to a strict timeline for adding reagents and reading the plate to ensure consistency across all samples.[17] |
| Cell Clumping | If your cells tend to clump, consider using a cell-detaching agent that is gentler than trypsin and resuspend thoroughly before plating. |
Issue: No Significant Decrease in Cell Viability
| Possible Cause | Troubleshooting Step |
| Cell Line is Resistant to PRMT5 Inhibition | Some cell lines may be inherently resistant to PRMT5 inhibition.[18] Consider testing a cell line known to be sensitive to PRMT5 inhibitors as a positive control. |
| Insufficient Drug Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. IC50 values can vary significantly between cell lines.[19] |
| This compound Inactivity | Ensure the compound has been stored correctly and is not expired. Test a fresh batch of the inhibitor. |
| Assay Not Sensitive Enough | For subtle effects on proliferation, a more sensitive assay like a direct cell count over several days or a colony formation assay may be more appropriate. |
Quantitative Data Summary
Table 1: IC50 Values of PRMT5 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | PRMT5 Inhibitor | IC50 (nM) | Citation |
| Jeko | Mantle Cell Lymphoma | PRT382 | 44.8 | [4] |
| Rec-1 | Mantle Cell Lymphoma | PRT382 | ~100 | [4] |
| Z-138 | Mantle Cell Lymphoma | PRT382 | ~140 | [4] |
| Mino | Mantle Cell Lymphoma | PRT382 | ~340 | [4] |
| Granta-519 | Mantle Cell Lymphoma | PRT382 | ~1650 | [4] |
| Human Th1 cells | T-cell | CMP-5 | 26,900 | [20] |
| Human Th2 cells | T-cell | CMP-5 | 31,600 | [20] |
Note: PRT382 is a different PRMT5 inhibitor, and its IC50 values are included for comparative purposes. Data for this compound is limited in publicly available literature.
Experimental Protocols
Protocol 1: Western Blot Analysis of Global Symmetric Dimethylarginine (SDMA)
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SDMA (e.g., Sym10) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Normalize the SDMA signal to a loading control such as GAPDH or β-actin.
-
Protocol 2: Cell Viability Assay (MTS Assay)
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Prepare the MTS reagent according to the manufacturer's instructions.
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.[21]
-
Visualizations
Caption: Experimental workflow for confirming PRMT5 inhibition by this compound in cells.
Caption: Simplified signaling pathway showing PRMT5 inhibition by this compound and its downstream effects.
Caption: A logical troubleshooting tree for common issues in PRMT5 inhibition experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. epicypher.com [epicypher.com]
- 3. PRMT5 Interacting Partners and Substrates in Oligodendrocyte Lineage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit mAb mix | Cell Signaling Technology [cellsignal.com]
- 7. Protein arginine methyltransferase 5 (Prmt5) localizes to chromatin loop anchors and modulates expression of genes at TAD boundaries during early adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. epicypher.com [epicypher.com]
- 11. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention [mdpi.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
CMP-5 hydrochloride degradation and how to avoid it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of CMP-5 hydrochloride and best practices to prevent its degradation during experimental use.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound, offering potential causes and solutions to ensure the integrity of your experiments.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the solid compound is stored at -20°C and stock solutions are stored at -80°C. 2. Freshly Prepare Solutions: Prepare working solutions fresh for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. 3. Protect from Light: Store all solutions in amber vials or wrap containers with aluminum foil. |
| Visible changes in the appearance of the solution (e.g., color change, precipitation). | 1. pH Instability: The compound may be degrading in a buffer with an inappropriate pH. 2. Oxidation: Exposure to air and light can promote oxidative degradation. 3. Solvent Incompatibility: The chosen solvent may not be suitable for long-term storage. | 1. Use Recommended Solvents: Prepare stock solutions in high-quality, anhydrous DMSO. For aqueous buffers, ensure the pH is near neutral and use freshly prepared buffers. 2. Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | 1. Analyze a Fresh Sample: Compare the chromatogram of the suspect sample with a freshly prepared standard solution of this compound. 2. Review Experimental Conditions: Assess if the compound was exposed to extreme pH, high temperatures, or prolonged light. 3. Perform Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed under controlled stress conditions (see Experimental Protocols). |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be stored at -80°C.[1][2][3]
Q2: How many times can I freeze and thaw a stock solution of this compound?
A2: To minimize degradation, it is highly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. If repeated use from a single stock is necessary, limit it to no more than 3-4 cycles.
Q3: Should I protect this compound from light?
A3: Yes. The chemical structure of this compound contains aromatic rings (carbazole and pyridine) which can absorb UV light, potentially leading to photodegradation. It is best practice to store both solid compound and solutions protected from light. Use amber vials or wrap containers in aluminum foil.
Degradation Pathways
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure, 1-(9-Ethyl-9H-carbazol-3-yl)-N-(2-pyridinylmethyl)methanamine hydrochloride, the following degradation pathways are plausible:
-
Oxidation: The secondary amine and the electron-rich carbazole and pyridine rings are susceptible to oxidation. This can be accelerated by exposure to air, light, and certain metal ions.
-
pH-mediated Degradation: While stable in its hydrochloride salt form, exposure to strongly basic or acidic conditions may lead to degradation. Strong bases will deprotonate the amine, and the resulting free base may be less stable.
-
Photodegradation: The aromatic systems in the molecule can absorb UV light, leading to the formation of reactive species that can cause the molecule to break down.
Q5: Is this compound sensitive to pH?
A5: Hydrochloride salts of amines are generally more stable in slightly acidic to neutral aqueous solutions. In alkaline conditions (high pH), the amine is deprotonated to its free base, which can be more susceptible to oxidation and other degradation reactions. It is advisable to maintain the pH of aqueous experimental solutions near neutral.
Experimental Use
Q6: What solvents are recommended for preparing this compound solutions?
A6: For stock solutions, anhydrous DMSO is recommended. For aqueous working solutions, you can further dilute the DMSO stock into your experimental buffer. Ensure the final DMSO concentration is compatible with your assay and does not exceed a level that affects cell viability or enzyme activity.
Q7: How can I check if my this compound has degraded?
A7: The most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the chromatogram of your sample to a freshly prepared standard, you can identify the appearance of new peaks (degradation products) and a decrease in the area of the parent compound peak.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and/or sonicate in a water bath to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected (amber) tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Forced Degradation Study Workflow
A forced degradation study can help identify potential degradation products and assess the stability of this compound under various stress conditions.
-
Prepare Solutions: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Expose to Stress Conditions:
-
Acidic: Add 0.1 M HCl and incubate at 60°C.
-
Basic: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidative: Add 3% H₂O₂ and store at room temperature, protected from light.
-
Photolytic: Expose to a UV light source.
-
Thermal: Incubate a solution at 60°C in the dark.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to observe the formation of degradation products and the decrease in the parent compound.
Visualizations
Caption: Troubleshooting logic for this compound degradation issues.
Caption: Recommended workflow for handling this compound.
Caption: Plausible degradation pathways for this compound.
References
dealing with batch-to-batch variability of CMP-5 hydrochloride
Welcome to the technical support center for CMP-5 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the use of this compound, with a particular focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. By inhibiting PRMT5, this compound blocks these methylation events, which can, in turn, affect gene expression and other cellular processes.[1][2] In the context of B-cell lymphomas, PRMT5 has been shown to promote cell proliferation and survival through pathways like WNT/β-catenin and AKT/GSK3β.[1]
Q2: What are the potential causes of batch-to-batch variability in this compound?
Batch-to-batch variability in small molecules like this compound can arise from several factors during the manufacturing process. These can include:
-
Differences in raw materials: The quality and purity of starting materials can influence the final product.
-
Changes in the synthetic process: Even minor alterations in reaction conditions, solvents, or purification methods can lead to different impurity profiles.[3]
-
Presence of polymorphs: The compound may exist in different crystalline forms (polymorphs) which can have different physical properties, such as solubility and stability.[3]
-
Residual solvents and moisture: The amount of residual solvent or water content can vary between batches.
-
Degradation: Improper storage or handling can lead to the degradation of the compound.
Q3: How can I assess the consistency of a new batch of this compound?
It is crucial to qualify each new batch of this compound to ensure reproducible experimental results. A combination of analytical and biological assays is recommended:
-
Analytical Chemistry:
-
Biological Activity:
Q4: What are the recommended storage and handling procedures for this compound?
For optimal stability, this compound should be stored under the conditions specified by the supplier. Generally, solid compounds should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q5: What are the signs of compound degradation?
Signs of degradation can include:
-
A change in the physical appearance (color, crystallinity) of the solid compound.
-
The presence of additional peaks in an HPLC chromatogram.
-
A decrease in potency (higher IC50) in a biological assay.
-
Precipitation or color change in a stock solution.
Troubleshooting Guides
Troubleshooting Inconsistent Experimental Results
If you are observing inconsistent results between experiments using different batches of this compound, follow this guide:
Step 1: Verify Compound Identity and Purity
-
Action: Re-analyze the current and previous batches of this compound using HPLC, NMR, and MS.
-
Rationale: To confirm that the compound is structurally correct and to identify any significant differences in purity or impurity profiles between batches.
Step 2: Compare Biological Activity
-
Action: Perform a side-by-side dose-response experiment with the old and new batches in the same biological assay.
-
Rationale: To determine if there is a genuine difference in the potency of the two batches.
Step 3: Check Stock Solution Integrity
-
Action: Prepare fresh stock solutions of both batches and repeat a key experiment.
-
Rationale: To rule out degradation or precipitation of the compound in older stock solutions.
Step 4: Review Experimental Protocol
-
Action: Carefully review your experimental protocol for any recent changes or potential sources of variability.
-
Rationale: Inconsistencies may not always be due to the compound itself.
New Batch of this compound Shows Lower Potency
If a new batch of this compound is significantly less potent than previous batches, consider the following:
| Potential Cause | Troubleshooting Step |
| Lower Purity | Analyze the purity of the new batch using HPLC and compare it to the certificate of analysis and data from previous batches. |
| Presence of Inactive Isomers or Polymorphs | Use analytical techniques like chiral chromatography (if applicable) or X-ray diffraction to investigate the isomeric and polymorphic content. |
| Incorrectly Weighed Compound | Re-weigh the compound and prepare a fresh stock solution. |
| Compound Degradation | If the compound was not stored properly, it may have degraded. Obtain a new, verified batch. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System |
| IC50 | 63 µM | In vitro PRMT5 enzymatic assay[12] |
Note: IC50 values can be highly dependent on the specific assay conditions, cell line, and reagents used. It is recommended to determine the IC50 in your own experimental system.
Experimental Protocols
Purity and Identity Verification of this compound
a) High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the percentage purity of a batch of this compound.
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) to a known concentration.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of two solvents is typically used, for example, Solvent A: Water with 0.1% trifluoroacetic acid (TFA) and Solvent B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from a low to a high percentage of Solvent B over a set time (e.g., 5% to 95% Solvent B over 20 minutes).
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.
-
Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
b) Nuclear Magnetic Resonance (¹H NMR) for Identity Confirmation
-
Objective: To confirm the chemical structure of this compound.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).
-
Analysis: Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling constants for the structure of this compound. The presence of unexpected signals may indicate impurities.[7][8]
-
c) Mass Spectrometry (MS) for Molecular Weight Confirmation
-
Objective: To confirm the molecular weight of this compound.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent.
-
Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI).
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion. The observed m/z should correspond to the expected molecular weight of this compound.
-
In vitro PRMT5 Activity Assay
-
Objective: To determine the functional potency (IC50) of a batch of this compound.
-
Methodology:
-
Reagents: Recombinant human PRMT5 enzyme, a suitable substrate (e.g., a histone H4 peptide), S-adenosyl-L-methionine (SAM) as a methyl donor, and a detection system. Several commercial kits are available for this purpose.[9][10][11]
-
Procedure: a. In a microplate, add the PRMT5 enzyme, the substrate, and varying concentrations of this compound. b. Initiate the reaction by adding SAM. c. Incubate for a specific time at a controlled temperature (e.g., 30°C for 1 hour). d. Stop the reaction. e. Detect the amount of methylated product formed. This can be done using various methods, such as radioactivity-based assays, antibody-based detection (ELISA-like), or fluorescence-based assays.
-
Data Analysis: Plot the percentage of PRMT5 activity against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: PRMT5 signaling pathway in B-cell lymphoma and the inhibitory action of this compound.
Caption: Workflow for qualifying a new batch of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. conductscience.com [conductscience.com]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists [mdpi.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. epigentek.com [epigentek.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
adjusting CMP-5 hydrochloride concentration for different cell densities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CMP-5 hydrochloride in cell-based assays. It specifically addresses the critical aspect of adjusting drug concentration for varying cell densities to ensure accurate and reproducible experimental outcomes.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2] By inhibiting PRMT5, this compound blocks these methylation events, which play a crucial role in regulating gene expression, RNA splicing, cell cycle progression, and DNA damage repair.[3][4] Its primary mechanism involves the inhibition of the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s), which are typically associated with transcriptional repression.[5]
Q2: What are the common applications of this compound in research?
This compound is primarily used in cancer research to study the effects of PRMT5 inhibition on tumor cell growth, proliferation, and survival.[2] It has shown efficacy in various cancer cell lines, particularly in B-cell lymphomas and other hematological malignancies.[1] It is also utilized in studies investigating T-cell proliferation and inflammatory responses.
Q3: What is a typical starting concentration for this compound in cell culture experiments?
Based on published studies, a common starting concentration range for this compound is between 1 µM and 50 µM.[1][6] The half-maximal inhibitory concentration (IC50) has been reported to be in the micromolar range for various cell lines, for instance, 26.9 µM for human Th1 cells and 31.6 µM for Th2 cells.[1] However, the optimal concentration is highly dependent on the cell line, cell density, and the specific experimental endpoint. It is always recommended to perform a dose-response experiment to determine the optimal working concentration for your specific model system.
Q4: How does cell density affect the required concentration of this compound?
Higher cell densities can lead to a phenomenon known as the "inoculum effect," where the effective concentration of a drug required to achieve a certain biological response increases.[7] This can be due to several factors, including increased drug metabolism by a larger number of cells, reduced drug availability per cell, and alterations in cell signaling pathways at higher confluence.[8][9] Therefore, it is crucial to optimize the this compound concentration for your specific cell seeding density.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in experimental results. | Inconsistent cell seeding density between experiments. | Ensure precise and consistent cell counting and seeding for all experiments. Use a cell counter for accuracy. |
| Cell confluence is too high or too low at the time of treatment. | Optimize seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[8] | |
| Observed IC50 value is significantly higher than reported in the literature. | High cell seeding density. | Re-evaluate your seeding density. Perform a titration experiment to determine the optimal seeding density for your cell line where the growth rate is consistent.[8][10] |
| Drug inactivation by cellular metabolism. | At high cell densities, more drug may be metabolized.[7] Consider this when determining the effective concentration. | |
| No significant effect of this compound observed at expected concentrations. | Low cell seeding density leading to a weaker signal. | Increase the seeding density, ensuring it remains within the logarithmic growth phase. |
| The chosen cell line is resistant to PRMT5 inhibition. | Confirm the expression and activity of PRMT5 in your cell line. Consider testing other cell lines known to be sensitive to PRMT5 inhibitors. | |
| Issues with the compound's stability or solubility. | Ensure proper storage and handling of this compound. Prepare fresh stock solutions and verify solubility in your culture medium. |
Data Presentation
Due to the cell line-specific nature of the relationship between cell density and this compound efficacy, it is essential for researchers to generate this data for their particular experimental system. Below is a template table to guide the collection and presentation of these crucial results.
| Cell Line | Seeding Density (cells/cm²) | This compound IC50 (µM) |
| [Your Cell Line] | e.g., 2,500 | [To be determined by user] |
| e.g., 5,000 | [To be determined by user] | |
| e.g., 10,000 | [To be determined by user] | |
| e.g., 20,000 | [To be determined by user] |
Experimental Protocols
Protocol for Determining the Optimal Seeding Density and this compound Concentration
This protocol outlines the steps to systematically determine the optimal seeding density and the corresponding effective concentration of this compound for your cell line of interest.
Part 1: Optimizing Seeding Density
-
Cell Seeding: Plate your cells in a 96-well plate at a range of densities (e.g., 1,000, 2,500, 5,000, 10,000, and 20,000 cells per well).
-
Incubation: Incubate the plates under standard cell culture conditions.
-
Growth Monitoring: At 24, 48, 72, and 96 hours post-seeding, measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Plot cell growth curves for each seeding density. The optimal seeding density is the one that allows for logarithmic cell growth throughout the intended duration of your drug treatment experiment without reaching over-confluence.[8][10]
Part 2: Dose-Response Experiment at Optimal Seeding Density
-
Cell Seeding: Plate your cells at the predetermined optimal seeding density in a 96-well plate.
-
Drug Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Treatment: After allowing the cells to adhere (typically 24 hours), replace the medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 48 or 72 hours).
-
Viability Assay: Measure cell viability using a suitable assay.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.
Part 3: Assessing the Effect of Different Cell Densities on this compound IC50
-
Cell Seeding: Plate your cells in separate 96-well plates at different seeding densities (e.g., low, medium, and high densities identified from Part 1).
-
Dose-Response: Perform a dose-response experiment with this compound for each seeding density as described in Part 2.
-
Data Analysis: Calculate the IC50 value for each cell density. This will provide you with the quantitative data to populate the table in the "Data Presentation" section and understand how the efficacy of this compound changes with cell density in your specific system.[9][11]
Mandatory Visualization
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified PRMT5 signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. researchgate.net [researchgate.net]
- 5. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of cell density on drug-induced cell kill kinetics in vitro (inoculum effect) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes After CMP-5 Hydrochloride Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes observed during experiments with CMP-5 hydrochloride, a potent and selective PRMT5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). It does not show significant activity against other PRMTs like PRMT1, PRMT4, and PRMT7. Its main function is to block the methyltransferase activity of PRMT5, which in turn prevents the symmetric dimethylation of arginine residues on histone and non-histone proteins. A key substrate affected is Histone H4 at arginine 3 (H4R3), with this compound specifically inhibiting the S2Me-H4R3 mark.
Q2: What are the expected cellular effects of this compound treatment?
Based on its mechanism of action, this compound is expected to induce selective toxicity in cancer cells, particularly lymphomas, while having a more limited effect on normal, non-cancerous cells. It is also known to preferentially inhibit the proliferation of Th1 over Th2 cells. A common and expected outcome in sensitive cancer cell lines is the induction of apoptosis and cell cycle arrest.
Q3: What could be a possible reason for a lack of efficacy in my cancer cell line?
Resistance to PRMT5 inhibitors can arise through various mechanisms. One identified mechanism involves a drug-induced transcriptional state switch rather than the selection of a pre-existing resistant population.[1][2] This can lead to the upregulation of compensatory signaling pathways. For instance, upregulation of mTOR and PI3K signaling has been observed in resistant mantle cell lymphoma models.[3] Additionally, the status of the tumor suppressor p53 and the expression of the RNA-binding protein MUSASHI-2 (MSI2) can influence sensitivity, with p53 mutations and high MSI2 expression being associated with resistance.[3][4]
Q4: I am observing an immunosuppressive effect in my co-culture experiments. Is this an expected outcome?
While primarily investigated as an anti-cancer agent, PRMT5 inhibition can have significant effects on the immune system. Studies have shown that PRMT5 inhibitors can suppress the function of CD8+ T cells. This is thought to occur through the upregulation of p53 and the impairment of the AKT/mTOR signaling pathway. Therefore, observing an immunosuppressive phenotype is a plausible, albeit sometimes unexpected, outcome of this compound treatment. Recent research also suggests that MTA-cooperative PRMT5 inhibitors might enhance T-cell-mediated antitumor activity in tumors with MTAP-loss, indicating a complex interplay between PRMT5 inhibition and the immune system.[5]
Q5: Could this compound treatment lead to cellular senescence instead of apoptosis?
Yes, it is possible for cancer cells to enter a state of cellular senescence instead of undergoing apoptosis in response to chemotherapy. This can be an unexpected phenotype. The choice between apoptosis and senescence is a complex cellular decision influenced by the specific cell type, the dose of the drug, and the cellular context. If you observe cells that are viable but non-proliferating, with a flattened and enlarged morphology, it is worth investigating cellular senescence using markers like senescence-associated β-galactosidase (SA-β-gal) activity.
Troubleshooting Guides
Problem 1: Unexpected Cell Viability Results
Symptoms:
-
Higher than expected cell viability in a cancer cell line presumed to be sensitive.
-
Inconsistent IC50 values across experiments.
-
Unexpected toxicity in a cell line expected to be resistant.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Drug Inactivity | Ensure proper storage of this compound solution. Prepare fresh dilutions for each experiment. |
| Cell Line Misidentification/Contamination | Authenticate cell line identity using STR profiling. Regularly test for mycoplasma contamination. |
| Incorrect Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Development of Resistance | If observing acquired resistance, consider investigating mechanisms like upregulation of bypass pathways (e.g., PI3K/mTOR) or changes in p53 or MSI2 expression.[3][4] |
| Off-Target Effects | At high concentrations, off-target effects may lead to unexpected toxicity. Perform dose-response curves to determine the optimal concentration range. |
Problem 2: Paradoxical Increase in Proliferation or Aggressiveness
Symptoms:
-
A slight increase in cell proliferation at very low concentrations of this compound.
-
Increased migratory or invasive properties of cancer cells after treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Hormetic Effect | Some compounds can exhibit a biphasic dose-response, with low doses stimulating and high doses inhibiting. Carefully evaluate a wide range of concentrations. |
| Activation of Compensatory Pathways | Inhibition of PRMT5 may lead to the activation of alternative signaling pathways that promote proliferation or migration. Investigate key signaling pathways (e.g., MAPK, PI3K/AKT) using techniques like western blotting. |
| Selection of a Resistant Subpopulation | The treatment might be eliminating the bulk of the tumor cells, but a small, more aggressive subpopulation could be surviving and expanding. |
Problem 3: Ambiguous Cell Fate - Apoptosis vs. Senescence
Symptoms:
-
Cells appear to be growth-arrested but do not show clear markers of apoptosis (e.g., caspase cleavage).
-
Cells exhibit a flattened, enlarged morphology.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Induction of Senescence | The cells may be undergoing cellular senescence. Perform a senescence-associated β-galactosidase (SA-β-gal) assay.[6][7][8] |
| Delayed Apoptosis | The apoptotic response may be delayed. Perform a time-course experiment to monitor apoptotic markers over a longer period. |
| Cell Cycle Arrest | The cells may be arrested at a specific phase of the cell cycle. Perform cell cycle analysis using flow cytometry with propidium iodide staining. |
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is adapted from standard cell viability assay procedures.[9][10][11]
Materials:
-
This compound
-
96-well cell culture plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
For MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
-
For MTS assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Read the absorbance on a microplate reader at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS).
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for p-BTK and pY(416)SRC
This protocol is a general guideline for western blotting and should be optimized for your specific antibodies and cell lines.[12][13]
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-BTK, anti-phospho-Y416-SRC, and corresponding total protein and loading control antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol provides a general procedure for cell cycle analysis using propidium iodide (PI) staining.[14][15][16][17]
Materials:
-
This compound
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This protocol is based on the original method for detecting SA-β-gal activity at pH 6.0.[6][7][8][18][19]
Materials:
-
Fixation solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)
-
Microscope
Procedure:
-
Seed cells in a multi-well plate and treat with this compound.
-
Wash the cells twice with PBS.
-
Fix the cells with the fixation solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution to each well.
-
Incubate the plate at 37°C (without CO2) overnight.
-
Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.
-
Quantify the percentage of blue-stained (senescent) cells.
Visualizations
Caption: Overview of this compound action and potential phenotypes.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: A potential PRMT5 resistance pathway involving MSI2.
References
- 1. Mechanisms and consequences of resistance to PRMT5 Inhibition [dspace.mit.edu]
- 2. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. MTA-cooperative PRMT5 inhibitors enhance T cell-mediated antitumor activity in MTAP-loss tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. buckinstitute.org [buckinstitute.org]
- 7. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. OHSU SenNet Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining of Carboxymethyl Cellulose (CMC) E... [protocols.io]
- 19. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]
Navigating In Vivo Delivery of CMP-5 Hydrochloride: A Technical Support Center
For researchers and drug development professionals utilizing the potent and selective PRMT5 inhibitor, CMP-5 hydrochloride, in vivo studies are a critical step in elucidating its therapeutic potential. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its in vivo delivery.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. By inhibiting PRMT5, this compound prevents these epigenetic modifications, which can play a crucial role in the regulation of gene expression, cell proliferation, and differentiation. This inhibition has shown potential in blocking the transformation and survival of certain cancer cells, such as those in B-cell lymphomas, while having limited impact on normal B cells.
Q2: What are the primary research applications for this compound in vivo?
Based on preclinical studies, this compound and other PRMT5 inhibitors are primarily being investigated for their therapeutic potential in:
-
Oncology: Particularly in hematological malignancies like mantle cell lymphoma and other B-cell lymphomas where PRMT5 is often overexpressed.[3][4][5]
-
Autoimmune and Inflammatory Diseases: PRMT5 has been implicated in the inflammatory responses of T cells, suggesting that its inhibition could be a therapeutic strategy for conditions like experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[1][6][7]
Q3: How should this compound be stored?
For optimal stability, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year.[2]
Troubleshooting In Vivo Delivery of this compound
This section addresses specific issues that may arise during the formulation and administration of this compound in animal models.
Formulation and Solubility
Q4: I am observing precipitation when preparing my this compound formulation. What could be the cause and how can I resolve it?
Precipitation is a common issue and can be attributed to several factors:
-
Incorrect Solvent Ratios: The solubility of this compound is highly dependent on the vehicle composition. Ensure you are using the recommended solvent ratios.
-
Low Temperature: The formulation process, especially when using vehicles containing PEG300, can be sensitive to temperature.
-
pH of the Solution: Although less common with pre-made saline, the pH of your final solution can affect the solubility of hydrochloride salts.
Troubleshooting Steps:
-
Verify Solvent Ratios: Double-check the volumes and order of solvent addition as specified in the protocol.
-
Gentle Warming and Sonication: If precipitation occurs during preparation, gentle warming and/or sonication can aid in dissolution.
-
Stepwise Dilution: When preparing working solutions from a DMSO stock, it is recommended to perform the dilution in a stepwise manner to avoid rapid changes in concentration that can lead to precipitation.[8]
Q5: My prepared this compound solution is not clear. What should I do?
A hazy or cloudy solution indicates incomplete dissolution or the formation of a micro-suspension.
Troubleshooting Steps:
-
Increase Solubilizing Agents: If the protocol allows, a slight, incremental increase in the percentage of co-solvents like DMSO or PEG300 may improve clarity. However, be mindful of the potential for increased toxicity.
-
Sonication: Extended sonication in a water bath can help to fully dissolve the compound and achieve a clear solution.
-
Pre-warmed Solvents: Using pre-warmed saline or corn oil (if applicable to your formulation) can enhance solubility.
In Vivo Administration
Q6: I am experiencing issues with intravenous (IV) injection of the this compound formulation. What are some common problems and solutions?
Challenges with IV injections in mice are common and often technique-related.
Common Issues & Solutions:
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty Visualizing the Tail Vein | Veins are constricted. | Pre-warm the mouse for at least 10 minutes using a warming box or by placing a warm water-filled glove over the tail. |
| Subcutaneous Bleb Formation | The needle is not properly inserted into the vein. | Withdraw the needle slightly and redirect. If unsuccessful, use a new needle and try a more proximal site on the same vein. Ensure the needle is inserted at a shallow angle (10-30 degrees) with the bevel up.[9] |
| Resistance During Injection | The needle is not in the vein or is blocked. | Do not force the injection. Withdraw the needle, check for blockages, and re-attempt the injection. |
| Animal Distress | Improper restraint or discomfort from the injection. | Ensure the mouse is securely and safely restrained. Using a new, sterile needle for each animal minimizes discomfort. |
Q7: I am encountering problems with intraperitoneal (IP) injection of this compound. How can I troubleshoot this?
IP injections are generally easier than IV, but complications can still occur.
Common Issues & Solutions:
| Issue | Potential Cause | Troubleshooting Steps |
| Aspiration of Blood, Urine, or Green/Yellow Fluid | Puncture of an abdominal blood vessel, bladder, or bowel, respectively. | If any fluid is aspirated, immediately withdraw the needle and discard the syringe. Use a fresh syringe and needle and inject into a different location within the lower right quadrant of the abdomen.[6] |
| Injection into the Gastrointestinal Tract or Bladder | Incorrect needle placement. | Ensure the injection is made into the lower right quadrant of the abdomen to avoid the cecum and bladder.[1][10] |
| Animal Shows Signs of Peritonitis | Puncture of the gut or use of a non-sterile substance. | Always use sterile injection materials and solutions. If signs of peritonitis (e.g., abdominal swelling, lethargy) are observed post-injection, consult with veterinary staff.[6] |
Experimental Protocols & Data
This compound In Vivo Formulation Protocols
The following are two established protocols for preparing this compound for in vivo administration.
Protocol 1: Aqueous-Based Formulation
This formulation is suitable for routes of administration where an aqueous vehicle is preferred.
| Component | Percentage | Volume for 1 mL |
| DMSO | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
| Solubility | ≥ 6.25 mg/mL (19.82 mM) |
This protocol yields a clear solution.
Protocol 2: Oil-Based Formulation
This formulation may be suitable for subcutaneous or oral administration, particularly for studies requiring sustained release.
| Component | Percentage | Volume for 1 mL |
| DMSO | 10% | 100 µL |
| Corn Oil | 90% | 900 µL |
| Solubility | ≥ 6.25 mg/mL (19.82 mM) |
This protocol yields a clear solution. Caution is advised for dosing periods exceeding half a month.
Detailed Methodology for Aqueous-Based Formulation Preparation:
-
Start with a stock solution of this compound in DMSO (e.g., 62.5 mg/mL).
-
To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Mix thoroughly by vortexing until the solution is homogenous.
-
Add 50 µL of Tween-80 to the mixture and vortex again until fully incorporated.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and vortex thoroughly.
-
If any precipitation or phase separation is observed, gentle heating and/or sonication can be used to achieve a clear solution.
Pharmacokinetic Data of Oral PRMT5 Inhibitors in Mice
| Parameter | EPZ015666 (GSK3235025) |
| Administration Route | Oral |
| Antitumor Activity | Dose-dependent antitumor activity in multiple MCL xenograft models.[3][5] |
| General Observation | Well-tolerated in preclinical models. |
Note: This data is for a different PRMT5 inhibitor and should be used for reference only. Researchers should perform their own pharmacokinetic studies for this compound.
Visualizing Key Processes
To aid in the understanding of this compound's mechanism and its application in vivo, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Caption: PRMT5 pathway and this compound inhibition.
Caption: In vivo experimental workflow for this compound.
Caption: Decision tree for troubleshooting in vivo delivery.
References
- 1. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 2. This compound | TargetMol [targetmol.com]
- 3. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. researchgate.net [researchgate.net]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. research.vt.edu [research.vt.edu]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Validation & Comparative
A Comparative Guide to PRMT5 Inhibitors: CMP-5 Hydrochloride Versus Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CMP-5 hydrochloride and other prominent protein arginine methyltransferase 5 (PRMT5) inhibitors. The information is compiled from various scientific publications to aid in the selection of appropriate research tools and to provide a comprehensive overview of the current landscape of PRMT5 inhibition.
Introduction to PRMT5 and Its Inhibition
Protein arginine methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. This has led to the development of a range of small molecule inhibitors, each with distinct biochemical and cellular profiles.
Comparative Analysis of PRMT5 Inhibitors
This section provides a quantitative comparison of this compound with other well-characterized PRMT5 inhibitors, such as JNJ-64619178 and GSK3326595. The data presented below has been collated from multiple studies to provide a comparative overview.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) in biochemical assays is a key measure of a compound's potency against its target enzyme.
| Inhibitor | Target | Biochemical IC50 | Reference(s) |
| This compound | PRMT5 | Not explicitly defined in reviewed literature, but cellular effects are in the µM range.[2] | [2][3] |
| JNJ-64619178 | PRMT5/MEP50 | 0.14 nM | Not specified in search results |
| GSK3326595 | PRMT5/MEP50 | 6.2 nM | Not specified in search results |
| EPZ015666 (GSK3235025) | PRMT5 | 22 nM | [4] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
Cellular Activity
The effectiveness of an inhibitor in a cellular context is crucial for its potential therapeutic application. The following table summarizes the cellular IC50 values for growth inhibition in various cancer cell lines.
| Inhibitor | Cell Line(s) | Cellular IC50 (Growth Inhibition) | Reference(s) |
| This compound | Human Th1 cells | 26.9 µM | [2] |
| Human Th2 cells | 31.6 µM | [2] | |
| JNJ-64619178 | NCI-H520, HCC-78, NCI-H1048, A427 (Lung Cancer) | 0.4 - 1.9 nM | Not specified in search results |
| GSK3326595 | Z-138 (Mantle Cell Lymphoma) | Induces cell death at 0.15-10 µM | Not specified in search results |
| Various Lymphoma and Breast Cancer Cell Lines | Inhibits growth and SDMA methylation | Not specified in search results |
Selectivity
Selectivity is a critical parameter, as off-target effects can lead to toxicity.
| Inhibitor | Selectivity Profile | Reference(s) |
| This compound | Displays no activity against PRMT1, PRMT4, and PRMT7.[2] | [2][5] |
| GSK3326595 | >4,000-fold selective for PRMT5/MEP50 over a panel of 20 other methyltransferases. | Not specified in search results |
Key Signaling Pathways Involving PRMT5
PRMT5 is a central node in several signaling pathways that are critical for cancer cell proliferation and survival. Understanding these pathways is essential for elucidating the mechanism of action of PRMT5 inhibitors.
Caption: PRMT5 modulates growth factor receptor signaling pathways.[6][7][8][9]
Caption: PRMT5 promotes WNT/β-catenin signaling by silencing pathway antagonists.[10][11][12][13][14]
Caption: PRMT5 plays a role in the DNA damage response by methylating key repair proteins.[1][15][16][17][18]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for common assays used to characterize PRMT5 inhibitors, based on descriptions in the cited literature.
PRMT5 Enzymatic Assay (Radiometric)
This assay measures the enzymatic activity of PRMT5 by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (or other suitable substrate)
-
³H-SAM
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRMT5/MEP50 enzyme, and the histone H4 peptide substrate.
-
Add the test inhibitor at various concentrations (or DMSO as a vehicle control) to the reaction mixture and incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the methylation reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter paper, wash to remove unincorporated ³H-SAM, and allow to dry.
-
Place the filter paper in a scintillation vial with a scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of PRMT5 inhibitors on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well cell culture plates
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor (or DMSO as a vehicle control) and incubate for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
For the CellTiter-Glo® assay, add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control for each inhibitor concentration.
-
Determine the IC50 value by plotting the cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
Western Blotting for Symmetric Dimethylarginine (SDMA)
This method is used to assess the in-cell target engagement of PRMT5 inhibitors by measuring the levels of symmetric dimethylarginine on substrate proteins.
Materials:
-
Cells treated with PRMT5 inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SDMA, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of SDMA in treated versus untreated cells.[19]
Conclusion
The landscape of PRMT5 inhibitors is rapidly evolving, with several compounds demonstrating potent and selective activity in preclinical and clinical settings. This compound serves as a valuable research tool, particularly for studies requiring a selective but less potent inhibitor, allowing for a wider concentration range in cellular assays. In contrast, inhibitors like JNJ-64619178 and GSK3326595 exhibit significantly higher potency, making them suitable for in vivo studies and potential therapeutic development. The choice of inhibitor will ultimately depend on the specific experimental needs, including the desired potency, the cellular context, and the signaling pathways under investigation. This guide provides a foundational overview to assist researchers in making informed decisions for their studies on PRMT5.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PRMT5 Inhibitor, CMP5 | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cell-stress.com [cell-stress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Item - Protein arginine methyltransferase 5 (PRMT5) activates WNT/βâcatenin signalling in breast cancer cells via epigenetic silencing of DKK1 and DKK3 - Figshare [manara.qnl.qa]
- 13. Protein arginine methyltransferase 5 (PRMT5) activates WNT/β‐catenin signalling in breast cancer cells via epigenetic silencing of DKK1 and DKK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijbs.com [ijbs.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. claredavieslab.org [claredavieslab.org]
- 18. researchgate.net [researchgate.net]
- 19. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
A Comparative Analysis of PRMT5 Inhibitors: CMP-5 Hydrochloride vs. GSK3326595
In the landscape of epigenetic research and drug development, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical target, particularly in oncology. Among the chemical probes used to investigate its function and therapeutic potential are CMP-5 hydrochloride and GSK3326595. While both are selective inhibitors of PRMT5, they exhibit distinct profiles in terms of potency, mechanism, and cellular effects. This guide provides a detailed comparison of these two compounds, highlighting the potential advantages of this compound in specific research contexts, supported by experimental data.
Overview of PRMT5 and its Inhibition
PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. Both this compound and GSK3326595 function by inhibiting the catalytic activity of PRMT5, thereby blocking the symmetric dimethylation of its substrates.
Quantitative Comparison of Inhibitor Activity
The following table summarizes the key quantitative parameters for this compound and GSK3326595, based on available experimental data.
| Parameter | This compound | GSK3326595 (Pemrametostat) |
| Target | PRMT5[1][2][3][4] | PRMT5[5][6][7][8][9] |
| IC50 (Biochemical) | Not explicitly stated in provided results | 6 nM[8], 6.2 nM[5] |
| IC50 (Cell-based) | 3.7 µM (mouse Th1 cells)[1], 9.2 µM (mouse Th2 cells)[1], 26.9 µM (human Th1 cells)[1][2][3], 31.6 µM (human Th2 cells)[1][2][3] | Not explicitly stated in provided results |
| Selectivity | No activity against PRMT1, PRMT4, and PRMT7[1][2][3] | >4,000-fold selective for PRMT5/MEP50 over a panel of 20 other methyltransferases[7][8] |
| Oral Availability | Not specified | Yes[8][9] |
| Clinical Development | Preclinical | Phase I/II trials[10][11][12] |
From the data, it is evident that GSK3326595 is a significantly more potent inhibitor of PRMT5 in biochemical assays, with an IC50 in the low nanomolar range. It is also orally available and has progressed to clinical trials. In contrast, this compound exhibits cellular activity in the micromolar range. However, a direct comparison of biochemical IC50 values is not available in the provided search results.
Advantages of this compound in Specific Research Applications
Despite the higher potency of GSK3326595, this compound presents several potential advantages in particular experimental settings.
Differential Effects on T-cell Subsets
One of the notable features of this compound is its preferential inhibition of Th1 cell proliferation over Th2 cells. Experimental data shows a more pronounced inhibitory effect on human Th1 cells (43% inhibition) compared to Th2 cells (9% inhibition) at a concentration of 40 µM.[1][2][3] This differential activity could be advantageous in immunological research where the goal is to selectively modulate specific T-cell responses. For instance, in studies of autoimmune diseases where Th1 cells are the primary drivers of pathology, CMP-5 could serve as a valuable tool to dissect the role of PRMT5 in this specific cell type.
Model for Studying B-cell Transformation
This compound has been shown to prevent Epstein-Barr virus (EBV)-driven B-lymphocyte transformation while having limited toxicity on normal resting B-lymphocytes.[1][3] This selective toxicity towards transformed B-cells makes CMP-5 an excellent research tool for investigating the mechanisms underlying B-cell malignancies and the role of PRMT5 in viral-induced oncogenesis. This property could be particularly useful in preclinical studies aiming to identify vulnerabilities in EBV-associated lymphomas.
Distinct Chemical Scaffold
This compound is a carbazole-based compound. In drug discovery and chemical biology, exploring inhibitors with diverse chemical scaffolds is crucial. Different scaffolds can lead to varied off-target effects, pharmacokinetic properties, and potential for further optimization. For researchers interested in developing novel PRMT5 inhibitors, CMP-5 provides an alternative chemical starting point to the tetrahydroisoquinoline core of GSK3326595.[]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: PRMT5 Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Evaluating PRMT5 Inhibitors.
Experimental Protocols
Cell Proliferation Assay (Example using MTT)
-
Cell Seeding: Plate cells (e.g., lymphoma cell lines or primary T-cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or GSK3326595 (typically ranging from nanomolar to micromolar concentrations) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Symmetric Dimethylarginine (sDMA)
-
Cell Lysis: After treatment with the inhibitors, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for sDMA overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Analyze the band intensities to determine the level of sDMA in treated versus control cells. Normalize to a loading control like GAPDH or β-actin.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Facebook [cancer.gov]
- 10. onclive.com [onclive.com]
- 11. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of CMP-5 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CMP-5 hydrochloride, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), with other alternative inhibitors. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the relevant signaling pathways and experimental workflows to aid researchers in assessing its on-target effects.
Comparison of PRMT5 Inhibitors
This compound is a small molecule inhibitor that selectively targets PRMT5, an enzyme often dysregulated in various cancers and other diseases.[1] It exerts its effect by inhibiting the methyltransferase activity of PRMT5, leading to a reduction in the symmetric dimethylation of arginine residues on histone and non-histone proteins.[2] This guide compares this compound with two other well-characterized PRMT5 inhibitors, GSK3326595 and JNJ-64619178, based on their reported biochemical and cellular potencies.
Data Summary
| Inhibitor | Target | Biochemical IC50 | Cellular IC50 (Cell Line) | Key Features |
| This compound | PRMT5 | Not explicitly found | 26.9 µM (human Th1 cells), 31.6 µM (human Th2 cells)[1] | Selective over PRMT1, PRMT4, and PRMT7. Blocks S2Me-H4R3 methylation.[1] |
| GSK3326595 | PRMT5 | ~6 nM | Not explicitly found | Orally bioavailable, potent, and selective. |
| JNJ-64619178 | PRMT5 | 0.14 nM | Not explicitly found | Potent, selective, and orally bioavailable. |
Experimental Protocols
To validate the on-target effects of this compound, a series of biochemical and cell-based assays are essential. Below are detailed protocols for three key experiments.
In Vitro PRMT5 Biochemical Assay
This assay directly measures the enzymatic activity of PRMT5 and its inhibition by this compound.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (substrate)
-
S-adenosyl-L-[methyl-3H]methionine (radiolabeled methyl donor)
-
This compound and other test inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing the assay buffer, recombinant PRMT5/MEP50 enzyme, and the histone H4 peptide substrate.
-
Add varying concentrations of this compound or other inhibitors to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding S-adenosyl-L-[methyl-3H]methionine.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated radiolabeled methyl donor.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., lymphoma or breast cancer cell lines)
-
Complete cell culture medium
-
This compound and other test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or other inhibitors. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for Downstream Target Modulation
This technique is used to detect changes in the levels of PRMT5-mediated histone methylation and downstream signaling proteins following treatment with this compound.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-symmetrically dimethylated H4R3 (S2Me-H4R3), anti-p-BTK, anti-pY(416)SRC, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities to determine the relative changes in protein levels.
Visualizations
Signaling Pathway
The following diagram illustrates the central role of PRMT5 in cellular signaling and how its inhibition by this compound can impact downstream pathways. PRMT5 symmetrically dimethylates histone H4 at arginine 3 (H4R3me2s), which is associated with transcriptional repression. It also influences key signaling molecules like AKT and β-catenin.
PRMT5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
This diagram outlines the general workflow for validating the on-target effects of a PRMT5 inhibitor like this compound.
Workflow for validating the on-target effects of this compound.
References
Comparative Analysis of CMP-5 Hydrochloride: A Guide to Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity and selectivity profile of CMP-5 hydrochloride, a known inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The following sections present quantitative data, experimental methodologies, and visual representations of key pathways to offer an objective evaluation of this compound against other relevant PRMT inhibitors.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of PRMT5. PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of several cancers, making it an attractive target for therapeutic intervention. This compound selectively inhibits PRMT5, leading to the blockage of specific methylation events, such as the symmetric dimethylation of Histone H4 at Arginine 3 (H4R3me2s).
Cross-Reactivity and Selectivity Profile
The utility of a chemical probe or a therapeutic agent is significantly determined by its selectivity for the intended target over other related proteins. The following table summarizes the inhibitory activity of this compound and two other notable PRMT inhibitors, GSK3368715 (a Type I PRMT inhibitor) and EPZ015666 (a PRMT5 inhibitor), against a panel of PRMT enzymes.
| Compound | Target | IC50 / Ki | Selectivity Notes | Reference |
| This compound | PRMT5 | Not explicitly quantified in reviewed literature | Reported to have no activity against PRMT1, PRMT4, and PRMT7. | |
| PRMT1 | No activity | |||
| PRMT4 | No activity | |||
| PRMT7 | No activity | |||
| GSK3368715 (EPZ019997) | PRMT1 | IC50 = 3.1 nM | Potent inhibitor of Type I PRMTs. | |
| PRMT3 | IC50 = 48 nM | |||
| PRMT4 (CARM1) | IC50 = 1148 nM | |||
| PRMT6 | IC50 = 5.7 nM | |||
| PRMT8 | IC50 = 1.7 nM | |||
| EPZ015666 (GSK3235025) | PRMT5 | IC50 = 22 nM | >20,000-fold selectivity over other protein methyltransferases. |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
Experimental Methodologies
The determination of inhibitor selectivity and potency relies on robust biochemical assays. A common method for assessing PRMT activity is the in vitro methyltransferase assay .
General Protocol for In Vitro PRMT Inhibition Assay:
This protocol outlines the fundamental steps for measuring the inhibitory effect of compounds on PRMT activity.
Caption: Workflow for a radioactive in vitro PRMT inhibition assay.
A detailed protocol involves the following steps:
-
Reaction Setup: Recombinant PRMT enzyme, a methyl-accepting substrate (e.g., histone peptides), and the test inhibitor (like this compound) are combined in a reaction buffer.
-
Initiation: The methyltransferase reaction is initiated by adding a methyl donor, typically S-adenosyl-L-methionine (SAM), which is often radiolabeled (e.g., [3H]-SAM) for detection.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) to allow for enzymatic activity.
-
Termination: The reaction is stopped, often by adding a denaturing agent.
-
Detection: The amount of methylated product is quantified. In radioactive assays, this can be achieved by separating the products via SDS-PAGE and detecting the incorporated radioactivity. Non-radioactive methods, such as those using fluorescence polarization or antibody-based detection (e.g., AlphaLISA), are also widely used.
-
Data Analysis: The inhibitory activity is calculated by comparing the enzyme activity in the presence of the inhibitor to a control without the inhibitor. IC50 values are then determined from dose-response curves.
PRMT5 Signaling Pathway and Mechanism of Action of CMP-5
PRMT5 is a key regulator of various signaling pathways implicated in cancer cell proliferation, survival, and differentiation. CMP-5, by inhibiting PRMT5, can modulate these pathways.
Caption: PRMT5 signaling and the inhibitory action of CMP-5.
PRMT5 has been shown to influence several critical oncogenic pathways:
-
WNT/β-catenin Signaling: PRMT5 can promote this pathway, which is crucial for cell proliferation and differentiation.
-
AKT/GSK3β Signaling: Activation of this pathway by PRMT5 contributes to cell survival.
-
RNA Splicing: PRMT5 is involved in the regulation of alternative splicing of key genes, such as MDM4, a negative regulator of p53.
-
Transcriptional Regulation: PRMT5 can methylate histones and transcription factors, thereby regulating the expression of genes involved in cell cycle control and apoptosis, including p53 and E2F1.
This compound, by directly inhibiting the catalytic activity of PRMT5, effectively downregulates these pro-tumorigenic signaling cascades.
Conclusion
This compound is a valuable research tool for studying the biological functions of PRMT5 due to its high selectivity. The provided data and methodologies offer a framework for comparing its performance against other PRMT inhibitors. For researchers in drug discovery, the high selectivity of CMP-5 for PRMT5 over other PRMTs makes it an excellent starting point for the development of novel anti-cancer therapeutics targeting PRMT5-dependent malignancies. Further characterization of its off-target effects through broader kinase screening and in-cell target engagement studies will be crucial for its potential clinical translation.
Unlocking Synergistic Potential: A Comparative Guide to CMP-5 Hydrochloride in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
CMP-5 hydrochloride, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), has demonstrated significant promise in preclinical studies as a targeted anti-cancer agent. Its mechanism of action, the inhibition of symmetric arginine dimethylation on histone and non-histone proteins, disrupts key cellular processes in malignant cells, leading to cell cycle arrest and apoptosis. While the standalone efficacy of PRMT5 inhibition is established, a growing body of evidence suggests that the true therapeutic potential of this class of drugs may lie in their synergistic effects when combined with other anti-cancer agents.
This guide provides a comprehensive comparison of the synergistic effects observed with PRMT5 inhibitors, using data from closely related compounds as a proxy for this compound, in combination with various classes of anti-cancer drugs. Due to the limited availability of public data on this compound in combination therapies, this guide leverages findings from other well-studied PRMT5 inhibitors to project potential synergistic interactions and guide future research.
Synergistic Combinations with PRMT5 Inhibitors: A Data-Driven Overview
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of PRMT5 inhibitors with other therapeutic agents. These studies highlight the potential for enhanced efficacy and the ability to overcome drug resistance.
Table 1: Synergistic Effects of PRMT5 Inhibitors with BCL-2 Inhibitors
| Cell Line | PRMT5 Inhibitor | BCL-2 Inhibitor | Synergy Score (Loewe) | Key Finding |
| Mantle Cell Lymphoma (MCL) Lines | PRT382 | Venetoclax | Significant Synergy | PRMT5 inhibition sensitizes MCL cells to BCL-2 inhibition by upregulating the pro-apoptotic protein BAX.[1] |
Table 2: Synergistic Effects of PRMT5 Inhibitors with Chemotherapeutic Agents
| Cancer Type | PRMT5 Inhibitor | Chemotherapeutic Agent | Synergy Finding |
| Triple-Negative Breast Cancer (TNBC) | EPZ015938 | Cisplatin | Strongest synergistic interaction observed among tested chemotherapies. |
| Triple-Negative Breast Cancer (TNBC) | EPZ015938 | Doxorubicin | Synergistic |
| Triple-Negative Breast Cancer (TNBC) | EPZ015938 | Camptothecin | Synergistic |
Table 3: Synergistic Effects of PRMT5 Inhibitors with Targeted Therapies
| Cancer Type | PRMT5 Inhibitor | Targeted Therapy | Synergy Finding |
| Triple-Negative Breast Cancer (EGFR-overexpressing) | EPZ015938 | Erlotinib (EGFRi) | Synergistic |
| Triple-Negative Breast Cancer (EGFR-overexpressing) | EPZ015938 | Neratinib (EGFR/HER2i) | Synergistic |
| HER2-low TNBC & HER2+ Breast Cancer | EPZ015938 | Neratinib (EGFR/HER2i) | Synergistic |
| HER2-low TNBC & HER2+ Breast Cancer | EPZ015938 | Tucatinib (HER2i) | Synergistic |
| Bladder Urothelial Carcinoma | AZ14209703 | Olaparib (PARPi) | Synergistic in both MTAP-deficient and proficient cell lines. |
| Various Cancers | PRMT5 inhibitors | MAP Kinase Pathway Inhibitors | Complete tumor regressions in preclinical models. |
Table 4: Synergistic Effects of Co-inhibition of PRMTs
| Cancer Type | PRMT5 Inhibitor | Co-inhibited PRMT | Synergy Score (SynergyFinder) | Key Finding |
| Multiple Myeloma | EPZ015666 | PRMT1 Inhibitor (GSK3368715) | JJN3: 33.5, MM1S: 32.8, KMS11: 14.3 (>10 indicates synergy) | Robust suppression of global arginine methylation and enhanced apoptosis.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols employed in the cited studies.
Cell Viability and Synergy Analysis:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a matrix of concentrations of the PRMT5 inhibitor and the combination drug, both alone and in combination.
-
Viability Assay: After a defined incubation period (typically 72 hours), cell viability is assessed using assays such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Synergy Calculation: The degree of synergy is quantified using established models such as the Loewe additivity model or the Bliss independence model. Software such as SynergyFinder or Combenefit are often used for these calculations. A synergy score greater than a defined threshold (e.g., >10 for SynergyFinder, or a Combination Index < 1) indicates a synergistic interaction.
In Vivo Xenograft Models:
-
Tumor Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Drug Administration: Once tumors reach a specified volume, mice are randomized into treatment groups and administered the PRMT5 inhibitor, the combination drug, or the combination, typically via oral gavage or intraperitoneal injection.
-
Tumor Growth Measurement: Tumor volume is measured at regular intervals using calipers.
-
Efficacy Assessment: The anti-tumor efficacy of the combination therapy is compared to that of the individual agents and a vehicle control. Statistical analysis is used to determine the significance of any observed synergistic effects on tumor growth delay or regression.
Visualizing the Mechanisms of Synergy
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the synergistic application of PRMT5 inhibitors.
Caption: PRMT5 and BCL-2 inhibitor synergy pathway.
Caption: In vitro drug synergy experimental workflow.
Caption: this compound mechanism of action.
Conclusion and Future Directions
The data presented in this guide strongly suggest that PRMT5 inhibitors, as a class, hold significant potential for use in combination therapies across a range of cancer types. The synergistic interactions observed with BCL-2 inhibitors, various chemotherapies, and other targeted agents highlight rational and promising avenues for clinical investigation.
For this compound specifically, further research is warranted to confirm these synergistic effects and to delineate its optimal combination partners and dosing schedules. Head-to-head studies comparing the synergistic potential of different PRMT5 inhibitors would also be of high value to the research community. As our understanding of the intricate signaling networks governed by PRMT5 continues to grow, so too will the opportunities for developing novel and effective combination strategies to improve patient outcomes.
References
Head-to-Head Comparison: Small Molecule Modulators for Immunotherapy and Cancer Research
In the landscape of drug development, particularly in immunology and oncology, the precise understanding of a small molecule's mechanism of action is critical. This guide provides a detailed comparison of two distinct classes of small molecules: CMP-5 hydrochloride, a PRMT5 inhibitor, and various small molecule Toll-like receptor 8 (TLR8) agonists. While this compound is a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), it is important to clarify for researchers that it is not a TLR8 agonist and thus a direct head-to-head comparison with TLR8 agonists on a functional basis is not appropriate.
This guide will, therefore, present two separate comprehensive comparisons:
-
This compound against other PRMT5 inhibitors.
-
A head-to-head comparison of prominent small molecule TLR8 agonists.
Part 1: this compound - A Selective PRMT5 Inhibitor
This compound is a potent and selective inhibitor of PRMT5, an enzyme that plays a crucial role in various cellular processes, including B-cell transformation and T-cell proliferation, by methylating arginine residues on histone and non-histone proteins.[1][2][3][4] It exhibits no significant activity against other PRMT enzymes such as PRMT1, PRMT4, and PRMT7.[1][3][4]
Quantitative Data Summary: this compound vs. Other PRMT5 Inhibitors
| Compound | Target | IC50 (Th1 cells) | IC50 (Th2 cells) | Key Findings |
| CMP-5 | PRMT5 | 26.9 μM | 31.6 μM | Preferentially suppresses human Th1 cell proliferation over Th2 cells.[1][4] |
| GSK3326595 | PRMT5 | Not specified | Not specified | Potent and selective inhibitor of PRMT5, induces apoptosis in lymphoma cells. |
| JNJ-64619178 | PRMT5 | Not specified | Not specified | Orally bioavailable and selective PRMT5 inhibitor with anti-tumor activity. |
Experimental Protocols:
Cell Proliferation Assay (Th1/Th2 cells):
-
Isolate human Th1 and Th2 cells.
-
Culture the cells in appropriate media supplemented with cytokines to maintain their phenotype.
-
Treat the cells with varying concentrations of this compound (e.g., 0-40 μM) for 24 hours.[1][4]
-
Assess cell proliferation using a standard method such as MTS assay or by measuring incorporation of a labeled nucleotide (e.g., BrdU).
-
Calculate the percentage of inhibition and determine the IC50 values.[1][4]
Signaling Pathway Diagram:
Caption: Inhibition of PRMT5 by CMP-5 blocks the methylation of key cellular proteins.
Part 2: Head-to-Head Comparison of Small Molecule TLR8 Agonists
Toll-like receptor 8 (TLR8) is an endosomal receptor that recognizes single-stranded RNA (ssRNA), playing a vital role in the innate immune response to viral and bacterial pathogens.[5][6] Activation of TLR8 leads to the production of pro-inflammatory cytokines and is a promising strategy for cancer immunotherapy.[6][7]
Quantitative Data Summary: TLR8 Agonists
| Compound | Type | EC50 (hTLR8) | Key Cytokine Induction | Notes |
| Motolimod (VTX-2337) | TLR8 Agonist | 108.7 nM | TNF-α, IL-12 | Has been evaluated in clinical trials for cancer therapy.[7][8] |
| Resiquimod (R848) | TLR7/8 Agonist | Not specified | TNF-α, IL-6, IFN-α | Potent dual agonist, often used as a benchmark compound.[9][10] |
| DN052 (TLR8 agonist 5) | Selective TLR8 Agonist | 6.7 nM[7][11] | Pro-inflammatory cytokines | Highly potent and selective for TLR8 over other TLRs.[7][11] |
Experimental Protocols:
HEK-Blue™ hTLR8 Reporter Assay:
-
Culture HEK-Blue™ hTLR8 cells, which express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Plate the cells in a 96-well plate.
-
Treat the cells with various concentrations of the TLR8 agonist (e.g., DN052, Motolimod).
-
Incubate for 24 hours to allow for TLR8 activation and subsequent SEAP expression.
-
Measure SEAP activity in the supernatant using a detection reagent like QUANTI-Blue™.
-
Determine the EC50 value from the dose-response curve.
Cytokine Induction Assay in Human PBMCs:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.
-
Culture the PBMCs in appropriate media.
-
Stimulate the cells with the TLR8 agonists at various concentrations for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-12) using ELISA or a multiplex cytokine assay.
Signaling Pathway and Experimental Workflow Diagrams:
Caption: TLR8 activation by agonists triggers a MyD88-dependent signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Human Toll-like Receptor 8 (TLR8) Is an Important Sensor of Pyogenic Bacteria, and Is Attenuated by Cell Surface TLR Signaling [frontiersin.org]
- 6. Toll-like receptor 8 - Wikipedia [en.wikipedia.org]
- 7. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
- 11. Buy TLR8 agonist 5 [smolecule.com]
Confirming Target Engagement of CMP-5 Hydrochloride in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the cellular target engagement of CMP-5 hydrochloride, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] We will explore various experimental approaches, compare this compound with other known PRMT5 inhibitors, and provide detailed protocols for key assays. This guide is intended to assist researchers in selecting the most appropriate methods to verify the interaction of this compound with its intended target, PRMT5, within a cellular context.
Introduction to this compound and PRMT5
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PRMT5, an enzyme that plays a crucial role in various cellular processes through the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2][3] Dysregulation of PRMT5 activity has been implicated in several cancers, making it an attractive therapeutic target.[4][5][6] this compound has been shown to selectively block the symmetric dimethylation of histone H4 at arginine 3 (S2Me-H4R3) and is under investigation for its therapeutic potential in conditions like Epstein-Barr virus (EBV)-driven B-lymphocyte transformation.[1][2]
Confirming that a compound like this compound engages its intended target in cells is a critical step in drug discovery. It validates the mechanism of action and provides confidence that the observed phenotypic effects are a direct result of target modulation. This guide will delve into the methodologies available for confirming PRMT5 target engagement.
Comparative Analysis of PRMT5 Inhibitors
Several small molecule inhibitors targeting PRMT5 have been developed. Here, we compare this compound with other well-characterized inhibitors, GSK3326595 (also known as EPZ015666) and PRT543. While direct comparative studies using identical assays are limited for this compound, we can collate available data to provide a useful comparison.
| Inhibitor | Target Engagement Method | Cell Line | IC50 / EC50 | Key Findings & Citations |
| This compound | Cell Proliferation Assay | Human Th1 cells | 26.9 µM | Preferentially suppresses the proliferation of human Th1 cells over Th2 cells.[1][2][7] |
| Cell Proliferation Assay | Human Th2 cells | 31.6 µM | [1][2][7] | |
| Western Blot (p-BTK) | 60A cells | 40 µM | Decreases p-BTK and pY(416)SRC expression.[1][7] | |
| NanoBRET Assay | - | Data not available | - | |
| Cellular Thermal Shift Assay (CETSA) | - | Data not available | - | |
| GSK3326595 (EPZ015666) | Biochemical Assay (PRMT5/MEP50) | - | 6.2 ± 0.8 nM | Potent inhibitor of PRMT5/MEP50.[8] |
| Cell Proliferation Assay (gIC50) | Lymphoma, Breast, Multiple Myeloma cell lines | Low nM range | Exhibits potent anti-proliferative activity.[8] | |
| In-Cell Western (SmD3 methylation) | Z-138 cells | ~36 nM | Inhibits symmetric dimethylation of SmD3.[9] | |
| NanoBRET Assay | HEK293 cells | Apparent Kd = 13.5 ± 6.2 nM | Demonstrates direct target engagement in live cells.[10] | |
| Cellular Thermal Shift Assay (CETSA) | MV-4-11 cells | - | Confirms target engagement in cells.[11] | |
| PRT543 | Biochemical Assay (PRMT5) | - | Data not available | Potent and selective oral inhibitor of PRMT5.[12] |
| Serum sDMA Reduction | Patients in Phase 1 Trial | 45 mg/5x per week | Demonstrated a 69% reduction in serum symmetric dimethylarginine (sDMA), indicating target engagement.[13] | |
| Clinical Trial (Phase 1) | Advanced solid tumors and lymphoma | - | Showed preliminary clinical activity with a durable complete response in a patient with HRD+ ovarian cancer.[14] |
Note: The lack of publicly available data for this compound in certain advanced assays like NanoBRET and CETSA highlights an opportunity for further research to directly compare its cellular target engagement profile with next-generation PRMT5 inhibitors.
Key Experimental Methods for Target Engagement
Several robust methods can be employed to confirm the target engagement of this compound in cells. These techniques range from traditional biochemical assays to more advanced cellular methods that provide a more physiologically relevant assessment.
Western Blot Analysis of Downstream Substrates
A fundamental method to confirm target engagement is to measure the modulation of a downstream substrate of the target enzyme. For PRMT5, this involves quantifying the levels of symmetric dimethylarginine (sDMA) on known substrates like histones (e.g., H4R3me2s) or other proteins like SmD3.
Experimental Protocol: Western Blot for sDMA
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the sDMA mark (e.g., anti-H4R3me2s) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to assess target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Detect the amount of soluble PRMT5 in the supernatant using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble PRMT5 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures target engagement in live cells using bioluminescence resonance energy transfer (BRET).
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Engineering: Co-express a NanoLuc® luciferase-PRMT5 fusion protein and its binding partner WDR77 in cells.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that binds to PRMT5 to the cells.
-
Compound Treatment: Treat the cells with varying concentrations of this compound.
-
BRET Measurement: Add the NanoLuc® substrate. If the tracer is bound to the NanoLuc®-PRMT5 fusion, BRET will occur. This compound will compete with the tracer for binding to PRMT5, leading to a decrease in the BRET signal.
-
Data Analysis: The IC50 value for target engagement can be determined by measuring the concentration-dependent decrease in the BRET signal.
Visualizing Pathways and Workflows
To better understand the context of this compound's action and the methods to study it, the following diagrams are provided.
Caption: PRMT5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of PRMT5 activity.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for the NanoBRET Target Engagement Assay.
Conclusion and Future Directions
Confirming the cellular target engagement of this compound is essential for its continued development as a therapeutic agent. This guide has outlined several robust methodologies, including Western blotting for downstream substrate modification, CETSA, and NanoBRET assays. While data for this compound using some of the more advanced cellular target engagement assays is not yet publicly available, the provided protocols and comparative data for other PRMT5 inhibitors offer a clear roadmap for researchers.
Future studies should aim to generate direct comparative data for this compound using assays like NanoBRET and CETSA. This will allow for a more comprehensive understanding of its cellular potency and selectivity in comparison to other PRMT5 inhibitors that are advancing through clinical trials.[15][16][17][18][19] Furthermore, chemoproteomics approaches could be employed to assess the broader selectivity profile of this compound and identify potential off-target effects.[20] Such studies will be invaluable in validating this compound as a specific and effective modulator of PRMT5 activity in a cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]
- 6. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound EPZ015666 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. A Study of PRT543 in Participants With Advanced Solid Tumors and Hematologic Malignancies [clin.larvol.com]
- 14. preludetx.com [preludetx.com]
- 15. onclive.com [onclive.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacr.org [aacr.org]
- 18. researchgate.net [researchgate.net]
- 19. Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. How chemoproteomics can enable drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
Validating the CMP-5 Hydrochloride Phenotype: A Comparative Guide to PRMT5 Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key methods for studying the function of Protein Arginine Methyltransferase 5 (PRMT5): genetic knockdown (siRNA/shRNA) and pharmacological inhibition with CMP-5 hydrochloride. By presenting experimental data, detailed protocols, and pathway visualizations, this document aims to assist researchers in validating the on-target effects of this compound by comparing its induced phenotype to that of direct PRMT5 suppression.
Data Presentation: Knockdown vs. Inhibition
The following tables summarize quantitative data from various studies, illustrating the effects of PRMT5 knockdown and this compound treatment on cancer cell lines.
| Cell Line | Method | Effect | Quantitative Data | Citation |
| MCF7 (Breast Cancer) | shRNA-mediated PRMT5 knockdown | Inhibition of cell proliferation | 20% decrease in cell proliferation after 3 days | [1] |
| shRNA-mediated PRMT5 knockdown | G1 cell cycle arrest | Significant increase in G1 phase population | [1][2] | |
| A549 (Lung Cancer) | shRNA-mediated PRMT5 knockdown | G1 cell cycle arrest | G1 phase population increased from 51.1% to 63.1% | [3] |
| HepG2 & Bel-7404 (Hepatocellular Carcinoma) | siRNA-mediated PRMT5 knockdown | Inhibition of cell proliferation & colony formation | Significant decrease in proliferation and colony formation | [4] |
| siRNA-mediated PRMT5 knockdown | G0/G1 cell cycle arrest | Increase in G0/G1 cell population | [4] | |
| Laryngeal Cancer Cells (Tu686 & CAL-27) | shRNA-mediated PRMT5 knockdown | G1 cell cycle arrest | Increased G1 fraction | [5] |
Table 1: Phenotypic Effects of PRMT5 Knockdown
| Cell Line / Cell Type | Assay | IC50 Value | Citation |
| Human Th1 Cells | Proliferation | 26.9 µM | [6] |
| Human Th2 Cells | Proliferation | 31.6 µM | [6] |
| Lymphoma Cells | Cell Viability | Selectively toxic to lymphoma cells (0-100 µM) | [6] |
| Adult T-Cell Leukemia (ATL) Patient Cells | Cytotoxicity | 23.94–33.12 µM | [3] |
Table 2: Efficacy of this compound
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in experimental design.
PRMT5 Knockdown using Lentiviral shRNA
This protocol describes the generation of stable cell lines with reduced PRMT5 expression.
Materials:
-
Lentiviral particles containing shRNA targeting PRMT5 (e.g., from MilliporeSigma, Santa Cruz Biotechnology)
-
Control (non-targeting) shRNA lentiviral particles
-
Target cells
-
Complete culture medium
-
Polybrene or Hexadimethrine Bromide
-
Puromycin (for selection)
-
12-well or 6-well plates
Procedure:
-
Cell Plating: Twenty-four hours prior to transduction, plate target cells in a 12-well plate at a density that will result in approximately 50-70% confluency on the day of infection.[7]
-
Transduction Cocktail Preparation: On the day of transduction, prepare a mixture of complete medium containing Polybrene at a final concentration of 5 µg/ml.[7]
-
Infection: Thaw the lentiviral particles at room temperature. Remove the existing medium from the cells and replace it with the Polybrene-containing medium. Add the appropriate amount of lentiviral particles (a range of multiplicities of infection should be tested for new cell lines). Gently swirl the plate to mix.[7]
-
Incubation: Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.[7]
-
Medium Change: The following day, remove the virus-containing medium and replace it with fresh, complete medium without Polybrene.[7]
-
Selection: 24-48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.[8]
-
Expansion: Continue to culture the cells in puromycin-containing medium, replacing the medium every 3-4 days, until resistant colonies are established. Expand these colonies for further analysis.[5]
-
Validation of Knockdown: Confirm the reduction in PRMT5 protein levels by Western blot analysis.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell proliferation.
Materials:
-
Cells treated with PRMT5 knockdown or this compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or perform PRMT5 knockdown as described above. Include appropriate controls (untreated cells, vehicle control, scrambled shRNA control).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition relative to the control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with PRMT5 knockdown or this compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (containing Ca2+)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.[9]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Staining: Add Annexin V-FITC and PI to the cell suspension.[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10][11]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[9]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cells treated with PRMT5 knockdown or this compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.[12][13]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[12]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.[12]
-
PI Staining: Add the PI staining solution and incubate for at least 5-10 minutes at room temperature.[12]
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key pathways and workflows.
Conclusion
The data presented in this guide demonstrate that both genetic knockdown of PRMT5 and its pharmacological inhibition by this compound lead to similar cellular phenotypes, including decreased cell proliferation, cell cycle arrest (predominantly in the G1 phase), and induction of apoptosis. This concordance strongly suggests that the observed effects of this compound are on-target and result from the specific inhibition of PRMT5's methyltransferase activity. For researchers aiming to validate the phenotype of this compound, performing parallel experiments with PRMT5 knockdown provides a robust methodology to confirm the specificity of the compound's action. The detailed protocols and pathway diagrams included herein serve as a comprehensive resource for designing and executing such validation studies.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. PRMT5 is required for cell-cycle progression and p53 tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review | Journal of Immunotherapy and Precision Oncology [meridian.allenpress.com]
- 5. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 6. manuals.cellecta.com [manuals.cellecta.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. kumc.edu [kumc.edu]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Assessing the Specificity of CMP-5 Hydrochloride in a Kinase Panel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of CMP-5 hydrochloride, a known PRMT5 inhibitor, and its specificity within the broader kinome. Due to the limited availability of public kinase panel screening data for this compound, this guide focuses on its established selectivity against other protein arginine methyltransferases (PRMTs) and compares it with other well-characterized PRMT5 inhibitors.
Executive Summary
This compound is a potent and highly selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[][2] Available data demonstrates its specificity for PRMT5 over other PRMT family members, highlighting its utility as a chemical probe for studying PRMT5 biology. While comprehensive kinase panel data for this compound is not publicly available, this guide provides a framework for assessing kinase inhibitor specificity and compares this compound with other selective PRMT5 inhibitors, for which more extensive selectivity data has been published.
Comparison of PRMT5 Inhibitor Selectivity
The following table summarizes the known selectivity of this compound and compares it with other widely used PRMT5 inhibitors. It is important to note that the extent of kinase panel screening varies for each compound.
| Compound | Primary Target | Known Selectivity | Off-Target Kinases of Note |
| This compound | PRMT5 | No significant activity against PRMT1, PRMT4, and PRMT7.[] | Decreases expression of p-BTK and pY(416)SRC in certain cell lines.[] |
| GSK3326595 (Pemrametostat) | PRMT5 | >4,000-fold selective for PRMT5/MEP50 over a panel of 20 other methyltransferases.[3][4] | Data from a broad kinase panel is not readily available in a quantitative format. |
| JNJ-64619178 (Onametostat) | PRMT5 | Highly potent and selective, with subnanomolar IC50 for PRMT5.[5] | Described as having high selectivity, but specific kinase panel data is limited in public sources.[6][7] |
| EPZ015666 (GSK3235025) | PRMT5 | >20,000-fold selective over other protein methyltransferases.[8] | Broadly selective against a panel of other histone methyltransferases.[8] |
Experimental Protocols
Assessing the specificity of a kinase inhibitor is a critical step in its development and characterization. Below are detailed methodologies for two common types of kinase profiling assays.
ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
This compound or other inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Reaction Buffer.
-
Kinase Reaction Setup:
-
Add 5 µL of the compound dilution to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase and substrate in Kinase Reaction Buffer.
-
Initiate the reaction by adding 10 µL of ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Radiometric Kinase Assay (³²P-ATP Filter Binding Assay)
This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
This compound or other inhibitors
-
Kinase Reaction Buffer
-
[γ-³²P]ATP
-
Unlabeled ATP
-
Phosphocellulose filter plates (e.g., P81)
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor as described for the ADP-Glo™ assay.
-
Kinase Reaction Setup:
-
Add the compound dilution to the reaction tubes or wells.
-
Add the kinase and substrate solution.
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubate at the optimal temperature and time for the kinase.
-
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by adding a stop solution.
-
Spot the reaction mixture onto the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value as described above.
Visualizations
Experimental Workflow for Kinase Inhibitor Specificity Profiling
References
- 2. GSE246325 - Transcriptional modulation by PRMT5 inhibition with EPZ015666 (GSK3235025) - OmicsDI [omicsdi.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. JNJ-64619178 (JNJ64619178) - Chemietek [chemietek.com]
- 6. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the in vivo efficacy of CMP-5 hydrochloride to other PRMT5i
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of various Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, with a focus on supporting experimental data. While this guide aims to compare CMP-5 hydrochloride with other PRMT5 inhibitors, a comprehensive search of publicly available scientific literature and databases did not yield any in vivo efficacy data for this compound in cancer models. Therefore, this comparison will focus on other prominent PRMT5 inhibitors for which in vivo data is available.
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a promising therapeutic target in oncology due to its critical role in various cellular processes that are often dysregulated in cancer. This has led to the development of several small molecule inhibitors targeting PRMT5. This guide summarizes the available in vivo efficacy data for five such inhibitors: JNJ-64619178 , PRT811 , AZ-PRMT5i-1 , PRT543 , and GSK3326595 . The data is presented in a comparative table, followed by detailed experimental protocols and visual diagrams of the PRMT5 signaling pathway and a general in vivo experimental workflow.
PRMT5 Signaling Pathway
The following diagram illustrates the central role of PRMT5 in cellular processes relevant to cancer. PRMT5 symmetrically dimethylates arginine residues on both histone and non-histone proteins, influencing gene expression, RNA splicing, and signal transduction pathways.
Caption: PRMT5 signaling pathway and points of inhibition.
Comparative In Vivo Efficacy of PRMT5 Inhibitors
The following table summarizes the key in vivo efficacy data for several PRMT5 inhibitors based on published preclinical studies.
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Outcome(s) | Citation(s) |
| JNJ-64619178 | Small Cell Lung Cancer (SCLC), Non-Small Cell Lung Cancer (NSCLC), Acute Myeloid Leukemia (AML), Non-Hodgkin Lymphoma | Xenograft models | 1 to 10 mg/kg, once daily, oral | Up to 99% tumor growth inhibition (TGI).[1] | [1][2][3] |
| PRT811 | Glioblastoma (U-87 MG) | Nude rats (subcutaneous xenograft) | 20 and 30 mg/kg, once daily, oral | 91% and 100% TGI, respectively.[4][5] | [4][5] |
| AZ-PRMT5i-1 | Gastric and Lung Cancer (MTAP-deleted) | Xenograft and PDX models | Not specified | >80% TGI.[6][7] | [6][7][8][9] |
| PRT543 | Non-Small Cell Lung Cancer (NSCLC) with U2AF1S34F or RBM10LOF mutations | Cell-line derived xenograft (CDX) models | Not specified | Significant dose-related TGI. | |
| GSK3326595 derivative (compound 20) | Acute Myeloid Leukemia (MV-4-11) | Xenograft mouse model | 10 mg/kg, twice daily (BID), intraperitoneal injection for 28 days | 47.6% TGI (compared to 39.3% for GSK3326595). |
Experimental Protocols
Below are generalized experimental protocols for assessing the in vivo efficacy of PRMT5 inhibitors, based on the methodologies described in the cited literature.
General Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., U-87 MG for glioblastoma, MV-4-11 for AML) are cultured in appropriate media and conditions.
-
Animal Models: Immunocompromised mice or rats (e.g., nude mice, NSG mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (typically 1 x 106 to 1 x 107) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the animals.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width2)/2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm3), animals are randomized into vehicle control and treatment groups.
-
Drug Administration: The PRMT5 inhibitor is administered at specified doses and schedules (e.g., once daily oral gavage, twice daily intraperitoneal injection). The vehicle control group receives the formulation without the active compound.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group. Body weight and general health of the animals are also monitored to assess toxicity.
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors and other tissues may be collected to assess target engagement, for example, by measuring the levels of symmetric dimethylarginine (sDMA) on target proteins via immunohistochemistry or western blotting.
Generalized Experimental Workflow
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a novel PRMT5 inhibitor.
Caption: A generalized workflow for in vivo efficacy studies.
Conclusion
The landscape of PRMT5 inhibitors in oncology is rapidly evolving, with several compounds demonstrating significant anti-tumor activity in preclinical in vivo models. While a direct comparison with this compound is not possible due to the lack of available in vivo cancer efficacy data, inhibitors such as JNJ-64619178, PRT811, and AZ-PRMT5i-1 have shown promising results in various cancer types, with tumor growth inhibitions often exceeding 80%. The data presented in this guide highlights the potential of PRMT5 inhibition as a therapeutic strategy and provides a framework for comparing the in vivo efficacy of different inhibitors. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of these compounds in cancer patients.
References
- 1. Protein arginine methyltransferase 5 promotes pICln-dependent androgen receptor transcription in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Validation of protein arginine methyltransferase 5 (PRMT5) as a candidate therapeutic target in the spontaneous canine model of non-Hodgkin lymphoma | PLOS One [journals.plos.org]
- 5. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. selleckchem.com [selleckchem.com]
A Comparative Guide to the Differential Response of Cancer Cell Lines to PRMT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is increasingly focused on targeted therapies, and Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a promising target. PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a pivotal role in cellular processes such as gene transcription, RNA splicing, and DNA damage repair.[1][2] Its overexpression in a variety of malignancies, including lung, breast, and pancreatic cancers, as well as hematological tumors, has spurred the development of numerous small molecule inhibitors.[3][4] However, the efficacy of these inhibitors varies significantly across different cancer cell lines, a phenomenon attributed to a range of factors including the genetic background of the cells, the mechanism of action of the inhibitor, and the development of resistance.[5][6]
This guide provides a comparative analysis of the differential response of cancer cell lines to a selection of prominent PRMT5 inhibitors, supported by experimental data and detailed protocols for key assays.
Data Presentation: Comparative Efficacy of PRMT5 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various PRMT5 inhibitors across a panel of cancer cell lines, providing a quantitative comparison of their anti-proliferative activity. A lower IC50 value indicates a higher potency of the inhibitor.
| Inhibitor | Cancer Cell Line | Cancer Type | MTAP Status | IC50 (nM) | Reference |
| JNJ-64619178 | NCI-H1048 | Small Cell Lung Cancer | Not Specified | Potent Inhibition | [7] |
| A549 | Non-Small Cell Lung Cancer | Not Specified | Potent Inhibition | [8] | |
| PRT543 | Granta-519 | Mantle Cell Lymphoma | Not Specified | 31 | [9] |
| SET-2 | Acute Myeloid Leukemia | Not Specified | 35 | [9] | |
| 5637 | Bladder Cancer | Not Specified | Potent Inhibition | [10] | |
| HACC2A | Adenoid Cystic Carcinoma | Not Specified | 25 | [11] | |
| UFH2 | Adenoid Cystic Carcinoma | Not Specified | 38 | [11] | |
| EPZ015666 | Z-138 | Mantle Cell Lymphoma | Not Specified | 96-904 | [12] |
| Granta-519 | Mantle Cell Lymphoma | Not Specified | 96-904 | [12] | |
| Maver-1 | Mantle Cell Lymphoma | Not Specified | 96-904 | [12] | |
| Mino | Mantle Cell Lymphoma | Not Specified | 96-904 | [12] | |
| Jeko-1 | Mantle Cell Lymphoma | Not Specified | 96-904 | [12] | |
| HCC1954 | Breast Cancer | Not Specified | 800 | [12] | |
| MDA-MB-453 | Breast Cancer | Not Specified | 1000 | [12] | |
| AMG 193 | MTAP-deleted cell lines | Various | Deleted | Potent and Selective Inhibition | [13][14] |
| MRTX1719 | HCT116 | Colorectal Cancer | Wild-Type | 890 | [4] |
| HCT116 | Colorectal Cancer | Deleted | 12 | [4] | |
| MTAP-deleted cell lines | Various | Deleted | 90 (median) | [6] | |
| MTAP wild-type cell lines | Various | Wild-Type | 2200 (median) | [6] |
Key Observations from the Data:
-
Synthetic Lethality in MTAP-deleted Cancers: A significant finding in recent years is the synthetic lethal relationship between the loss of the methylthioadenosine phosphorylase (MTAP) gene and PRMT5 inhibition.[1][3] MTAP is an enzyme involved in the methionine salvage pathway, and its deletion, often co-occurring with the tumor suppressor CDKN2A, leads to the accumulation of methylthioadenosine (MTA).[15] MTA acts as an endogenous partial inhibitor of PRMT5.[16] Consequently, cancer cells with MTAP deletion are exquisitely sensitive to further inhibition of PRMT5. Inhibitors like MRTX1719 and AMG 193 are specifically designed to be "MTA-cooperative," meaning they preferentially bind to the PRMT5-MTA complex, leading to highly selective and potent inhibition in MTAP-deleted cancer cells while sparing normal tissues.[4][13][14][16] As shown in the table, MRTX1719 exhibits a dramatic difference in IC50 values between MTAP-wild-type and MTAP-deleted HCT116 cells.[4]
-
Broad Anti-proliferative Activity: Inhibitors like JNJ-64619178 and PRT543 have demonstrated broad anti-proliferative activity across a range of solid and hematological cancer cell lines.[3][7][10][17] The sensitivity to these inhibitors can be influenced by factors such as the presence of mutations in splicing factor genes.[8]
-
Variable Potency: The IC50 values for EPZ015666 in mantle cell lymphoma cell lines show a wider range, suggesting varying degrees of sensitivity even within the same cancer type.[12] This highlights the heterogeneity of cancer and the importance of biomarker-driven patient selection.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols are crucial. Below are methodologies for key experiments commonly used to assess the differential response of cancer cell lines to PRMT5 inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][5][18]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the PRMT5 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incub.
-
Formazan Solubilization: After the incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Western Blotting
Western blotting is used to detect specific proteins in a sample and to assess the inhibition of PRMT5 activity by measuring the levels of symmetric dimethylarginine (SDMA) on its substrates, such as SmD3.[19]
-
Cell Lysis: Treat cells with the PRMT5 inhibitor for the desired time, then harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PRMT5, SDMA (e.g., anti-SYM11), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to investigate the interaction of proteins with specific DNA regions in the cell.[20][21][22] In the context of PRMT5, it can be used to determine the occupancy of PRMT5 and the presence of its catalytic product, symmetrically dimethylated histone H4 at arginine 3 (H4R3me2s), at the promoter regions of target genes.
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[20]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for PRMT5 or H4R3me2s overnight at 4°C. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Quantitative PCR (qPCR): Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes.
-
Data Analysis: Calculate the enrichment of the target DNA sequence in the immunoprecipitated sample relative to the input and IgG control.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preludetx.com [preludetx.com]
- 10. researchgate.net [researchgate.net]
- 11. PRMT5 inhibitors show effects against rare tumors of the salivary glands | BioWorld [bioworld.com]
- 12. selleckchem.com [selleckchem.com]
- 13. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 20. cdn.website-editor.net [cdn.website-editor.net]
- 21. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bosterbio.com [bosterbio.com]
Validating the Mechanism of Cell Death Induced by CMP-5 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of cell death induced by CMP-5 hydrochloride, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] By inhibiting the methyltransferase activity of PRMT5, this compound shows selective toxicity towards lymphoma cells, making it a compound of interest for further investigation.[1][3] This guide outlines key experiments to elucidate the specific cell death pathways activated by this compound and compares these potential outcomes with well-characterized inducers of apoptosis and necrosis.
Introduction to this compound and Potential Cell Death Pathways
This compound is a small molecule inhibitor that selectively targets PRMT5, an enzyme involved in the methylation of histone and non-histone proteins, thereby regulating gene expression and other cellular processes.[1][2] Inhibition of PRMT5 has been shown to be selectively toxic to certain cancer cells.[1][3] However, the precise mechanism by which this toxicity leads to cell death is not fully characterized. Programmed cell death can occur through various pathways, including apoptosis, necrosis, and autophagy.[4][5][6] This guide will focus on distinguishing between apoptosis and necrosis, two of the most common forms of cell death.[7][8][9]
Hypothesized Signaling Pathway for PRMT5 Inhibition-Induced Cell Death
The inhibition of PRMT5 by this compound could trigger a cascade of events leading to either apoptosis or necrosis. A possible signaling pathway is depicted below.
Caption: Hypothesized signaling cascade following PRMT5 inhibition by this compound, leading to cell death.
Experimental Workflow for Mechanism Validation
To determine the primary mode of cell death induced by this compound, a series of well-established assays should be conducted in parallel. The following workflow provides a systematic approach to this investigation.
Caption: Experimental workflow for validating the cell death mechanism of this compound.
Data Presentation: Comparative Analysis of Cell Death Markers
The following tables summarize hypothetical quantitative data to illustrate how results from the proposed experiments would differentiate the effects of this compound from known inducers of apoptosis (Staurosporine) and necrosis (e.g., high-concentration Camptothecin or Triton X-100).
Table 1: Cell Viability and Membrane Integrity
| Treatment | Cell Viability (MTT/MTS Assay, % of Control) | LDH Release (Necrosis Marker, % of Max) |
| Vehicle Control (DMSO) | 100% | 5% |
| This compound (Hypothetical) | 45% | 10% (if apoptotic) / 80% (if necrotic) |
| Staurosporine (Apoptosis Inducer) | 50% | 15% |
| Necrosis Inducer | 20% | 90% |
Table 2: Flow Cytometry Analysis of Apoptosis and Necrosis
| Treatment | Live Cells (Annexin V- / PI-) | Early Apoptotic Cells (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 95% | 3% | 2% |
| This compound (Hypothetical) | 40% | 45% (if apoptotic) / 5% (if necrotic) | 15% (if apoptotic) / 55% (if necrotic) |
| Staurosporine (Apoptosis Inducer) | 48% | 42% | 10% |
| Necrosis Inducer | 15% | 5% | 80% |
Table 3: Western Blot Analysis of Key Cell Death Proteins
| Treatment | Cleaved Caspase-3 (Apoptosis Marker) | Cleaved PARP (Apoptosis Marker) |
| Vehicle Control (DMSO) | - | - |
| This compound (Hypothetical) | +++ (if apoptotic) / - (if necrotic) | +++ (if apoptotic) / - (if necrotic) |
| Staurosporine (Apoptosis Inducer) | +++ | +++ |
| Necrosis Inducer | - | - |
| (Levels indicated as: - (not detectable), +++ (strong signal)) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT/MTS)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]
-
Treatment: Treat cells with various concentrations of this compound, vehicle control, and positive controls for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours at 37°C.[10][12]
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[10][12]
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from cells with damaged plasma membranes, a hallmark of necrosis.[13]
-
Cell Treatment: Treat cells in a 96-well plate as described for the cell viability assay.
-
Supernatant Collection: After treatment, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength. A positive control for maximum LDH release (e.g., cells treated with a lysis buffer) should be included.
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between live, apoptotic, and necrotic cells.[14][15]
-
Cell Collection: After treatment, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic or necrotic cells are Annexin V+ and PI+.
Western Blot Analysis
This technique is used to detect the expression levels of specific proteins involved in cell death pathways.[16][17][18][19]
-
Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[16][19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
By following this comprehensive guide, researchers can systematically validate the mechanism of cell death induced by this compound and compare its effects to other well-known cytotoxic agents. This information is crucial for the further development and potential clinical application of this promising PRMT5 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The role of charged multivesicular body protein 5 in programmed cell death in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemotherapeutic Approaches for Targeting Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences of Key Proteins between Apoptosis and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necrotic Effect versus Apoptotic Nature of Camptothecin in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 9. akadeum.com [akadeum.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. arigobio.com [arigobio.com]
- 17. brd.nci.nih.gov [brd.nci.nih.gov]
- 18. sinobiological.com [sinobiological.com]
- 19. biomol.com [biomol.com]
- 20. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
Safety Operating Guide
Proper Disposal of CMP-5 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, CMP-5 hydrochloride must be disposed of as hazardous chemical waste through an approved waste disposal facility. It should never be discarded in regular trash or poured down the drain due to its significant environmental toxicity.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on established hazardous waste management protocols and the specific hazard profile of this compound.
I. Understanding the Hazards of this compound
This compound presents several hazards that necessitate careful handling and disposal. The primary risks associated with this compound are its oral toxicity and its severe, long-lasting toxicity to aquatic life.[1]
Summary of Hazard Information:
| Hazard Category | GHS Hazard Statement | Precautionary Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling.[1] |
| P270: Do not eat, drink or smoke when using this product.[1] | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | ||
| P330: Rinse mouth.[1] | ||
| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects.[1] | P273: Avoid release to the environment.[1] |
| P391: Collect spillage.[1] |
II. Personal Protective Equipment (PPE) During Handling and Disposal
Before handling this compound for any purpose, including disposal, ensure you are wearing the appropriate personal protective equipment:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or impervious clothing.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols, especially during spill cleanup.[1]
III. Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and preparing this compound waste for pickup by an approved hazardous waste contractor.
Step 1: Waste Segregation
-
Solid Waste:
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and chemically compatible waste container.[2][3]
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Keep liquid and solid waste in separate containers.[3]
-
Step 2: Container Management
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
Condition: Ensure containers are in good condition, free from leaks or damage, and are kept tightly sealed when not in use.[2]
-
Location: Store waste containers in a designated satellite accumulation area within the laboratory, under the control of laboratory personnel.[4] This area should be well-ventilated and have secondary containment (e.g., a spill tray) to prevent environmental release in case of a leak.[2]
Step 3: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, absorb the material with a non-reactive absorbent material like diatomite or universal binders. For solid spills, carefully sweep up the material to avoid creating dust.[1]
-
Clean: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Dispose: Collect all cleanup materials (absorbent, contaminated PPE, etc.) in a designated hazardous waste container and label it appropriately.[1]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Do not attempt to transport the waste yourself. Disposal must be handled by a licensed and approved waste disposal plant.[1]
-
Follow all institutional and regulatory requirements for waste accumulation times and documentation.[2][4]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both human health and the environment. Always consult your institution's specific waste management plan and your Safety Data Sheet for the most current information.
References
Personal protective equipment for handling CMP-5 hydrochloride
Essential Safety and Handling Guide for CMP-5 Hydrochloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. It can also cause skin and serious eye irritation, and may cause respiratory irritation[2]. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection against splashes.[1][3] |
| Hand Protection | Protective Gloves | Nitrile, polyurethane, or neoprene gloves are recommended. It is strongly advised to avoid vinyl gloves. Double gloving is best practice when handling hazardous drugs.[1][4][5] |
| Body Protection | Impervious Clothing | A disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs should be worn.[1][5] |
| Respiratory Protection | Suitable Respirator | Required when engineering controls, such as a fume hood, are not feasible to maintain exposure below permissible limits.[1][6] |
Occupational Exposure Limits
| Substance | Agency | Exposure Limit |
| This compound | OSHA/ACGIH/NIOSH | No established occupational exposure limit values.[1][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to mitigate risks associated with this compound. The following workflow provides a step-by-step guide from preparation to disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Detailed Protocols
Safe Handling Protocol
-
Preparation : Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood[1]. Don all required personal protective equipment as detailed in the table above.
-
Handling : Avoid the formation of dust and aerosols. Do not breathe dust, vapors, or mist[1]. Prevent contact with skin and eyes. Do not eat, drink, or smoke in the handling area[1].
-
Storage : Keep the container tightly sealed in a cool, well-ventilated place, away from direct sunlight and ignition sources. For long-term stability, store the powder form at -20°C and solutions in solvent at -80°C[1].
Accidental Release Measures
-
Personal Precautions : In case of a spill, immediately evacuate the area. Use full personal protective equipment, including respiratory protection, to avoid exposure[1].
-
Environmental Precautions : Prevent the spilled material from entering drains or water courses[1].
-
Containment and Cleaning : Absorb any liquid spills with a non-combustible, inert material such as sand or earth. For solid spills, carefully sweep up the material to avoid creating dust. Decontaminate the spill area and any equipment used for cleanup by scrubbing with alcohol[1].
Disposal Protocol
-
Waste Collection : Collect all waste material, including contaminated PPE and cleaning materials, into a designated and properly labeled, sealed container for chemical waste[1].
-
Disposal : Dispose of the waste at an approved waste disposal plant. Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not release into the environment[1].
First Aid Measures
-
If Swallowed : Call a poison center or doctor immediately. Rinse the mouth with water. Do NOT induce vomiting[1].
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
-
Skin Contact : Immediately wash the affected area with plenty of water and soap. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[1].
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention[1].
References
- 1. This compound|1030021-40-9|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

